5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-methyl-1-propyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-4-10-5(2)8-6(7)9-10/h3-4H2,1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGBQCDYVODUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic analysis of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in drug discovery and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a deep, mechanistic understanding of the analytical process. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By integrating theoretical principles with practical, field-proven protocols, this guide serves as an authoritative resource for the complete structural elucidation and characterization of this and similar N-heterocyclic compounds.
Introduction: The Significance of this compound
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The specific compound, this compound (Figure 1), combines the key features of this heterocyclic system: a primary amine for potential hydrogen bonding and salt formation, a methyl group influencing electronic properties and steric interactions, and an N-propyl group that modulates lipophilicity.
Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships (SAR) are paramount. Spectroscopic analysis provides the definitive evidence of molecular structure. This guide will systematically detail the application of NMR, FTIR, and MS to confirm the identity and purity of this target compound.
Figure 1. Chemical Structure of this compound Molecular Formula: C₅H₁₀N₄ Molecular Weight: 126.16 g/mol
Synthesis Pathway: A Plausible Approach
While various methods exist for the synthesis of substituted 1,2,4-triazoles, a common and effective strategy involves the cyclocondensation of aminoguanidine derivatives with carboxylic acids or their equivalents.[1] For the target compound, a logical synthetic route (Scheme 1) involves the reaction of 1-propylhydrazine with an activated acetylguanidine derivative. This approach ensures regioselective alkylation at the N1 position, a frequent challenge in triazole synthesis.
Scheme 1. Plausible Synthesis of this compound
Caption: Synthetic pathway from propylhydrazine.
This synthetic context is crucial for spectroscopic analysis, as it informs the expected structure and allows for the rationalization of potential impurities or isomeric byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Expertise & Causality: Experimental Design
The choice of solvent and instrument frequency are critical first steps. Deuterated chloroform (CDCl₃) is a common starting point, but due to the primary amine and potential for hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice for triazole derivatives, as it better solubilizes the compound and reduces exchange broadening of N-H protons.[2] A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the multiplets of the propyl chain.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Acquire a standard ¹³C NMR spectrum with proton decoupling (e.g., 1024 scans, 2-second relaxation delay).
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Caption: General workflow for Mass Spectrometry.
Analysis of the EI Mass Spectrum
The EI mass spectrum provides definitive structural confirmation.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |
| 126 | [C₅H₁₀N₄]⁺˙ (M⁺˙) | Molecular Ion: The presence of the molecular ion confirms the molecular weight of the compound. |
| 98 | [M - C₂H₄]⁺˙ | McLafferty Rearrangement: Loss of ethene via rearrangement of the propyl chain. This is a classic fragmentation for n-propyl substituted systems. |
| 97 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl chain. |
| 83 | [M - C₃H₅]⁺ | Cleavage of the propyl group at the β-position. |
| 56 | [C₃H₆N]⁺ | Fragment corresponding to the propyl iminium ion or related structures. |
| 43 | [C₃H₇]⁺ | Propyl cation. |
The observation of the molecular ion at m/z 126 and the characteristic loss of ethene (28 amu) to give a strong peak at m/z 98 are powerful indicators of the 1-propyl-1,2,4-triazole structure.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is a self-validating process when NMR, FTIR, and MS are used in concert. FTIR confirms the presence of the essential primary amine and alkyl functional groups. Mass spectrometry provides the exact molecular weight and reveals a fragmentation pattern consistent with the N-propyl substituent. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive, high-resolution map of the molecule, confirming the precise connectivity of every atom and the regiochemistry of the substitution on the triazole ring. This integrated analytical approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced research and development.
References
-
Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]
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A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. (2022). International Journal of All Research Education and Scientific Methods, 10(5). [Link]
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Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]
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Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. [Link]
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Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065–2067. [Link]
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Sessler, J. L., et al. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 27(7), 2123. [Link]
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Illinois State University. (2015). Infrared Spectroscopy. [Link]
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Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1805. [Link]
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Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]
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Allouch, I., et al. (2008). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(4), o684. [Link]
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Singh, R. P., et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(4). [Link]
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SpectraBase. (n.d.). 3-AMINE-5-METHYL-1H-1,2,4-TRIAZOLE. [Link]
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 16(44), 8693-8704. [Link]
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NIST. (n.d.). 1H-1,2,4-Triazol-3-amine, 1-propyl-. In NIST Chemistry WebBook. [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
Introduction: The Significance of the 1,2,4-Triazole Scaffold and the Need for Rigorous Characterization
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for drug design. This guide focuses on a novel derivative, 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine , a compound whose therapeutic potential is yet to be unlocked.
As with any new chemical entity (NCE), the journey from synthesis to a viable drug candidate is underpinned by a thorough understanding of its fundamental physicochemical properties. These parameters are not mere data points; they are the critical determinants of a molecule's behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME). A failure to adequately characterize these properties in the early stages of development can lead to costly late-stage failures.
This document serves as a comprehensive technical framework for the systematic physicochemical characterization of this compound. It is designed not as a rigid template, but as a logical, field-proven workflow. As senior application scientists, we emphasize the causality behind each experimental choice, ensuring that every protocol is a self-validating system grounded in authoritative standards.
Part 1: Foundational Analysis: Identity, Purity, and Synthesis
Before any meaningful physicochemical data can be generated, the identity and purity of the analyte must be unequivocally established. This foundational step ensures data integrity and reproducibility.
Molecular Identity
-
Chemical Name: this compound
-
Molecular Formula: C₆H₁₂N₄
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Molecular Weight: 140.19 g/mol
-
Chemical Structure: (Self-generated image for illustrative purposes)
Synthesis Context and Rationale
Understanding the synthetic route is crucial for anticipating potential impurities. A plausible and efficient method for synthesizing substituted 3-amino-1,2,4-triazoles involves the cyclization of substituted hydrazinecarboximidamide derivatives.[5] Alternative pathways might involve the reaction of aminoguanidine with appropriate precursors.[6] Knowledge of starting materials, intermediates, and reaction conditions allows for the development of targeted analytical methods to detect and quantify any residual impurities that could confound subsequent physicochemical measurements.
Purity Assessment: A Critical Prerequisite
For lead optimization, a purity level of >98% is often required. This ensures that the measured properties are intrinsic to the target molecule and not artifacts of impurities. The following workflow illustrates a standard approach to purity verification.
Caption: Workflow for identity and purity confirmation of a new chemical entity.
Part 2: Core Physicochemical Properties: Protocols and Rationale
The following sections detail the experimental determination of key physicochemical properties. Each is framed by its importance in drug development and a robust, step-by-step protocol grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals.[7][8]
Melting Point (MP)
-
Expertise & Causality: The melting point is a primary indicator of purity; impurities typically depress and broaden the melting range. For a solid drug substance, it provides critical information about physical stability, polymorphism, and handling. A sharp melting point is the first sign of a highly pure crystalline solid.
-
Authoritative Protocol: OECD Test Guideline 102 (Capillary Method)
-
Preparation: Ensure the sample is thoroughly dried to remove residual solvents.
-
Sample Loading: Finely powder the crystalline sample. Pack the sample into a capillary tube to a height of 3-5 mm.
-
Instrumentation: Place the capillary in a calibrated melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
Refined Measurement: Using a fresh sample, repeat the measurement, heating at a much slower rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.
-
Reporting: Record the temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts. This range is the melting point. For a pure compound, this range should be narrow (< 2 °C).
-
-
Trustworthiness: The protocol is self-validating through the use of a calibrated apparatus and comparison to certified reference standards (e.g., caffeine, vanillin) to ensure instrument accuracy.
Aqueous Solubility (S)
-
Expertise & Causality: Aqueous solubility is a master variable in drug development. For orally administered drugs, a compound must dissolve in the gastrointestinal fluid before it can be absorbed. Poor solubility is a major hurdle leading to low and variable bioavailability. As an amine, the solubility of our target compound is expected to be highly pH-dependent.[9][10] It will be significantly more soluble in acidic conditions where the amino group is protonated to form a water-soluble salt.[11][12]
-
Authoritative Protocol: OECD Test Guideline 105 (Flask Method)
-
System Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 2.0, pH 6.8, and pH 7.4).
-
Equilibration: Add an excess amount of the solid compound to each buffer in separate glass flasks.
-
Incubation: Agitate the flasks at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A preliminary kinetic study is required to determine this time (typically 24-72 hours).
-
Phase Separation: Allow the suspensions to settle. Centrifuge or filter the samples (using a filter material that does not bind the compound) to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Validation: The presence of undissolved solid in the flask at the end of the experiment visually confirms that a saturated solution was achieved.
-
-
Visualization of pH-Dependent Solubility:
Caption: The effect of pH on the ionization and solubility of an amine-containing compound.
Dissociation Constant (pKa)
-
Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized. For our compound, we expect at least two pKa values: a basic pKa for the 3-amino group and a weakly acidic pKa for the N-H proton on the triazole ring.[1][13] The pKa governs the charge state of the molecule across the physiological pH range, which directly impacts solubility, membrane permeability (according to the pH-partition hypothesis), and binding to target proteins.
-
Authoritative Protocol: OECD Test Guideline 112 (Potentiometric Titration)
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent mixture (e.g., water or a water-cosolvent mix if solubility is low) to a known concentration (e.g., 0.01 M).
-
Titration (Basic pKa): Titrate the solution with a standardized acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.
-
Titration (Acidic pKa): In a separate experiment, titrate the solution with a standardized base (e.g., 0.1 M NaOH) to determine the acidic pKa.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, use specialized software to calculate the pKa from the titration curve.[14][15]
-
System Validation: The protocol is validated by titrating a known standard (e.g., TRIS buffer) before and after the sample analysis to confirm the accuracy of the electrode and titrant concentration.
-
Lipophilicity (LogP and LogD)
-
Expertise & Causality: Lipophilicity, the "greasiness" of a molecule, is a critical parameter for predicting its ADME properties.[16] It is measured as the partition coefficient (P) between an oily phase (n-octanol) and an aqueous phase.
-
LogP: The partition coefficient of the neutral species.
-
LogD: The distribution coefficient, which is the partition coefficient at a specific pH. It accounts for all species (ionized and neutral) and is therefore more physiologically relevant. For our basic compound, LogD at pH 7.4 will be lower than its LogP because a portion of the molecules will be protonated and prefer the aqueous phase.
-
-
Authoritative Protocol: OECD Test Guideline 117 (HPLC Method)
-
Principle: This method is faster than the traditional shake-flask method and uses less material. It correlates a compound's retention time (t_R) on a reverse-phase HPLC column (e.g., C18) with its lipophilicity.
-
Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system. Plot their known LogP values against the logarithm of their capacity factors (log k), where k = (t_R - t_0) / t_0. This creates a calibration curve.
-
Sample Analysis: Inject the test compound under the identical HPLC conditions.
-
Calculation: Determine the retention time (t_R) for the test compound, calculate its log k, and use the calibration curve to determine its LogP value.
-
LogD Determination: To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase is replaced with a buffer at that pH.
-
-
Trustworthiness: The method's validity rests on a strong linear correlation (R² > 0.98) for the calibration curve and ensuring the test compound's retention time falls within the range of the standards.
Part 3: Data Synthesis and Physicochemical Profile
The ultimate goal of these measurements is to build a holistic profile that can guide further drug development decisions.
Summary of Physicochemical Properties
The data generated from the protocols above should be consolidated into a clear, summary table.
| Property | Method (Guideline) | Condition | Result | Implication for Drug Development |
| Molecular Weight | - | - | 140.19 g/mol | Compliant with Lipinski's Rule of Five (<500). |
| Melting Point | OECD 102 | - | To be determined | Purity indicator; information for solid-state stability. |
| Aqueous Solubility | OECD 105 | pH 2.0 | To be determined | Predicts dissolution in the stomach. |
| pH 6.8 | To be determined | Predicts dissolution in the small intestine. | ||
| pH 7.4 | To be determined | Predicts dissolution in blood/plasma. | ||
| pKa (basic) | OECD 112 | 25 °C | To be determined | Governs ionization in the GI tract and blood. |
| pKa (acidic) | OECD 112 | 25 °C | To be determined | Relevant for potential interactions and metabolism. |
| LogP | OECD 117 | - | To be determined | Intrinsic lipophilicity; predicts membrane permeability. |
| LogD | OECD 117 | pH 7.4 | To be determined | Physiologically relevant lipophilicity; impacts ADME. |
Integrated Profile and Forward Look
Synthesizing this data provides a powerful predictive tool. For example:
-
A basic pKa ~9 and a LogP ~2.5 would suggest that at pH 7.4, the LogD will be significantly lower than the LogP. This indicates that while the neutral form is reasonably lipophilic for membrane crossing, a substantial fraction will be ionized, ensuring sufficient aqueous solubility for distribution in the bloodstream.
-
Low solubility at pH 6.8 but high solubility at pH 2.0 would point towards a formulation strategy that ensures rapid dissolution in the stomach to maximize the absorption window in the upper small intestine.
This integrated profile is not an endpoint but a starting point for rational drug design, enabling scientists to predict a compound's in vivo behavior and make informed decisions on candidate progression, formulation strategies, and structural modifications.
References
- OECD Guidelines for the Testing of Chemicals - Wikipedia.
- OECD Guidelines for the Testing of Chemicals, Section 1.
- Guidelines for the Testing of Chemicals - OECD.
- Determination of pKa Values of Some New Triazole Deriv
- OECD Guidelines for the Testing of Chemicals / Section 1 - Google Books.
- OECD Guidelines for the Testing of Chemicals - Chemycal.
- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole - ChemicalBook.
- Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures - Oriental Journal of Chemistry.
- Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC - NIH.
- Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures - Oriental Journal of Chemistry.
- 1,2,4-Triazole - Wikipedia.
- The pKa values of 1,2,4-triazole and its alkyl derivatives.
- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - NIH.
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- Experiment 13 – Properties of Amines and Amides - Moorpark College.
- The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5 - ResearchG
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Deriv
- Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines - MDPI.
- Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - MDPI.
- Experimental and Theoretical Study on Lipophilicity of Synthetic 1,2-Dithiole-3-thiones.
- Determination of the Lipophilicity of New Azaphenothiazines by Reversed-Phase Thin-Layer Chromatography - ResearchG
- Amines - Lab Demonstration / solubility / basic character class 12 CBSE - YouTube.
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- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
- Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4.
- Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC - PubMed Central. dlw=)
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An In-depth Technical Guide to 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine (CAS No. 1227465-52-2), a heterocyclic compound of interest in modern medicinal chemistry. We will delve into its synthesis, structural elucidation, and potential applications, particularly within the realm of drug development for neuropsychiatric disorders.
Introduction: The Versatility of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties, including its ability to participate in hydrogen bonding and its dipole character, allow for high-affinity interactions with biological targets.[1] This versatile nucleus is found in a wide array of therapeutic agents, from antifungal medications like fluconazole to anxiolytics.[1] The diverse pharmacological profiles of 1,2,4-triazole derivatives, which include antifungal, antibacterial, anticancer, and anticonvulsant activities, underscore the importance of exploring novel substitutions on this core structure.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for designing appropriate formulation strategies.
| Property | Value | Source |
| CAS Number | 1227465-52-2 | |
| Molecular Formula | C₆H₁₂N₄ | Calculated |
| Molecular Weight | 140.19 g/mol | Calculated |
| Predicted LogP | 0.8 | (for a related isomer) |
| Predicted pKa | ~4-5 (for the triazole ring) | General knowledge of triazoles |
| Appearance | Likely a solid at room temperature | (for a related isomer) |
Synthesis of this compound: A Plausible Synthetic Route
The proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Synthesis of Propylhydrazine: In a round-bottom flask equipped with a reflux condenser, dissolve hydrazine hydrate in ethanol. Add 1-bromopropane dropwise at room temperature. The mixture is then heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting propylhydrazine is purified by distillation.
-
Synthesis of N-Propyl-N'-cyanoguanidine: Propylhydrazine is reacted with dicyandiamide in a suitable solvent such as water or ethanol, with heating. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction.
-
Cyclization to this compound: The N-propyl-N'-cyanoguanidine is heated with acetic anhydride. This step serves to both cyclize the intermediate and introduce the methyl group at the 5-position of the triazole ring. The reaction mixture is then carefully neutralized, and the final product is extracted with an organic solvent. Purification is achieved through recrystallization or column chromatography.
Structural Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen), a singlet for the methyl group on the triazole ring, a singlet for the C-H proton of the triazole ring, and a broad singlet for the amine protons.
-
¹³C NMR will display distinct peaks for each carbon atom in the molecule, confirming the carbon skeleton.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the alkyl groups (around 2850-2960 cm⁻¹), and C=N and N=N stretching vibrations characteristic of the triazole ring (in the 1400-1600 cm⁻¹ region).[3]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can provide further structural information.
Potential Applications in Drug Development: A Focus on Antipsychotic Activity
While detailed pharmacological data for this compound is not extensively published, its classification by a chemical supplier under "Antipsychotics" suggests a potential role in the treatment of neuropsychiatric disorders. The 1,2,4-triazole nucleus is a known pharmacophore in several centrally acting agents.
Hypothesized Mechanism of Action:
Many antipsychotic drugs exert their effects by modulating neurotransmitter systems in the brain, particularly dopamine and serotonin pathways. It is plausible that this compound could act as an antagonist or partial agonist at dopamine D₂ receptors or serotonin 5-HT₂ₐ receptors. The specific substitution pattern (a methyl group at position 5 and a propyl group at position 1) would influence its binding affinity and selectivity for these receptors.
The logical relationship for its potential therapeutic effect can be visualized as follows:
Caption: Hypothesized mechanism of action for the antipsychotic effect.
Future Directions and Research
To fully elucidate the therapeutic potential of this compound, further research is imperative. Key areas for investigation include:
-
Optimization of Synthesis: Development of a high-yield, scalable synthetic route is essential for further studies.
-
In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to determine its binding affinities for a panel of CNS receptors and to assess its efficacy in animal models of psychosis.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with variations in the alkyl substituents at the 1- and 5-positions would provide valuable insights into the structural requirements for optimal activity and selectivity.
-
ADMET Studies: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound is crucial for its development as a drug candidate.
Conclusion
This compound represents an intriguing molecule within the pharmacologically rich class of 1,2,4-triazoles. While specific data on this compound is currently sparse, its structural features and the known activities of related compounds suggest a promising avenue for the development of novel therapeutics, particularly in the field of neuropsychiatry. The synthetic and analytical frameworks presented in this guide provide a solid foundation for researchers to further explore the potential of this and other related 1,2,4-triazole derivatives.
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Pyrazolo[5,1-c][1][4][5]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, proposed synthesis, and predicted spectroscopic characteristics of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine (CAS No. 1227465-52-2). While this compound is commercially available, detailed characterization data is not widely published.[1][2] This document, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of heterocyclic chemistry and drawing comparisons with analogous substituted 1,2,4-triazoles, we present a robust framework for the synthesis, identification, and structural verification of this molecule. The guide includes detailed predicted spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR), a plausible synthetic pathway, and a workflow for structural elucidation, all grounded in authoritative scientific literature.
Molecular Structure and Isomerism
This compound is a trisubstituted triazole, a class of five-membered heterocyclic compounds with three nitrogen atoms. The systematic name defines a precise arrangement of substituents on the 1,2,4-triazole ring:
-
A methyl group at position 5.
-
A propyl group attached to the nitrogen at position 1.
-
An amine group at position 3.
-
The "1H " designation indicates that the nitrogen at position 1 bears a substituent (the propyl group) and not a hydrogen atom, which is crucial for defining the tautomeric form.
The correct IUPAC numbering of the 1,2,4-triazole ring is essential for unambiguously defining the structure. The structure is depicted below:
Caption: Molecular structure of this compound.
It is critical to distinguish this isomer from others, such as 3-Methyl-1-propyl-1H-1,2,4-triazol-5-amine or 4-propyl substituted analogues, as the position of the substituents will significantly alter the molecule's chemical properties and biological activity.
Proposed Synthesis Pathway
The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved through several established methods. A common and efficient approach involves the cyclization of an N-substituted amidine with a hydrazine derivative.[3] For the target molecule, a plausible and robust synthetic route starts from propylamine and acetyl-protected aminoguanidine.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the N-propyl-acetamidine intermediate
-
To a solution of acetimidamide hydrochloride (1.0 eq) in ethanol, add propylamine (1.1 eq).
-
The mixture is stirred at room temperature for 24 hours to form N-propylacetimidamide.
-
The solvent is removed under reduced pressure. The crude product is used in the next step without further purification.
Step 2: Cyclization to form the triazole ring
-
The crude N-propylacetimidamide is dissolved in a suitable solvent such as ethanol or isopropanol.
-
To this solution, add 1-amino-3-guanidinourea (hydrazinecarboximidamide) (1.0 eq) and a catalytic amount of a non-nucleophilic base like triethylamine.
-
The reaction mixture is heated to reflux for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated.
-
The residue is purified by column chromatography on silica gel to yield the final product, this compound.
Caption: Proposed synthesis workflow for the target molecule.
Physicochemical and Spectroscopic Characterization (Predicted)
The following properties are predicted based on the molecular structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₆H₁₂N₄ |
| Molecular Weight | 140.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 120-135 °C (estimated) |
| Boiling Point | >300 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform |
| pKa | ~4.5 (amine group, estimated) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The predicted ¹H and ¹³C NMR chemical shifts are detailed below.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.80 | broad singlet | 2H | -NH₂ | The amine protons are typically broad and their chemical shift is concentration and solvent dependent. |
| ~3.85 | triplet | 2H | N-CH₂ -CH₂-CH₃ | The methylene group attached to the nitrogen of the triazole ring is deshielded. |
| ~2.40 | singlet | 3H | -CH₃ | The methyl group on the triazole ring.[4] |
| ~1.75 | sextet | 2H | N-CH₂-CH₂ -CH₃ | The middle methylene group of the propyl chain. |
| ~0.95 | triplet | 3H | N-CH₂-CH₂-CH₃ | The terminal methyl group of the propyl chain. |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C 3-NH₂ | The carbon atom attached to the amino group is significantly deshielded.[5] |
| ~155 | C 5-CH₃ | The carbon atom bearing the methyl group.[5] |
| ~48 | N-CH₂ -CH₂-CH₃ | The carbon of the methylene group attached to the nitrogen. |
| ~23 | N-CH₂-CH₂ -CH₃ | The middle carbon of the propyl chain. |
| ~14 | -CH₃ | The carbon of the methyl group on the triazole ring. |
| ~11 | N-CH₂-CH₂-CH₃ | The terminal methyl carbon of the propyl chain. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 140, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 111: Loss of the ethyl group (-C₂H₅) from the propyl chain.
-
m/z = 97: Loss of the propyl group (-C₃H₇).
-
m/z = 69: Cleavage of the triazole ring, a common fragmentation pathway for 1,2,4-triazoles.[6]
-
m/z = 43: Corresponding to the propyl fragment [C₃H₇]⁺.
-
The fragmentation of 1,2,4-triazoles can be complex and is influenced by the position and nature of the substituents.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3400 | N-H stretching (asymmetric and symmetric) | Amine (-NH₂) |
| 2850-2960 | C-H stretching (aliphatic) | Propyl, Methyl |
| ~1640 | N-H bending (scissoring) | Amine (-NH₂) |
| ~1580 | C=N stretching | Triazole ring |
| ~1460 | C-H bending | Propyl, Methyl |
Structural Verification and Quality Control
Confirming the identity and purity of the synthesized this compound is crucial. The following workflow provides a self-validating system for quality control.
Caption: Workflow for structural verification and quality control.
The combination of these analytical techniques provides orthogonal data to unequivocally confirm the structure and purity of the target compound. Particular attention should be paid to NMR spectroscopy to differentiate between potential isomers that may form during synthesis.
Conclusion
References
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Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344. Available at: [Link]
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Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. Available at: [Link]
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ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]
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Katritzky, A. R., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 74(20), 7949–7951. Available at: [Link]
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Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available at: [Link]
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Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research, 3(5). Available at: [Link]
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Dolzhenko, A. V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 9(24), 13535-13545. Available at: [Link]
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Li, X., et al. (2019). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 84(15), 9636–9645. Available at: [Link]
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Sravya, G., et al. (2014). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Der Pharma Chemica, 6(5), 344-349. Available at: [Link]
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Reagent Provider. (n.d.). This compound. Available at: [Link]
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Chand, D., et al. (2011). Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society, 133(4), 1160–1168. Available at: [Link]
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SpectraBase. (n.d.). 3-AMINE-5-METHYL-1H-1,2,4-TRIAZOLE. Available at: [Link]
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Li, W., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(19), 6649. Available at: [Link]
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Allouch, F., et al. (2008). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(4), o684. Available at: [Link]
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Kumar, R., et al. (2012). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 28(2), 735-740. Available at: [Link]
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Farahat, A. A., & Moustafa, A. H. (2023). Synthesis and X-ray Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. Available at: [Link]
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The Ascendant Role of Novel Triazole Derivatives in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including hydrogen bonding capability, dipole character, and relative stability, allow it to serve as a versatile pharmacophore that can interact with a wide array of biological targets. This guide provides a comprehensive overview of the diverse biological activities exhibited by novel triazole derivatives, with a primary focus on their antifungal, anticancer, and antimicrobial applications. We will delve into the mechanisms of action, explore structure-activity relationships (SAR), provide detailed experimental protocols for in-vitro evaluation, and present a forward-looking perspective on the challenges and opportunities in this dynamic field of drug discovery.
Introduction: The Triazole Scaffold's Significance
Triazoles exist as two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole. Both have become foundational building blocks in the synthesis of new therapeutic agents. The 1,2,4-triazole moiety, in particular, is a cornerstone of numerous clinically successful drugs, including the market-leading antifungal agents fluconazole and itraconazole. The scaffold's success is attributed to its ability to mimic other functional groups, its metabolic stability, and its capacity to engage in various non-covalent interactions with enzyme active sites.
The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazole derivatives, making vast libraries of novel compounds readily accessible for biological screening. This has led to an explosion of research and the discovery of triazole-containing compounds with an astonishingly broad spectrum of activities.
Antifungal Activity: The Hallmark of Triazoles
The most established biological activity of triazole derivatives is their potent antifungal effect. The primary mechanism involves the targeted inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The antifungal action of azoles, including triazoles, is primarily mediated by their inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is absent in mammals.
The core of this interaction lies in the coordination between a nitrogen atom (typically N4 in the 1,2,4-triazole ring) and the heme iron atom at the active site of the CYP51 enzyme. This binding event prevents the enzyme from processing its natural substrate, lanosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal membrane, leading to increased permeability and ultimately, cell death or growth inhibition (fungistatic or fungicidal effects).
Experimental Workflow: Antifungal Susceptibility Testing
The evaluation of novel triazole derivatives for antifungal activity is a critical step. The broth microdilution method is a standardized and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of triazole compounds.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound: Dissolve the synthesized triazole derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Plate Setup: In a 96-well microtiter plate, add culture medium (e.g., RPMI-1640) to all wells. Perform a two-fold serial dilution of the compound stock solution across the plate, leaving wells for positive (no drug) and negative (no fungus) controls.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) and adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Add the standardized fungal inoculum to each well (except the negative control). The final concentration of the compound will be halved.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by using a spectrophotometer to measure optical density.
Data Presentation: Comparative Antifungal Activity
The efficacy of novel derivatives is best understood through direct comparison with established drugs.
| Compound | R-Group Modification | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | Reference Drug (Fluconazole) MIC (µg/mL) |
| Triazole Derivative 1A | 2,4-difluorophenyl | 0.5 | 1 | 1-4 |
| Triazole Derivative 1B | 4-chlorophenyl | 2 | 8 | 1-4 |
| Triazole Derivative 1C | 4-nitrophenyl | 8 | >64 | 1-4 |
This is representative data; actual values vary widely based on the full molecular structure.
Anticancer Activity: A Multifaceted Approach
The structural versatility of the triazole ring allows for its incorporation into molecules that can target a wide range of cancer-related pathways. Unlike the well-defined antifungal mechanism, the anticancer effects of triazoles are diverse and often depend on the specific substituents attached to the core scaffold.
Mechanisms of Action in Oncology
Novel triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many triazoles are designed to target the ATP-binding site of protein kinases, which are often dysregulated in cancer. They can act as inhibitors of tyrosine kinases (e.g., EGFR, VEGFR) or serine/threonine kinases.
-
Tubulin Polymerization Inhibition: Some derivatives bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Induction of Apoptosis: Triazoles can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Enzyme Inhibition: They can inhibit other key enzymes in cancer progression, such as histone deacetylases (HDACs) or topoisomerases.
Caption: Inhibition of a generic tyrosine kinase signaling pathway by a triazole derivative.
Protocol: MTT Assay for In-Vitro Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary test for anticancer potential.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel triazole derivative (prepared via serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation: Comparative Cytotoxicity
| Compound | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| Triazole Derivative 2A | 5.2 | 8.1 | 6.5 |
| Triazole Derivative 2B | 15.8 | 22.4 | 18.9 |
| Cisplatin (Reference) | 7.0 | 9.3 | 5.8 |
This is representative data; actual values are highly structure-dependent.
Broad-Spectrum Antimicrobial and Other Activities
Beyond fungi and cancer cells, the triazole scaffold has shown promise against a wide range of other pathogens and in treating various diseases.
-
Antibacterial Activity: Certain triazole derivatives, often functionalized with other pharmacophores like Schiff bases or sulfonamides, have demonstrated activity against both Gram-positive and Gram-negative bacteria. Mechanisms can include inhibition of DNA gyrase or other essential bacterial enzymes.
-
Antitubercular Activity: Novel triazoles have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains. Some are believed to target enzymes involved in cell wall synthesis, such as InhA.
-
Antiviral Activity: The triazole ring is present in some antiviral agents. Novel derivatives are being investigated for activity against viruses like HIV, influenza, and hepatitis by targeting viral enzymes such as reverse transcriptase or protease.
-
Anti-inflammatory and Anticonvulsant Activity: Research has also pointed towards the potential of triazoles in targeting enzymes like cyclooxygenase (COX) for anti-inflammatory effects and in modulating ion channels for anticonvulsant properties.
Structure-Activity Relationship (SAR) and Design Principles
The biological activity of a triazole derivative is not inherent to the ring itself but is dictated by the nature and spatial arrangement of the substituents attached to it. Synthesizing insights from thousands of studies reveals some general principles:
-
For Antifungal Activity: A 2,4-dihalophenyl group attached to one of the nitrogen atoms is often crucial for potent CYP51 inhibition. The side chain on the other side of the ring plays a key role in selectivity and pharmacokinetic properties.
-
For Anticancer Activity: The substituents determine the target. Bulky, aromatic side chains are often found in tubulin inhibitors, while structures that can chelate metal ions or fit into ATP-binding pockets are common in enzyme inhibitors.
-
Lipophilicity and Solubility: A delicate balance (logP value) is required. The molecule must be lipid-soluble enough to cross cell membranes but water-soluble enough for systemic distribution. The triazole ring itself helps to modulate these properties.
Caption: Conceptual model of Structure-Activity Relationships (SAR) for a triazole scaffold.
Future Perspectives and Challenges
The field of triazole chemistry continues to be a fertile ground for drug discovery. However, several challenges remain:
-
Overcoming Resistance: The emergence of drug-resistant fungal and bacterial strains necessitates the design of novel triazoles that can evade existing resistance mechanisms.
-
Improving Selectivity: For anticancer agents, enhancing selectivity for cancer cells over healthy cells is paramount to reducing toxicity and side effects.
-
Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine a triazole moiety with another known pharmacophore to achieve synergistic or multi-target effects. This approach is being actively explored to develop dual-action anticancer and antimicrobial agents.
The continued application of advanced synthetic methods, computational modeling, and high-throughput screening will undoubtedly lead to the discovery of next-generation triazole derivatives with improved efficacy, safety, and broader therapeutic applications.
References
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Title: As crucial scaffolds, triazoles have a wide range of applications in life, materials and chemical sciences Source: RSC Advances URL: [Link]
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Title: Triazoles: a valuable scaffold for the development of potent anticancer agents Source: RSC Medicinal Chemistry URL: [Link]
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Title: A Review on the Biological Activity of Triazole Derivatives Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
-
Title: Recent advances in the synthesis and anticancer activity of 1,2,4-triazole derivatives Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Recent Advances in the Pharmacological Importance of 1,2,4-Triazole Derivatives Source: Molecules URL: [Link]
Tautomeric Landscape of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the tautomeric phenomena inherent to 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will dissect the structural nuances arising from prototropic tautomerism, offering a robust framework for its characterization. This document details both experimental and computational methodologies for the elucidation of tautomeric forms, including comprehensive protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction. Furthermore, we present a computational workflow for predicting tautomer stability. The interplay between tautomeric states and the physicochemical properties relevant to drug design is also discussed, supported by illustrative data from analogous 1,2,4-triazole systems.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical concept in organic chemistry, profoundly influencing the chemical and biological profiles of molecules.[1] In the realm of heterocyclic chemistry, prototropic tautomerism, involving the migration of a proton, is a prevalent feature of N-heterocycles like 1,2,4-triazoles. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[2] The specific tautomeric form of a 1,2,4-triazole derivative dictates its hydrogen bonding capacity, lipophilicity, and overall three-dimensional shape, all of which are critical determinants of its interaction with biological targets.[1] Consequently, a thorough understanding of the tautomeric landscape of this compound is paramount for researchers in drug discovery and development.
The Tautomeric Possibilities of this compound
This compound can theoretically exist in several tautomeric forms, primarily arising from two phenomena: annular tautomerism and amino-imino tautomerism.
Annular Tautomerism
Annular tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring. For a 1,3,5-trisubstituted 1,2,4-triazole, three principal annular tautomers are possible: the 1H, 2H, and 4H forms. However, in the case of this compound, the presence of a propyl group on the N1 position restricts the tautomerism to the remaining nitrogen atoms, leading to a more defined set of possibilities. The primary annular tautomerism to consider would be the equilibrium between the N1-H and N2-H forms if the propyl group were on a carbon, but given the nomenclature, the propyl group fixes the N1 position. Therefore, the key tautomeric considerations shift to the amino-imino forms and the potential for the proton from the exocyclic amine to migrate to the ring nitrogens.
Amino-Imino Tautomerism
This form of tautomerism involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in an imino form. This equilibrium is heavily influenced by the electronic properties of the substituents on the triazole ring.
The principal tautomeric equilibrium for this compound is between the amino and imino forms. The potential tautomers are depicted below:
Caption: Potential tautomeric forms of the target molecule.
Factors Influencing Tautomeric Equilibrium
The equilibrium between these tautomers is not static and is dictated by a delicate balance of several factors:
-
Electronic Effects of Substituents: The electron-donating methyl group at the C5 position and the electron-donating (by induction) propyl group at the N1 position will influence the basicity of the ring nitrogen atoms and the exocyclic amino group, thereby affecting the position of the tautomeric equilibrium. Generally, electron-releasing groups tend to favor the amino form.
-
Solvent Polarity and Hydrogen Bonding Capacity: The polarity of the solvent plays a crucial role.[3] Polar protic solvents can stabilize tautomers capable of forming strong hydrogen bonds. For instance, a solvent that can act as a hydrogen bond acceptor may stabilize the amino form, while a hydrogen bond donor could potentially stabilize an imino form.
-
Temperature: Temperature can influence the equilibrium constant of the tautomeric interconversion.
-
Physical State: The predominant tautomer in the solid state, as determined by X-ray crystallography, may differ from that in solution due to packing forces and intermolecular interactions in the crystal lattice.[1]
Experimental Characterization of Tautomers
A multi-pronged approach combining various analytical techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[4] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which differs significantly between the amino and imino tautomers.
Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Prepare solutions of the compound (e.g., 5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra at a high field (e.g., 400 MHz or higher) to achieve good signal dispersion. Key signals to monitor include the NH₂ protons of the amino tautomer and the NH proton of the imino tautomers. The chemical shift and multiplicity of the methyl and propyl group protons will also be indicative of the electronic environment.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly diagnostic of the tautomeric form.
-
Variable Temperature (VT) NMR: Conduct VT-NMR experiments to investigate the dynamics of the tautomeric equilibrium. Changes in the chemical shifts and signal coalescence can provide information on the rate of interconversion and the thermodynamics of the process.
-
2D NMR Experiments: Employ 2D NMR techniques such as HSQC and HMBC to aid in the unambiguous assignment of all proton and carbon signals for each tautomer present.
Expected Observations:
| Tautomer | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| Amino | Broad singlet for NH₂ | Distinct chemical shifts for C3 and C5 |
| Imino | Sharp singlet for ring NH | Significant downfield shift for the imino carbon (C3) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of tautomeric equilibria, as the different tautomers will exhibit distinct absorption maxima (λ_max) due to differences in their electronic structures.[5]
Step-by-Step Protocol for UV-Vis Analysis:
-
Solution Preparation: Prepare dilute solutions of the compound in a variety of solvents (e.g., ethanol, acetonitrile, cyclohexane) of spectroscopic grade.
-
Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the spectra for the presence of multiple absorption bands or shoulders, which may indicate the presence of more than one tautomer. By comparing the spectra in different solvents, it is often possible to assign specific absorption bands to individual tautomers.[3]
-
Quantitative Analysis: If the molar absorptivities of the individual tautomers can be determined (e.g., by using "locked" derivatives where tautomerism is not possible or through computational methods), the tautomeric equilibrium constant (K_T) can be calculated from the absorbance at specific wavelengths.[6]
Single-Crystal X-ray Diffraction
X-ray crystallography provides definitive structural information in the solid state, including the precise location of protons, thus unambiguously identifying the tautomeric form present in the crystal.[7]
Step-by-Step Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the diffraction data. The positions of the hydrogen atoms, particularly the one involved in tautomerism, should be carefully located from the difference Fourier map.
-
Structural Analysis: Analyze the bond lengths and angles within the triazole ring and the exocyclic amino/imino group. The C-N bond lengths will be particularly informative in distinguishing between the amino and imino forms.
Computational Modeling of Tautomerism
Computational chemistry offers a powerful predictive tool for assessing the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[8] Density Functional Theory (DFT) is a widely used method for this purpose.
Workflow for Computational Investigation:
Caption: A typical computational workflow for tautomer analysis.
Quantitative Data from a Closely Related Analog:
| Tautomer of 3-amino-1,2,4-triazole | Relative Energy (kcal/mol) - Gas Phase |
| 1H-amino | 0.00 |
| 2H-imino | +2.5 |
| 4H-amino | +5.8 |
Note: These values are for 3-amino-1,2,4-triazole and serve as an illustrative example. The relative stabilities for this compound will be influenced by the methyl and propyl substituents.
Conclusion: An Integrated Approach to Understanding Tautomerism
The tautomerism of this compound is a multifaceted phenomenon with significant implications for its application in drug design and materials science. A comprehensive understanding of its tautomeric landscape requires an integrated approach that combines spectroscopic, crystallographic, and computational methods. The detailed protocols and conceptual frameworks presented in this guide provide researchers with the necessary tools to confidently investigate and characterize the tautomeric behavior of this and related 1,2,4-triazole derivatives. Such knowledge is indispensable for the rational design of novel molecules with optimized properties and desired biological activities.
References
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22351-22360. Available from: [Link]
- Dabbagh, H. A., Rasti, E., & Najafi Chermahini, A. (2010). Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution. Journal of Molecular Structure: THEOCHEM, 947(1–3), 92–100.
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Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 1-14. Available from: [Link]
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22351-22360. Available from: [Link]
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SpectraBase. 3-AMINE-5-METHYL-1H-1,2,4-TRIAZOLE. Available from: [Link]
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Semenov, V. A., & Larina, L. I. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231–3240. Available from: [Link]
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ResearchGate. The tautomers of 1,2,3-triazole and 1,2,4-triazole. Available from: [Link]
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National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]
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- Kubota, S., & Uda, M. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical & Pharmaceutical Bulletin, 23(5), 955-962.
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PubChem. 3-Amino-5-methyl-4H-1,2,4-triazole. Available from: [Link]
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Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(23), 7293. Available from: [Link]
- Pozharskii, A. F., et al. (2017). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Advances in Heterocyclic Chemistry, 123, 1-104.
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F. de Groot, et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2358–2364. Available from: [Link]
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Afonin, A. V., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Crystals, 9(7), 366. Available from: [Link]
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Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Available from: [Link]
- Doménech-Carbó, A., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Dyes and Pigments, 192, 109439.
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ResearchGate. Different tautomers of substituted and unsubistitued 1,2,3-triazoles. Available from: [Link]
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ResearchGate. Tautomeric forms for the substituted 1,2,4-triazoles. Available from: [Link]
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Jones, K., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic letters, 12(8), 1840–1843. Available from: [Link]
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Alzchem Group. 3-Amino-5-methyl-1,2,4-triazole. Available from: [Link]
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Afonin, A. V., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Crystals, 9(7), 366. Available from: [Link]
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A Comprehensive Technical Guide to the Solubility of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine in Organic Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. In the absence of extensive empirical solubility data, this document establishes a predictive and methodological framework for researchers. It combines a theoretical analysis of the solute's physicochemical properties with a practical guide to solvent selection and experimental solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols to effectively work with this compound.
Introduction
This compound is a substituted triazole, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] The solubility of an active pharmaceutical ingredient (API) or an agrochemical candidate in various organic solvents is a critical parameter that influences its synthesis, purification, formulation, and bioavailability.[3] A thorough understanding of its solubility behavior is therefore paramount for efficient and successful product development.
This guide is structured to provide a comprehensive understanding of the factors governing the solubility of this compound. It begins with an in-silico prediction of its key physicochemical properties, laying the groundwork for a theoretical discussion on solute-solvent interactions. Subsequently, a systematic approach to solvent selection is presented, followed by a detailed, step-by-step experimental protocol for accurate solubility determination.
Physicochemical Characterization of this compound
Due to the limited availability of experimental data for this compound, its physicochemical properties have been predicted using established computational models, such as those available through SwissADME and Molinspiration.[4][5] The SMILES (Simplified Molecular Input Line Entry System) string for the compound is CCCN1C(C)=NC(N)=N1.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Solubility |
| Molecular Weight | 140.19 g/mol | Influences the energy required to overcome crystal lattice forces. |
| logP (octanol/water) | 0.85 | Indicates a moderate lipophilicity, suggesting solubility in a range of organic solvents. |
| Topological Polar Surface Area (TPSA) | 67.8 Ų | A measure of the molecule's polarity; a higher TPSA suggests better solubility in polar solvents. |
| Hydrogen Bond Donors | 1 (the amine group) | The ability to donate hydrogen bonds is crucial for interaction with protic and polar aprotic solvents. |
| Hydrogen Bond Acceptors | 3 (the triazole nitrogens) | The capacity to accept hydrogen bonds enhances solubility in a wide array of solvents. |
| Predicted pKa (most basic) | 4.5 | The basic nature of the amine and triazole nitrogens can be exploited for solubility enhancement in acidic media. |
| Predicted Boiling Point | ~250-300 °C | Provides an indication of the intermolecular forces that need to be overcome for dissolution. |
| Predicted Melting Point | ~100-150 °C | A higher melting point generally correlates with lower solubility due to stronger crystal lattice energy. |
Note: These values are predictions from computational models and should be confirmed experimentally.
The predicted properties suggest that this compound is a moderately polar molecule with a significant capacity for hydrogen bonding. The presence of both a hydrogen bond donor (the primary amine) and multiple acceptor sites (the nitrogen atoms in the triazole ring) is a key feature governing its solubility.[1]
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamic driving forces behind dissolution.[6] For this compound, the key intermolecular interactions to consider are:
-
Hydrogen Bonding: This is expected to be the most significant factor. The amine group can donate a hydrogen bond, while the nitrogen atoms of the triazole ring can accept hydrogen bonds. Solvents that are themselves hydrogen bond donors and/or acceptors will interact favorably with the solute.
-
Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of electronegative nitrogen atoms. Polar solvents will be able to solvate the molecule through dipole-dipole interactions.
-
Van der Waals Forces: The propyl and methyl groups provide nonpolar character, allowing for dispersion forces to play a role in interactions with less polar solvents.
The interplay of these forces dictates the overall solubility in a given solvent.
A Systematic Approach to Solvent Selection
A logical progression for selecting appropriate organic solvents for solubility studies of this compound is crucial for efficiency. The following workflow is recommended:
Caption: A logical workflow for selecting an optimal solvent.
Solvent Categories for Consideration:
Based on the predicted properties of this compound, the following classes of organic solvents should be investigated:
Table 2: Recommended Organic Solvents for Solubility Screening
| Solvent Class | Examples | Rationale for Inclusion | Predicted Solubility |
| Polar Protic | Methanol, Ethanol, Isopropanol | Excellent hydrogen bond donors and acceptors, capable of strong interactions with the amine and triazole moieties. | High |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Possess large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the solute. | Moderate to High |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity and can act as hydrogen bond acceptors. | Moderate |
| Halogenated | Dichloromethane, Chloroform | Can engage in dipole-dipole interactions and weak hydrogen bonding. | Low to Moderate |
| Aromatic | Toluene, Xylene | Primarily nonpolar, but the pi-system can have some interaction with the triazole ring. | Low |
| Nonpolar | Hexane, Heptane | Limited potential for favorable interactions beyond weak van der Waals forces. | Very Low |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]
5.1. Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique.
-
Volumetric flasks and pipettes
5.2. Step-by-Step Procedure
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. A visual excess of solid should be present to ensure saturation. b. Accurately add a known volume of the selected organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure equilibrium has been reached (i.e., the concentration in solution does not change over time).
-
Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. d. Dilute the filtered sample with a known volume of an appropriate solvent (usually the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Analytical Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.
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A Technical Guide to the Preliminary Screening of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
Abstract
The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents with activities spanning antifungal, anticancer, and antimicrobial domains.[1][2] This guide presents a comprehensive framework for the preliminary in vitro screening of a novel derivative, 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine. We delineate a tiered, logic-driven screening cascade designed to efficiently characterize its foundational safety profile and broad-spectrum biological activity. The protocols herein are grounded in established methodologies, emphasizing not only the procedural steps but also the scientific rationale underpinning each experimental choice. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
Introduction: The Rationale for Screening
The 1,2,4-triazole scaffold is a privileged structure in drug discovery, prized for its metabolic stability, hydrogen bonding capabilities, and versatile synthetic accessibility.[3][4] Compounds incorporating this moiety have demonstrated a remarkable breadth of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][5] The functionalization of the triazole ring, such as the N-1 propyl group and C-5 methyl group in the candidate molecule, this compound, offers the potential for novel structure-activity relationships (SAR).
The preliminary screening of any new chemical entity is a critical juncture in the drug discovery pipeline.[6][7] The objective is not exhaustive characterization but rather a rapid, cost-effective assessment to answer fundamental questions:
-
Is the compound biologically active?
-
What is its general cytotoxicity profile?
-
In which therapeutic areas does it show potential?
This guide outlines a primary screening cascade beginning with broad assessments of cytotoxicity and antimicrobial efficacy, activities for which the triazole class is well-known.
Compound Profile and Synthesis Outline
While numerous methods exist for the synthesis of 3-amino-1,2,4-triazoles, a plausible and efficient route for the title compound can be proposed based on established literature.[8] A common strategy involves the cyclization of substituted hydrazinecarboximidamide derivatives.
Proposed Synthesis Route:
-
Formation of Hydrazinecarboximidamide: Reaction of an appropriate precursor with N-propylhydrazine.
-
Cyclization: Heating the resulting intermediate with a suitable cyclizing agent, such as trimethyl orthoformate, to yield the 1-propyl-3-amino-1,2,4-triazole ring.
-
Methylation (if necessary): Introduction of the C-5 methyl group, though this is often incorporated in the initial building blocks.
All subsequent biological assays presuppose the compound has been synthesized to a high degree of purity (≥95%), as confirmed by analytical techniques such as NMR and LC-MS, to ensure observed effects are attributable to the compound itself.
A Tiered Approach to Preliminary Screening
A structured, tiered screening approach maximizes efficiency and resource allocation. The initial tier focuses on broad, foundational assays to establish a baseline safety and activity profile.
Caption: Tiered workflow for preliminary compound screening.
Tier 1 Protocol: Cytotoxicity Assessment via MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for preliminary cytotoxicity screening.[9] It is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust measure of cell viability and the cytotoxic or cytostatic effects of the test compound.[11]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in serum-free medium to create working solutions. A typical 8-point concentration range could be 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 1.56 µM, and 0 µM (vehicle control).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the respective compound concentrations. Include wells for "untreated cells" and "medium only" (blank).
-
Incubate for an exposure period of 48 to 72 hours.
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10][12]
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[10]
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[12]
-
Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation: Hypothetical MTT Assay Results
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 15.2 | 0.8 |
| A549 (Lung Cancer) | 28.9 | 1.1 |
| HEK293 (Non-cancerous) | > 100 | 5.4 |
An IC₅₀ value > 100 µM against a non-cancerous cell line alongside lower IC₅₀ values against cancer cell lines would suggest potential for a therapeutic window.
Tier 1 Protocol: Antimicrobial Susceptibility via Kirby-Bauer Test
Scientific Rationale: The Kirby-Bauer disk diffusion test is a standardized, cost-effective method to assess the antimicrobial activity of a compound.[13][14] The principle relies on the diffusion of the antimicrobial agent from an impregnated disk into an agar medium inoculated with a test microorganism.[13] If the microorganism is susceptible, a clear zone of no growth, known as the "zone of inhibition," will form around the disk.[14][15] The diameter of this zone is proportional to the compound's efficacy. This method is ideal for screening against a panel of clinically relevant bacteria.[16]
Caption: Standardized workflow for the Kirby-Bauer disk diffusion test.
Detailed Protocol: Kirby-Bauer Test
-
Media and Inoculum Preparation:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth of 4 mm.[17]
-
Select test organisms, for example, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Grow a pure culture of each test organism. Suspend several colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation and Disk Application:
-
Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage.[15]
-
Prepare sterile blank paper disks by impregnating them with a known amount of the test compound (e.g., 30 µg per disk).
-
Aseptically place the compound-impregnated disks onto the inoculated agar surface. Also place a positive control disk (e.g., Ciprofloxacin) and a negative control disk (vehicle only).
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 18-24 hours.[16]
-
After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition for each disk in millimeters (mm).
-
Data Presentation: Hypothetical Kirby-Bauer Results
| Test Organism | Gram Stain | Compound (30 µg) Zone Diameter (mm) | Ciprofloxacin (5 µg) Zone Diameter (mm) |
| S. aureus | Positive | 18 | 25 |
| E. coli | Negative | 0 | 30 |
| P. aeruginosa | Negative | 0 | 28 |
| C. albicans | Fungal | 16 | N/A (Fluconazole used) |
Results showing a significant zone of inhibition (e.g., >15 mm) against specific organisms, like S. aureus and C. albicans in this hypothetical case, would indicate promising antimicrobial activity and guide further investigation.
Data Interpretation and Path Forward
The preliminary screen provides the first critical decision point.
-
Promising Hit: A compound exhibiting selective cytotoxicity against cancer cells (low IC₅₀) while sparing non-cancerous cells (high IC₅₀), or showing significant zones of inhibition against specific microbial strains, is considered a "hit."
-
Next Steps: A "Go" decision would trigger Tier 2 screening.[] Based on the initial results, this could involve:
-
Mechanism of Action Studies: If cytotoxic, investigate apoptotic pathways.
-
Broader Antimicrobial Panel: Test against resistant strains (e.g., MRSA) and determine the Minimum Inhibitory Concentration (MIC).
-
Target-Based Assays: Based on literature for similar scaffolds, assays for specific enzymes or receptors (e.g., GABA-A receptor for anticonvulsant activity) could be initiated.[1] Radioligand binding assays are a powerful tool for this purpose, allowing for the determination of a compound's binding affinity (Ki) for a specific receptor target.[19][20]
-
Conclusion
The preliminary screening of this compound, guided by the established biological profile of the 1,2,4-triazole class, should follow a logical, tiered approach. By beginning with robust, high-throughput assays for cytotoxicity and antimicrobial activity, researchers can rapidly and efficiently identify promising biological effects. This foundational data is essential for making informed decisions, justifying further investment in more complex, hypothesis-driven studies, and ultimately determining the therapeutic potential of this novel chemical entity.
References
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- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods.
- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research.
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
Introduction
5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine is a substituted triazole derivative of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The specific substitution pattern of a propyl group at the N1 position, a methyl group at the C5 position, and an amine group at the C3 position offers a unique combination of lipophilicity and hydrogen bonding capabilities, making it a valuable building block for combinatorial libraries and lead optimization campaigns.
These application notes provide a comprehensive, step-by-step protocol for the synthesis of this compound. The described methodology is grounded in established principles of heterocyclic chemistry, particularly the synthesis of 1,2,4-triazole derivatives.[1][2][3] The protocol is designed to be robust and reproducible, providing researchers with a reliable method for obtaining this key synthetic intermediate.
Synthetic Strategy: A Rationale-Driven Approach
The synthesis of 1,2,4-triazole rings can be achieved through various established methods, including the Pellizzari and Einhorn–Brunner reactions.[2][4] For the specific synthesis of this compound, a convergent synthetic approach is proposed. This strategy involves the preparation of a key intermediate, a substituted aminoguanidine derivative, followed by cyclization with an appropriate reagent to form the desired triazole ring. This method offers high regioselectivity and is amenable to a range of functional groups.
The chosen pathway leverages the reaction of a propyl-substituted aminoguanidine with a source of the C5-methyl group, followed by intramolecular cyclization. This approach is advantageous due to the commercial availability of starting materials and the generally high yields reported for analogous transformations in the literature.[5]
Reaction Pathway Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Synthesis Protocol
This protocol is divided into two main stages: the synthesis of the N-propylaminoguanidine intermediate and the subsequent cyclization to yield the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Propylamine | ≥99% | Sigma-Aldrich |
| 1H-Pyrazole-1-carboxamidine HCl | 98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetic Anhydride | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis and characterization of the target compound.
Step 1: Synthesis of N-Propylaminoguanidine Hydrochloride
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-pyrazole-1-carboxamidine hydrochloride (14.6 g, 100 mmol) and anhydrous acetonitrile (100 mL).
-
Addition of Reagents: To the stirred suspension, add propylamine (5.91 g, 100 mmol) dropwise at room temperature. After the addition is complete, add triethylamine (10.1 g, 100 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the resulting precipitate and wash with a small amount of cold acetonitrile. The crude product can be purified by recrystallization from ethanol to afford N-propylaminoguanidine hydrochloride as a white solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the N-propylaminoguanidine hydrochloride (13.7 g, 100 mmol) obtained from Step 1 in water (50 mL).
-
Basification: Cool the solution in an ice bath and add a 2 M aqueous solution of sodium hydroxide until the pH of the solution is approximately 10-11. This will generate the free base of N-propylaminoguanidine in situ.
-
Cyclization: To the basic solution, add acetic anhydride (10.2 g, 100 mmol) dropwise while maintaining the temperature below 10°C. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: The resulting precipitate is the crude product. Filter the solid and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the propyl and methyl groups and the aromatic proton.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the N-H and C=N bonds.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Propylamine is a flammable and corrosive liquid. Handle with care.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss of product during work-up | Ensure anhydrous conditions. Extend the reaction time. Minimize the amount of solvent used for washing the precipitate. |
| Formation of multiple products in Step 2 | Side reactions due to improper pH or temperature control | Maintain the pH in the recommended range. Ensure slow, dropwise addition of acetic anhydride at low temperature. |
| Difficulty in purification | Presence of closely related impurities | Optimize the recrystallization solvent system. If necessary, employ column chromatography with a shallow gradient. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently synthesize this valuable building block for further investigation in drug discovery and development programs. The synthetic strategy is based on well-established chemical principles, ensuring a high degree of success for researchers with a foundational understanding of organic synthesis.
References
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]
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Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. Available at: [Link]*
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A review on synthetic strategies of 1,2,4-triazoles. Available at: [Link]
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1,2,4-Triazole. In Wikipedia. Available at: [Link]
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Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 974155. Available at: [Link]*
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 16(33), 6047-6058. Available at: [Link]*
-
Barrett, D., et al. (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Synlett, 2008(1), 127-130. Available at: [Link]*
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Application Note: Structural Elucidation of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine using NMR and Mass Spectrometry
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Accurate and unambiguous structural characterization is fundamental to drug discovery and development. This application note provides a comprehensive guide to the analytical characterization of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine, a representative substituted aminotriazole. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind experimental choices, from sample preparation to data interpretation, is explained to ensure methodological robustness. This guide is intended for researchers, analytical chemists, and drug development professionals requiring definitive structural confirmation of novel N-heterocyclic compounds.
Introduction and Chemical Structure
This compound is a small organic molecule featuring a substituted 1,2,4-triazole core. This heterocyclic system is of significant interest due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The presence of a primary amine, a tertiary amine within the ring, and alkyl substituents makes its structural verification a non-trivial task that requires a combination of sophisticated analytical techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns.
Compound Details:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₂N₄
-
Molecular Weight: 140.19 g/mol
-
Structure: (Note: A placeholder image would be here; the structure is described in the text.)
The analytical workflow presented herein is designed to provide orthogonal data points, ensuring a high-confidence structural assignment.
Figure 2: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.
Expected Major Fragments:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 141.11 | 113.08 | C₂H₄ (28.03 Da) | [M+H - Ethene]⁺ |
| 141.11 | 99.07 | C₃H₆ (42.05 Da) | [M+H - Propene]⁺, likely the base peak from cleavage of the N-C bond. |
| 141.11 | 71.04 | C₃H₆N₂ (70.05 Da) | Possible fragment from ring cleavage. |
Conclusion
The orthogonal application of high-resolution NMR spectroscopy and ESI-mass spectrometry provides a robust and reliable workflow for the complete structural elucidation of this compound. The NMR data confirms the precise arrangement and connectivity of the C-H framework, while mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns consistent with the proposed structure. The protocols detailed in this note are designed to be self-validating and can be adapted for the characterization of other novel substituted N-heterocyclic compounds, serving as a foundational guide for researchers in synthetic and medicinal chemistry.
References
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Bristol. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Technology Networks. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
AIP Publishing. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Retrieved from [Link]
-
PubMed Central (PMC), NIH. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]
-
PubMed Central (PMC), NIH. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio). Retrieved from [Link]
-
PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Retrieved from [Link]
-
ARKAT USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed EI‐MS mass fragmentation pattern of 3‐(4‐methylbenzylthio). Retrieved from [Link]
-
MDPI. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]
-
Journal of Al-Nahrain University. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
PubMed Central (PMC), NIH. (2021). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
MDPI. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]
-
Read Chemistry. (2024). Fragmentation Giving Resonance-Stabilized Cations. Retrieved from [Link]
-
ARKAT USA. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
-
Molecules. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
-
JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Rasayan J. Chem. (2009). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4 – triazole-3-thiol. Retrieved from [Link]
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PubMed Central (PMC), NIH. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]
-
MDPI. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]derivatives)
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Application Notes and Protocols for 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine in Coordination Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the use of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine as a versatile ligand in coordination chemistry. As a likely novel N-alkylated aminotriazole, this guide establishes a foundational understanding of its potential, offering detailed, field-proven protocols for its synthesis, characterization, and subsequent complexation with transition metal ions. The narrative emphasizes the rationale behind experimental design, ensuring scientific integrity and reproducibility. All protocols are presented with the expectation that they will serve as a robust starting point for the exploration of the unique coordination chemistry and potential applications of the title compound and its metallic derivatives.
Introduction: The Rationale for N-Alkylated Aminotriazoles in Coordination Chemistry
The 1,2,4-triazole scaffold is a cornerstone in the design of functional coordination compounds, owing to its versatile coordination modes and the ability of its derivatives to bridge multiple metal centers, leading to the formation of diverse polynuclear complexes and coordination polymers.[1] The introduction of an amino group at the 3-position and a methyl group at the 5-position of the triazole ring provides specific donor sites, influencing the electronic and steric environment of the resulting metal complexes.
The strategic addition of a propyl group at the N1 position, creating this compound, is anticipated to modulate the ligand's properties in several key ways:
-
Solubility: The alkyl chain is expected to enhance the solubility of both the free ligand and its metal complexes in a wider range of organic solvents, facilitating synthesis and characterization.
-
Steric Hindrance: The propyl group can introduce steric bulk around the N1 position, potentially directing the coordination of metal ions to the N2 and N4 positions of the triazole ring and influencing the final geometry of the complex.
-
Electronic Effects: The electron-donating nature of the alkyl group can subtly modify the electron density of the triazole ring, which in turn can affect the strength of the metal-ligand bonds.
Given the absence of specific literature on this compound, this guide is formulated based on established synthetic methodologies for analogous 1-alkyl-3-amino-5-aryl-1H-[1][2][3]triazoles and the well-documented coordination behavior of 3-amino-1,2,4-triazole derivatives.[2][4]
Synthesis of this compound: A Proposed Pathway
The synthesis of the title ligand can be approached through a multi-step pathway, culminating in the cyclization of a suitably substituted guanyl derivative. The proposed route is adapted from established methods for the synthesis of related 1,2,4-triazole systems.[4]
Caption: Proposed synthetic workflow for the target ligand.
Protocol 2.1: Synthesis of this compound
Materials:
-
Propylhydrazine
-
N-Acetyl-S-methylisothiourea (to be synthesized from acetyl chloride, sodium thiocyanate, and methyl iodide)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of N-Acetyl-S-methylisothiourea: This intermediate is prepared following established literature procedures.[4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Acetyl-S-methylisothiourea (1 equivalent) in ethanol (100 mL).
-
Addition of Propylhydrazine: To the stirred solution, add propylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid.
-
Wash the acidic solution with diethyl ether to remove any unreacted starting materials.
-
Basify the aqueous layer with a cold solution of sodium hydroxide to a pH of ~10 to precipitate the product.
-
-
Purification:
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Safety Precautions: Propylhydrazine is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Coordination Chemistry: Synthesis of Metal Complexes
The this compound ligand is expected to act as a versatile coordinating agent, primarily through the nitrogen atoms of the exocyclic amino group and the triazole ring (N2 and N4). It can function as a monodentate or a bridging bidentate ligand, leading to the formation of mononuclear or polynuclear complexes, respectively.[1]
Caption: Potential bidentate coordination mode via the amino and N4 nitrogen.
Protocol 3.1: General Synthesis of a Metal(II) Complex
Materials:
-
This compound (L)
-
A metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂)
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve the ligand (L) (2 equivalents) in 20 mL of methanol in a 50 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 equivalent) in 10 mL of methanol.
-
Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
Precipitation: A precipitate should form either immediately or upon stirring for a few hours. The reaction mixture can be gently heated to ensure complete reaction.
-
Isolation:
-
Cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the precipitate with small portions of cold methanol and then diethyl ether.
-
-
Drying: Dry the complex in a desiccator over silica gel.
Characterization of the Ligand and its Complexes
A thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Spectroscopic Characterization
| Technique | Ligand (Expected) | Metal Complex (Expected Change) |
| FTIR (cm⁻¹) | ν(N-H) of NH₂: ~3300-3400ν(C=N) of triazole: ~1620ν(N-N) of triazole: ~1280 | Shift in ν(N-H) and ν(C=N) upon coordination. Appearance of new bands in the far-IR region corresponding to ν(M-N).[5] |
| ¹H NMR (ppm) | Propyl group signalsMethyl group singletNH₂ singletTriazole C-H singlet (if present, though this isomer lacks one) | Broadening or shifting of the NH₂ and triazole ring proton signals upon coordination with a paramagnetic metal ion. |
| ¹³C NMR (ppm) | Distinct signals for propyl and methyl carbonsSignals for triazole ring carbons | Shifts in the positions of the triazole ring carbon signals upon coordination. |
| UV-Vis | Absorption bands in the UV region corresponding to π→π* and n→π* transitions. | Appearance of new bands in the visible region for d-d transitions in transition metal complexes. |
Structural and Analytical Characterization
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ligand and the formation of the metal complex.
-
Elemental Analysis (CHN): To determine the empirical formula of the ligand and its complexes, which is crucial for confirming their stoichiometry.
-
Single-Crystal X-ray Diffraction: This is the definitive technique for elucidating the three-dimensional structure of the metal complexes, providing information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[2][6]
Potential Applications
While the specific applications of this compound and its complexes are yet to be explored, related 1,2,4-triazole-based coordination compounds have shown promise in several fields:
-
Bioinorganic Chemistry: Many triazole-metal complexes exhibit antimicrobial and anticancer activities.[5]
-
Materials Science: The bridging capability of the triazole ring can be exploited to construct coordination polymers with interesting magnetic or optical properties.[2]
-
Catalysis: The metal centers in these complexes can act as catalytic sites for various organic transformations.
Conclusion
This guide provides a comprehensive framework for the synthesis and coordination chemistry of the novel ligand, this compound. The detailed protocols and characterization guidelines are based on well-established principles of heterocyclic and coordination chemistry, offering a solid foundation for researchers to explore the potential of this new building block in creating functional materials and biologically active compounds. The scientific community is encouraged to build upon these proposed methodologies to further elucidate the rich chemistry of this promising ligand.
References
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-
Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. [Link]
-
Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)]. [Link]
-
3-Amino-1,2,4-triazole - SpectraBase. [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]
-
Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. [Link]
-
3-Amino-1,2,4-triazole - Optional[FTIR] - Spectrum - SpectraBase. [Link]
-
Theoretical and matrix isolation FTIR studies of 3-amino-1,2,4-triazole and its isomers. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
-
Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. [Link]
-
Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]
-
X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. [Link]
-
3-Amino-5-methyl-4H-1,2,4-triazole. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]
-
1-Alkyl-3-amino-5-aryl-1H-[1][2][3]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities. [Link]
-
AN EFFICIENT SYNTHESIS OF 1-(4H-1,2,4-TRIAZOL-3-YL)- HEXAHYDROQUINOLINE-3-CARBONITRILE AND THEIR SPIRO DERIVATIVES FROM β-ENAMINONES. [Link]
-
3-Amino-5-methyl-1,2,4-triazole. [Link]
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]
-
THE REACTION OF CYANOGEN BROMIDE AND N-BROMOSUCCINAMIDE WITH SOME CYTOCHROMES C. [Link]
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- 5. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 6. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Agricultural Evaluation of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
Foreword: Charting a Course for a Novel Triazole Candidate
The 1,2,4-triazole scaffold is a cornerstone of modern agricultural chemistry, with its derivatives demonstrating a remarkable breadth of biological activity. These heterocyclic compounds have been successfully commercialized as fungicides, plant growth regulators (PGRs), and herbicides. The specific substitutions on the triazole ring dictate the primary mode of action and spectrum of activity. This document outlines a comprehensive research and development framework for a novel, yet uncharacterized compound, 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine .
Given the absence of specific literature on this molecule, this guide is presented as a proactive series of application notes and protocols. It is designed to rigorously evaluate its potential across the three primary agrochemical applications of the triazole class. Our approach is grounded in established principles of triazole chemistry and bioactivity, providing a scientifically robust pathway from synthesis to in vivo evaluation.
Compound Profile and Synthesis Strategy
Chemical Name: this compound CAS Number: 1227465-52-2[1] Molecular Formula: C₆H₁₂N₄ Structure:
Rationale for Investigation: The presence of the 1,2,4-triazole ring, an amine group at the 3-position, and alkyl substituents at the 1 and 5 positions suggests the potential for biological activity. The N-propyl group may influence lipophilicity, affecting uptake and translocation in plants or fungi, while the 3-amino group is a common feature in bioactive triazoles.
Protocol 1.1: Proposed Synthesis of this compound
This protocol is a hypothetical pathway based on established methods for synthesizing substituted 1,2,4-triazol-3-amines.[2] The core principle involves the cyclization of a substituted aminoguanidine derivative.
Objective: To synthesize this compound for subsequent biological screening.
Materials:
-
Propylhydrazine
-
Methyl isothiocyanate
-
S-Methylisothiourea sulfate
-
Sodium methoxide
-
Methanol
-
Toluene
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step-by-Step Methodology:
-
Synthesis of 1-Propyl-2-methylthiosemicarbazide:
-
Dissolve propylhydrazine in methanol.
-
Add methyl isothiocyanate dropwise at 0-5°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove methanol under reduced pressure to yield the crude thiosemicarbazide intermediate.
-
-
S-Methylation:
-
Dissolve the crude thiosemicarbazide in methanol.
-
Add S-Methylisothiourea sulfate and a base such as sodium methoxide.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Cyclization to form the Triazole Ring:
-
To the reaction mixture from the previous step, add an excess of a suitable cyclizing agent. For the formation of the 3-amino triazole, reacting with a source of ammonia or a related nitrogen-containing group under heat is a plausible route.
-
A more direct approach involves the reaction of N-propyl-N'-aminoguanidine with acetic anhydride or a related acetylating agent, followed by cyclization.
-
-
Purification and Characterization:
-
Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[3]
-
Evaluation as a Potential Fungicide
Scientific Rationale: Triazole fungicides are renowned for their mode of action as demethylation inhibitors (DMIs). They target the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4][5] Inhibition of this enzyme disrupts membrane integrity and function, ultimately leading to fungal cell death.[5][6]
Protocol 2.1: In Vitro Antifungal Screening
This protocol uses the poisoned food technique to provide a rapid and effective primary screen of fungicidal activity against a panel of economically important plant pathogens.[7]
Objective: To determine the concentration-dependent inhibitory effect of the test compound on the mycelial growth of various fungal pathogens.
Materials:
-
Pure cultures of target fungi (e.g., Fusarium graminearum, Alternaria brassicae, Colletotrichum gloeosporioides, Macrophomina phaseolina).[6][7][8][9]
-
Potato Dextrose Agar (PDA).
-
Test compound stock solution in a suitable solvent (e.g., DMSO).
-
Sterile petri dishes (90 mm).
-
Sterile cork borer (5 mm).
-
Commercial triazole fungicide as a positive control (e.g., Tebuconazole, Propiconazole).[9][10]
Step-by-Step Methodology:
-
Preparation of Amended Media:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C.
-
Add the required volume of the test compound stock solution to achieve final concentrations (e.g., 10, 50, 100, 200 ppm). Also, prepare a solvent-only control and a positive control plate.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take 5 mm mycelial plugs from the edge of actively growing 7-day-old cultures of the test fungi.
-
Place a single mycelial plug, mycelium-side down, in the center of each amended PDA plate.[11]
-
-
Incubation and Data Collection:
-
Incubate the plates at 25±2°C.
-
Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C = Average colony diameter in the control, and T = Average colony diameter in the treatment.
-
-
-
Data Analysis:
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) for each fungus using probit analysis.
-
Workflow for In Vitro Antifungal Screening
Caption: Workflow for In Vitro Fungicide Efficacy Testing.
Protocol 2.2: In Vivo Plant Protection Assay (Hypothetical)
Objective: To evaluate the efficacy of the test compound in protecting a host plant from fungal infection under controlled greenhouse conditions.
Materials:
-
Host plants (e.g., wheat seedlings for Fusarium head blight, tomato plants for late blight).
-
Fungal spore suspension of the target pathogen.
-
Test compound formulated as a sprayable solution (e.g., an emulsifiable concentrate).
-
Greenhouse or controlled environment chamber.
-
Spray equipment.
Step-by-Step Methodology:
-
Plant Cultivation: Grow healthy, uniform host plants to a susceptible growth stage.
-
Compound Application:
-
Prepare different concentrations of the test compound formulation.
-
Spray the plants to the point of runoff. Include a water/formulation blank control and a positive control (commercial fungicide).
-
Allow the plants to dry for 24 hours.
-
-
Pathogen Inoculation:
-
Prepare a standardized spore suspension of the pathogen.
-
Inoculate the treated and control plants by spraying the spore suspension.
-
-
Incubation: Place the plants in a high-humidity environment for 48-72 hours to promote infection, then move them to standard greenhouse conditions.
-
Disease Assessment:
-
After a set incubation period (e.g., 7-14 days), assess the disease severity using a standardized rating scale (e.g., percentage of leaf area infected).
-
Calculate the percent disease control relative to the untreated control.
-
Evaluation as a Potential Plant Growth Regulator (PGR)
Scientific Rationale: Many triazole compounds function as potent plant growth regulators by inhibiting the biosynthesis of gibberellins (GAs).[4][12] Specifically, they block the oxidation of ent-kaurene to ent-kaurenoic acid, a key step catalyzed by the cytochrome P450 monooxygenase.[13] This leads to reduced stem elongation, darker green leaves (due to increased chlorophyll concentration), and can enhance plant tolerance to various abiotic stresses like drought and salinity.[4][14]
Protocol 3.1: Seedling Growth Regulation Assay
Objective: To assess the effect of the test compound on the shoot and root growth of model plant species.
Materials:
-
Seeds of a monocot (e.g., wheat, Triticum aestivum) and a dicot (e.g., radish, Raphanus sativus).
-
Petri dishes or small pots with sterile sand or germination paper.
-
Test compound solutions at various concentrations (e.g., 1, 10, 50, 100 mg/L).
-
Positive control (e.g., Paclobutrazol).
-
Growth chamber with controlled light, temperature, and humidity.
Step-by-Step Methodology:
-
Seed Germination: Surface-sterilize seeds and place them in petri dishes or pots.
-
Treatment Application:
-
Add a fixed volume of the respective test solutions to each petri dish or pot. Use sterile water for the control.
-
Ensure each treatment is replicated (e.g., 3-4 replicates with 10 seeds each).
-
-
Incubation: Place the containers in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).
-
Data Collection:
-
After 7-10 days, carefully remove the seedlings.
-
Measure the length of the shoot (from the base to the tip of the longest leaf/cotyledon) and the length of the primary root.
-
Record any morphological changes (e.g., leaf color, stem thickness).
-
-
Data Analysis:
-
Calculate the average shoot and root length for each treatment.
-
Express the results as a percentage of the control.
-
Analyze the data for statistically significant differences using ANOVA.
-
Data Presentation: Expected Results for PGR Assay
| Treatment Concentration (mg/L) | Average Shoot Length (% of Control) | Average Root Length (% of Control) | Observations |
| 0 (Control) | 100 | 100 | Normal growth |
| 1 | 95 | 105 | Slight or no effect |
| 10 | 70 | 115 | Reduced shoot height, potential root stimulation |
| 50 | 45 | 90 | Significant shoot growth inhibition, darker leaves |
| 100 | 30 | 75 | Severe stunting |
| Paclobutrazol (25 mg/L) | 50 | 110 | Typical PGR effects |
Evaluation as a Potential Herbicide
Scientific Rationale: While less common than their fungicidal or PGR activities, some 1,2,4-triazole derivatives have been developed as herbicides.[15][16][17] Their mechanisms of action can vary, but some are known to inhibit specific enzymes in amino acid or carotenoid biosynthesis pathways. The herbicidal potential of a novel triazole must be evaluated against both monocot and dicot weed species.
Protocol 4.1: Pre- and Post-Emergence Herbicidal Screening
Objective: To determine if the test compound has herbicidal activity when applied to the soil before weed emergence or to the foliage after emergence.
Materials:
-
Seeds of representative weed species (e.g., barnyard grass - Echinochloa crusgalli (monocot), and rape - Brassica napus (dicot)).[16]
-
Pots filled with a standard potting mix.
-
Test compound formulated for soil or foliar application.
-
Commercial herbicide as a positive control.
-
Greenhouse with controlled conditions.
Step-by-Step Methodology:
-
Pre-Emergence Application:
-
Sow seeds of the test weed species in pots.
-
Immediately after sowing, apply the test compound to the soil surface at various rates (e.g., equivalent to 50, 100, 250, 500 g a.i./ha).
-
Water the pots and place them in the greenhouse.
-
Assess for inhibition of germination and seedling growth after 14-21 days.
-
-
Post-Emergence Application:
-
Sow seeds and allow the weeds to grow to the 2-3 leaf stage.
-
Apply the test compound as a foliar spray at various rates.
-
Place the pots back in the greenhouse.
-
Assess for herbicidal effects (e.g., chlorosis, necrosis, stunting, mortality) after 7 and 14 days, rating the injury on a 0-100% scale (0 = no effect, 100 = complete kill).
-
Logical Flow for Herbicidal Activity Screening
Caption: Dual-pathway screening for pre- and post-emergence herbicidal effects.
Safety and Toxicological Considerations
Any investigation into a novel agrochemical must include a preliminary assessment of its potential toxicity. The 1,2,4-triazole moiety itself can be absorbed through the skin and via inhalation and is considered an eye irritant.[18][19] Animal studies have indicated that 1,2,4-triazole may pose risks to reproduction and development.[18][19][20] Therefore, all handling of this compound must be conducted with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated area or fume hood.[19]
Conclusion and Future Directions
This document provides a foundational, albeit hypothetical, framework for the systematic evaluation of this compound as a potential agricultural product. The protocols outlined herein are designed to efficiently screen for fungicidal, plant growth regulatory, and herbicidal activities. Positive results in any of these primary screens would warrant further, more detailed investigations, including:
-
Mode of Action Studies: To elucidate the specific biochemical target.
-
Spectrum of Activity: Testing against a broader range of fungi, plants, or weeds.
-
Crop Safety/Selectivity Studies: For promising herbicide candidates.
-
Preliminary Toxicological and Environmental Fate Studies: To assess safety and environmental impact.
By following this structured approach, researchers can effectively determine the agricultural potential of this novel triazole derivative and decide upon its viability for further development.
References
- Fletcher, R. A., et al. (2010). Triazoles as Plant Growth Regulators and Stress Protectants.
- Various Authors. (n.d.). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. Multiple Sources.
- Fletcher, R. A., & Hofstra, G. (n.d.). Triazoles as plant growth regulators and stress protectants. CABI Digital Library.
- Author Unknown. (n.d.). Regulation of Tree Growth and Development with Triazole Compounds. Journal of Arboriculture.
- Cycoń, M., & Piotrowska-Seget, Z. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. MDPI.
- Author Unknown. (n.d.). Regulation of Tree Growth and Development with Triazole Compounds. Journal of Arboriculture.
- Various Authors. (n.d.). Triazole-Based Plant Growth-Regulating Agents: A Recent Update.
- Li, Y., et al. (n.d.). Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
- Wang, Y., et al. (n.d.). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis Online.
- Huso, T. (2024). The trouble with triazole fungicides. Farm Progress.
- ChemicalBook. (2024). 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity. ChemicalBook.
- Al-Otayf, S., et al. (2021).
- JMPR. (n.d.). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. FAO.
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- Author Unknown. (n.d.).
- Various Authors. (n.d.). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT.
- Pobezhimova, T. P. (n.d.). Physiological effects of triazole fungicides in plants. Proceedings of Universities. Applied Chemistry and Biotechnology.
- Various Authors. (2025). In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard.
- Parchenko, V. V. (2024). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs.
- Author Unknown. (n.d.). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. International Journal of Advanced Biochemistry Research.
- Naser, M., et al. (2024). Evaluation of Efficacy of Fungicides against Puccinia sorghi, Incitant of Maize Rust under In vivo Conditions in the Mid Hill Region of Jammu, India. Journal of Scientific Research and Reports.
- Xiangshuo Chemical. (n.d.). Triazole fungicides for agriculture. News.
- ILO/WHO. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. Inchem.org.
- Humza, M., et al. (2017). In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato.
- Spina, R., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH.
- LookChem. (n.d.). 1,2,4-TRIAZOLE. LookChem.
- Yemire, A. G., & Achar, P. N. (n.d.). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Walsh Medical Media.
- Butler, E. L., et al. (2023).
- Sakr, N. (2022).
- Author Unknown. (2025). In vitro evaluation of novel fungicides and bio-agents against pathogens associated with stem end rot of sweet orange (Citrus sinensis).
- Echemi. (n.d.).
- BLDpharm. (n.d.). 53741-81-4|5-Methyl-1H-1,2,4-triazol-3-amine. BLDpharm.
- Various Authors. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH.
- Höffmüller, U., et al. (n.d.). 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT): A Novel, Highly Efficient Nitrification Inhibitor for Agricultural Applications.
- Authors Unknown. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Springer.
- ChemSynthesis. (n.d.). Synthesis and properties of 1,2,3-Triazoles. ChemSynthesis.
- Author Unknown. (n.d.). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application.
- Dolzhenko, A. V., et al. (n.d.). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). NIH.
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Application Notes & Protocols: A Guide to the Experimental Setup for Synthesizing Substituted 1,2,3-Triazoles
For Distribution: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Central Role of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring is a privileged scaffold in modern chemistry, particularly within the pharmaceutical and materials sciences. Its unique combination of features—aromaticity, metabolic stability, hydrogen bonding capability, and a significant dipole moment—makes it an exceptional building block. In drug development, the triazole core acts as a bioisostere for amide bonds, enhancing pharmacokinetic properties. The synthesis of this scaffold has been revolutionized by the advent of "Click Chemistry," a concept introduced by K. Barry Sharpless. This philosophy emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[1]
The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[2][3] While the thermal, uncatalyzed version of this reaction requires harsh conditions and often produces a mixture of 1,4- and 1,5-disubstituted regioisomers, the development of metal-catalyzed variants has transformed its utility.[1][4] This guide provides a detailed examination of the two primary catalytic systems: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for synthesizing 1,4-disubstituted triazoles and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for accessing the complementary 1,5-disubstituted isomers.[5]
Strategic Overview: Choosing the Right Catalytic System
The regioselectivity of the azide-alkyne cycloaddition is dictated by the choice of metal catalyst. This control is paramount, as the substitution pattern on the triazole ring directly influences its biological activity and material properties.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the premier example of a click reaction.[1] It is highly efficient and exclusively yields 1,4-disubstituted 1,2,3-triazoles .[4][6] The reaction is robust, tolerates a wide variety of functional groups, and can often be performed in aqueous conditions, making it ideal for bioconjugation.[7][8] The primary limitation is its restriction to terminal alkynes.[5][9]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides selective access to 1,5-disubstituted 1,2,3-triazoles .[5][10] A key advantage of RuAAC is its broader substrate scope, which includes both terminal and internal alkynes, allowing for the synthesis of fully substituted (1,4,5-trisubstituted) triazoles.[4][11][12] This makes RuAAC an indispensable tool for expanding the chemical space available to researchers.[5]
The following diagram illustrates the decision-making process for selecting the appropriate catalytic method based on the desired product.
Caption: Catalyst selection for regioisomeric triazoles.
Experimental Setup: Reagents, Equipment, and Rationale
A successful synthesis relies on the proper selection and handling of reagents and equipment. The following table summarizes the core components for both CuAAC and RuAAC reactions.
| Component | CuAAC (1,4-Isomer) | RuAAC (1,5-Isomer) | Scientific Rationale & Expert Insights |
| Alkyne | Terminal Alkynes Only | Terminal & Internal Alkynes | The CuAAC mechanism proceeds via a copper-acetylide intermediate, which requires a terminal proton.[13] The RuAAC mechanism involves an oxidative coupling pathway that accommodates both alkyne types.[4][10] |
| Azide | Primary, Secondary, Tertiary, Aryl | Primary, Secondary, Aryl (less reactive) | Most organic azides are compatible. Safety Note: Low molecular weight organic azides can be explosive and should be handled with extreme care, preferably in solution and behind a blast shield. |
| Catalyst | Cu(I) source: CuSO₄/Na-Ascorbate, CuI, CuBr·SMe₂ | Ru(II) source: CpRuCl(PPh₃)₂, CpRuCl(COD), [CpRuCl]₄ | CuAAC: The active catalyst is Cu(I). It is most conveniently generated in situ from inexpensive CuSO₄ (a Cu(II) salt) and a reducing agent like sodium ascorbate.[1][14] RuAAC: Pentamethylcyclopentadienyl (Cp) ruthenium complexes are the catalysts of choice.[5][10] [CpRuCl]₄ has shown high activity for less reactive aryl azides.[12] |
| Ligand | Optional but recommended: TBTA, THPTA | Not generally required | CuAAC: Ligands like TBTA (tris(benzyltriazolylmethyl)amine) stabilize the Cu(I) oxidation state, preventing oxidative homocoupling of the alkyne and accelerating the reaction.[1][14] For biological applications, water-soluble ligands like THPTA are preferred.[14] |
| Solvent | Wide range: tBuOH/H₂O, THF, DMF, CH₃CN | Non-protic solvents: Toluene, Benzene, THF, Dioxane, DMF | CuAAC: The reaction is famously tolerant of various solvents, including protic and aqueous systems, which is a major advantage.[7] RuAAC: Aprotic solvents are generally required. DMF is often used with the [CpRuCl]₄ catalyst.[5][12] |
| Temperature | Room Temperature to 65 °C | Room Temperature to 110 °C | CuAAC: The reaction is often rapid at room temperature.[15] RuAAC: Gentle heating is sometimes employed to reduce reaction times, and microwave irradiation can be effective for stubborn substrates.[5][12] |
Detailed Synthetic Protocols
The following protocols provide step-by-step procedures for a typical small-scale synthesis.
Protocol 1: Copper(I)-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole (1,4-Isomer)
This protocol details the in situ generation of the Cu(I) catalyst from CuSO₄ and Sodium Ascorbate, a widely adopted and reliable method.[1][14]
Workflow Diagram:
Caption: General CuAAC experimental workflow.
Materials:
-
Benzyl azide (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.0 mmol, 1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq)
-
Sodium ascorbate (0.1 mmol, 0.1 eq)
-
tert-Butanol (tBuOH) and Water (1:1 mixture, 10 mL)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in 8 mL of the 1:1 tBuOH/H₂O solvent mixture. Stir the solution at room temperature.
-
Catalyst Addition: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) in 1 mL of water to create a stock solution. Add this solution to the reaction flask.
-
Scientist's Note: Using a slight excess of sodium ascorbate relative to copper ensures that the copper remains in its active Cu(I) state throughout the reaction, preventing catalyst deactivation and side reactions.[4]
-
-
Reaction Initiation: In a separate vial, dissolve sodium ascorbate (0.1 mmol) in 1 mL of water. Add this solution dropwise to the stirring reaction mixture. The reaction is often accompanied by a color change.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting materials are consumed.
-
Work-up: Once the reaction is complete, add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification & Characterization: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization. Confirm the structure and purity of the 1,4-disubstituted triazole product using NMR, Mass Spectrometry, and melting point analysis.[15]
Protocol 2: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-phenyl-1,2,3-triazole (1,5-Isomer)
This protocol utilizes a common ruthenium catalyst to achieve the complementary 1,5-regioselectivity.[5][10]
Materials:
-
Benzyl azide (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.0 mmol, 1.0 eq)
-
Cp*RuCl(COD) (Pentamethylcyclopentadienyl ruthenium (II) chloride cyclooctadiene complex) (0.02 mmol, 0.02 eq)
-
Anhydrous Toluene (10 mL)
-
Schlenk flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon), TLC plates
Procedure:
-
Inert Atmosphere Setup: To a Schlenk flask equipped with a magnetic stir bar, add Cp*RuCl(COD) (0.02 mmol). Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Scientist's Note: Ruthenium catalysts, particularly in their active state, can be sensitive to oxygen. Establishing an inert atmosphere is crucial for achieving high yields and preventing catalyst degradation.
-
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe. Stir to dissolve the catalyst. Then, add benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) sequentially via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C in an oil bath and allow it to stir.
-
Monitoring: Monitor the reaction progress by TLC. The RuAAC reaction may be slower than CuAAC, so allow several hours (e.g., 4-12 h) for completion.[5]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Purification & Characterization: Concentrate the solvent under reduced pressure. The residue can be directly purified by column chromatography on silica gel to isolate the 1,5-disubstituted triazole product. Confirm the structure and purity using NMR and Mass Spectrometry.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield (CuAAC) | Inactive Cu(I) catalyst (oxidized to Cu(II)). | Use freshly prepared sodium ascorbate solution. Degas solvents to remove dissolved oxygen. Consider adding a stabilizing ligand like TBTA or THPTA.[14] |
| Low or No Yield (RuAAC) | Catalyst degradation due to air/moisture. | Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents. |
| Alkyne Dimerization (Glaser Coupling) | Excess oxygen in CuAAC reaction. | Degas the solvent system thoroughly before adding reagents. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present.[4] |
| Mixture of Regioisomers | Incomplete catalysis; thermal reaction occurring. | For CuAAC, ensure catalyst is active. For RuAAC, ensure sufficient catalyst loading. If reaction temperature is very high, the uncatalyzed Huisgen cycloaddition may compete, leading to mixtures.[4] |
| Difficulty Purifying Product | Residual copper catalyst. | During work-up, wash the organic layer with a dilute aqueous solution of ammonia or EDTA to chelate and remove residual copper salts. |
References
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Lal, K., & Díez-González, S. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(14), 7670-7678. Available from: [Link]
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Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]
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Cavaleri, F., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry. Available from: [Link]
-
Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(20), 12564-12632. Available from: [Link]
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Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]
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Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Available from: [Link]
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Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337-5339. Available from: [Link]
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Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]
-
ChemHelpASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. Available from: [Link]
-
Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available from: [Link]
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Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]
-
Taylor & Francis Online. (2010). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Available from: [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]
-
PubMed. (2020). Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition Tailored for Phosphorothioate Oligonucleotides. Available from: [Link]
-
ACS Publications. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. Available from: [Link]
-
IJRPC. (2013). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. Available from: [Link]
-
ACS Publications. (2007). Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. Available from: [Link]
-
NIH. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available from: [Link]
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Application Notes & Protocols for High-Throughput Screening of 1,2,4-Triazole Libraries
For: Researchers, scientists, and drug development professionals engaged in small molecule discovery.
Preamble: The Enduring Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous clinically approved drugs.[1][2][3] This five-membered heterocycle, with its unique arrangement of three nitrogen atoms, possesses a favorable combination of properties: metabolic stability, capacity for hydrogen bonding, and a rigid structure that allows for high-affinity interactions with biological targets.[1] These attributes have led to the development of 1,2,4-triazole-containing compounds across a wide spectrum of therapeutic areas, including potent antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory agents.[4][5][6][7]
The process of discovering novel therapeutics from this class of compounds has been revolutionized by high-throughput screening (HTS). HTS leverages automation, miniaturization, and sophisticated data analysis to rapidly evaluate vast libraries of molecules against specific biological targets.[8][9] This guide provides a comprehensive framework for designing and executing an HTS campaign focused on 1,2,4-triazole libraries, from initial assay development to the critical process of hit validation.
Section 1: The High-Throughput Screening Workflow
An HTS campaign is a systematic process designed to identify "hits"—compounds that exhibit desired activity in a primary screen and are confirmed upon re-testing. The workflow is a multi-stage funnel, progressively narrowing a large collection of compounds down to a small number of promising candidates for lead optimization.
Caption: The HTS workflow, from assay development to validated hit series.
Section 2: Library Design and Management
The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library.[10]
2.1. Sourcing 1,2,4-Triazole Libraries Libraries can be acquired from commercial vendors, synthesized in-house, or developed through academic collaborations. Modern synthetic methods, such as continuous flow chemistry or double-click chemistry, enable the rapid, high-throughput synthesis of diverse triazole libraries.[11][12][13]
2.2. Quality Control (QC) Stringent QC is non-negotiable. It is essential to confirm the identity and purity of library compounds, as impurities can lead to false positives or negatives.[14]
-
Identity & Purity: Typically assessed using Liquid Chromatography-Mass Spectrometry (LC-MS). A purity threshold of >95% is standard.[15]
-
Solubility: Compounds are often solubilized in DMSO. It is crucial to assess solubility at the screening concentration to avoid precipitation, a common source of artifacts.
-
Storage: Libraries should be stored in desiccated, low-temperature environments to ensure long-term stability. Stock plates are used for storage, from which assay-ready plates are prepared.[8]
Section 3: Assay Development and Validation Protocol
The goal of this phase is to develop a robust, reproducible, and scalable assay that can reliably detect the activity of interest.[16][17] The choice between a biochemical (cell-free) or cell-based assay depends on the target and the desired biological context.[18][19] Biochemical assays offer a controlled environment to study direct interactions with a target like an enzyme, while cell-based assays provide a more physiologically relevant context.[19][20]
Example Protocol: A Biochemical Enzyme Inhibition Assay (e.g., Kinase)
This protocol outlines the development of a fluorescence-based assay to screen for inhibitors of a specific kinase.
3.1. Materials
-
Purified Kinase Enzyme
-
Kinase Substrate (e.g., a peptide)
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Detection Reagent (e.g., ADP-Glo™, HTRF®, or fluorescence polarization probe)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Negative Control (DMSO)
-
Microplates (e.g., 384-well, low-volume, white plates for luminescence/fluorescence)[21]
3.2. Step-by-Step Protocol: Assay Optimization
-
Enzyme Titration: Determine the optimal enzyme concentration by performing a dilution series of the kinase while keeping substrate and ATP concentrations constant. The goal is to find a concentration that yields a robust signal and operates in the linear range of the reaction.
-
Substrate & ATP Titration (Michaelis-Menten Kinetics): Determine the Kₘ (Michaelis constant) for both the substrate and ATP.
-
Scientist's Note: For an inhibitor screen, it is standard practice to run the assay at or near the Kₘ concentration of the substrate. This ensures that the assay is sensitive to competitive inhibitors.[22]
-
-
Reaction Time Course: Measure the assay signal at multiple time points to determine the linear phase of the enzymatic reaction. The reaction should be stopped within this linear window to ensure valid measurements.
-
DMSO Tolerance: Test the assay's performance with increasing concentrations of DMSO (e.g., 0.1% to 5%).
-
Scientist's Note: HTS compounds are stored in DMSO, and the final concentration in the assay must not inhibit the enzyme or interfere with the detection chemistry. Typically, a final DMSO concentration of ≤1% is well-tolerated.
-
3.3. Protocol: Pilot Screen and Validation
Before committing to a full library screen, a pilot screen is performed on a small, representative set of plates to validate the assay's performance for HTS.
-
Plate Layout: Design a plate map that includes maximum signal controls (enzyme + substrate, no inhibitor), minimum signal controls (no enzyme or potent inhibitor), and test compounds.
-
Execution: Run the pilot screen using the optimized conditions determined above.
-
Data Analysis & Quality Control: Calculate key performance metrics for each plate.
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z'-factor | 1 - [ (3σmax + 3σmin) / |μmax - μmin| ] | ≥ 0.5 | Measures the statistical separation between positive and negative controls. A Z' ≥ 0.5 indicates an excellent assay suitable for HTS.[23] |
| Signal-to-Background (S/B) | μmax / μmin | > 5 | Indicates the dynamic range of the assay. A higher ratio provides a larger window to detect inhibition. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 10% | Measures the variability of the controls. Low CV indicates high precision and reproducibility. |
μ = mean; σ = standard deviation
Section 4: Primary Screen and Hit Confirmation Protocol
4.1. Primary HTS Protocol
-
Compound Plating: Using automated liquid handlers, dispense a small volume (e.g., 50 nL) of each 1,2,4-triazole library compound into 384-well assay plates. This is typically done at a single high concentration (e.g., 10-20 µM).
-
Reagent Addition: Add the enzyme to all wells and incubate for a defined period (pre-incubation).
-
Scientist's Note: Pre-incubating the enzyme with the library compounds before adding the substrate allows for the identification of time-dependent inhibitors and ensures equilibrium is reached for tight binders.
-
-
Reaction Initiation: Add the substrate/ATP mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for the predetermined reaction time.
-
Signal Detection: Add the stop/detection reagent and read the plates on a high-throughput plate reader.
-
Data Analysis: Raw data is normalized (e.g., to percent inhibition) and hits are identified based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the plate).
4.2. Hit Confirmation Protocol
The goal is to eliminate false positives arising from experimental error during the primary screen.[24]
-
Cherry-Pick Hits: Identify the wells corresponding to the primary hits.
-
Re-test: From the original stock plates, re-test the selected hits under the exact same assay conditions, often in triplicate.
-
Analysis: Compounds that reproduce their activity are considered "confirmed hits" and advance to the next stage. Those that do not are discarded as random errors or false positives.
Section 5: Hit Validation and Characterization
Confirmed hits undergo a rigorous validation cascade to eliminate artifacts and build confidence in their mechanism of action.[25] This process is crucial for preventing wasted resources on compounds that are not viable starting points for drug development.[25]
Caption: The hit validation funnel, from confirmed hits to validated lead series.
5.1. Protocol: Dose-Response and Potency Determination
-
Serial Dilution: Create a dilution series for each confirmed hit (e.g., 8-10 points, 3-fold dilutions starting from 50 µM).
-
Assay Execution: Test the full dilution series in the primary assay.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Scientist's Note: A well-behaved hit will display a sigmoidal dose-response curve. Compounds with shallow or incomplete curves may indicate non-specific activity or assay interference.
-
5.2. Eliminating False Positives
Many initial hits are artifacts. It is critical to proactively identify and remove them.
-
PAINS (Pan-Assay Interference Compounds): These are compounds known to interfere with a wide variety of assays through non-specific mechanisms like reactivity or aggregation.[25] Hits should be checked against known PAINS filters.[26]
-
Counter-Screens: Test hits in an assay that lacks the primary target but is otherwise identical. True hits should be inactive in this assay.
-
Orthogonal Assays: Validate hits using a different assay technology that measures the same biological endpoint. For example, if the primary screen was fluorescence-based, an orthogonal assay might use label-free mass spectrometry. This ensures the observed activity is not an artifact of the detection method.
5.3. Initial Structure-Activity Relationship (SAR) Analysis
Once validated, hits are clustered by chemical similarity. This initial analysis helps identify promising scaffolds where small structural changes lead to predictable changes in potency, which is the foundation of a successful lead optimization program.[15]
Section 6: Troubleshooting Common HTS Issues
Even well-designed screens can encounter problems. A systematic approach to troubleshooting is essential.[27][28]
| Symptom | Potential Cause(s) | Recommended Action |
| High Plate-to-Plate Variability | Inconsistent reagent dispensing; Temperature fluctuations during incubation; Reagent degradation over the course of the screen. | Calibrate and validate automated liquid handlers. Use incubators with uniform temperature control. Prepare fresh batches of critical reagents daily. |
| Positional Effects (e.g., "Edge Effect") | Uneven evaporation from wells at the edge of the plate; Inconsistent heating across the plate. | Use plates with lids; ensure a humidified environment during incubation. Analyze plate maps for systematic patterns and apply appropriate data correction algorithms.[29] |
| High Rate of False Positives | Compound aggregation; Library compounds interfering with the detection signal (e.g., autofluorescence). | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Run a counter-screen without the target to identify signal interferers. |
| High Rate of False Negatives | Assay conditions are not optimal (e.g., substrate concentration too high); Compound precipitation. | Re-evaluate assay parameters (see Section 3). Visually inspect plates for precipitation; reduce final compound concentration if necessary. |
References
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An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed. [Link]
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The Crucial Role of 1,2,4-Triazole in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Selected 1,2,4-triazole drugs. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World (DDW). [Link]
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High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. [Link]
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Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020, June 1). Assay Guidance Manual - NCBI. [Link]
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). NIH. [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]
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Hit confirmation, hit validation. (n.d.). GARDP Revive. [Link]
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A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. (2025, August 6). ResearchGate. [Link]
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How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024, September 18). Dispendix. [Link]
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Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. (2008, January 23). PubMed. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025, August 7). ResearchGate. [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]
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1, 2, 4-triazole derivatives: Significance and symbolism. (2025, March 8). Wisdom Library. [Link]
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1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (2012, December 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. (2022, November 4). PubMed. [Link]
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Development and validation of CYP26A1 inhibition assay for high-throughput screening. (n.d.). PubMed. [Link]
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How Are Biochemical Assays Used in High-Throughput Screening?. (2025, April 21). Patsnap Synapse. [Link]
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Data Mining and Computational Modeling of High Throughput Screening Datasets. (n.d.). NIH. [Link]
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High-throughput screening (HTS). (2019, April 10). BMG LABTECH. [Link]
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Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). LinkedIn. [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]
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High Throughput Drug Screening. (n.d.). Sygnature Discovery. [Link]
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Essentials for High-Throughput Screening Operations. (n.d.). ResearchGate. [Link]
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Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2016, October 27). Briefings in Bioinformatics | Oxford Academic. [Link]
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Enzyme Assay Design for High-Throughput Screening. (n.d.). OUCI. [Link]
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Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. (2023, March 9). PubMed Central. [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020, October 8). PubMed. [Link]
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High Throughput Screening (HTS). (n.d.). Sygnature Discovery. [Link]
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Assay Troubleshooting. (n.d.). Molecular Diagnostics: The Basics. [Link]
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A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. (n.d.). FAO AGRIS. [Link]
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(PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (2025, August 5). ResearchGate. [Link]
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Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (n.d.). NIH. [Link]
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CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). No academic affiliation found. [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PubMed Central. [Link]
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High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (n.d.). Royal Society of Chemistry. [Link]
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What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. (2016, January 10). ResearchGate. [Link]
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HTS Assay Validation. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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High Throughput Screening. (n.d.). Target Discovery Institute. [Link]
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Application Notes & Protocols for the Functionalization of the Amino Group of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
Abstract
These application notes provide a comprehensive guide for the chemical modification of the exocyclic amino group of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize its 3-amino group opens up vast possibilities for creating novel molecular entities with diverse pharmacological activities.[1][2][3][4][5] This document outlines detailed protocols for acylation, sulfonylation, and alkylation reactions, supported by mechanistic insights and practical considerations for reaction setup, monitoring, workup, and characterization. The provided methodologies are designed to be robust and adaptable, enabling researchers in drug discovery and chemical biology to efficiently synthesize libraries of novel 3-amino-1,2,4-triazole derivatives.
Introduction: The Versatile 3-Amino-1,2,4-Triazole Scaffold
The 3-amino-1,2,4-triazole moiety is a cornerstone in the design of bioactive molecules. Its derivatives have demonstrated a wide array of biological effects, including applications as herbicides and in pharmaceuticals as antifungal, antimicrobial, and anticancer agents.[2][4][6] The presence of the exocyclic amino group provides a key handle for synthetic modification, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the parent molecule.
Understanding the reactivity of this compound is crucial for its effective functionalization. The nucleophilicity of the 3-amino group is influenced by the electronic properties of the triazole ring. Computational and experimental studies on similar C-amino-1,2,4-triazoles indicate that the 3-amino group is generally more nucleophilic and reactive towards electrophiles compared to the ring nitrogens in many cases, although competing reactions at the N2 and N4 positions can occur, particularly in alkylation reactions.[7] The choice of reagents, solvent, and reaction conditions is therefore critical to achieve selective functionalization of the exocyclic amine.
This guide provides detailed, step-by-step protocols for three key transformations of the 3-amino group:
-
Acylation: Formation of an amide bond.
-
Sulfonylation: Formation of a sulfonamide linkage.
-
Alkylation: Formation of a secondary or tertiary amine.
General Laboratory Procedures and Safety Precautions
2.1. Materials and Reagents All reagents should be of analytical grade or higher and used as received from the supplier, unless otherwise specified. Anhydrous solvents should be used for reactions sensitive to moisture. This compound should be of high purity, and its identity and purity should be confirmed by appropriate analytical techniques (e.g., NMR, LC-MS) before use.
2.2. Reaction Monitoring Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system or by Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of reaction completion and the identification of any potential side products.
2.3. Purification Purification of the final products is typically achieved by flash column chromatography on silica gel, recrystallization, or preparative HPLC. The choice of purification method will depend on the physical properties of the product (e.g., polarity, crystallinity).
2.4. Safety All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use to understand its specific hazards.
Protocol I: Acylation of the 3-Amino Group
Acylation of the 3-amino group is a robust and widely used method for introducing a variety of substituents. The resulting amides are often stable and can serve as final products or as intermediates for further transformations. This protocol describes a general procedure using an acyl chloride as the acylating agent in the presence of a non-nucleophilic base.
3.1. Rationale The reaction proceeds via nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The use of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to avoid hydrolysis of the acyl chloride.
3.2. Experimental Workflow
Caption: Workflow for the acylation of this compound.
3.3. Step-by-Step Protocol
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
3.4. Data Summary
| Reagent (Acyl Chloride) | Base | Solvent | Time (h) | Typical Yield (%) |
| Acetyl chloride | Triethylamine | DCM | 2 | 85-95 |
| Benzoyl chloride | Pyridine | THF | 4 | 80-90 |
| Isobutyryl chloride | Triethylamine | DCM | 3 | 82-92 |
Protocol II: Sulfonylation of the 3-Amino Group
Sulfonamides are important functional groups in medicinal chemistry, known for their ability to mimic carboxylates and act as hydrogen bond donors and acceptors. The sulfonylation of this compound can be achieved using various sulfonyl chlorides in the presence of a suitable base.
4.1. Rationale Similar to acylation, sulfonylation involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a catalyst in this reaction. The higher reactivity of the 3-amino group generally leads to regioselective sulfonylation at this position.[8]
4.2. Experimental Workflow
Caption: Workflow for the sulfonylation of this compound.
4.3. Step-by-Step Protocol
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine (10 mL/mmol) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate.
-
Wash the collected solid or the organic extract with dilute hydrochloric acid (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.
4.4. Data Summary
| Reagent (Sulfonyl Chloride) | Base | Solvent | Time (h) | Typical Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 16 | 75-85 |
| Methanesulfonyl chloride | Pyridine | Pyridine | 12 | 70-80 |
| Benzenesulfonyl chloride | Pyridine | Pyridine | 18 | 78-88 |
Protocol III: Alkylation of the 3-Amino Group
Direct alkylation of the 3-amino group can be challenging due to the potential for competing alkylation at the ring nitrogen atoms (N2 and N4).[7] However, under specific conditions, selective N-alkylation of the exocyclic amine can be achieved. Reductive amination provides a more controlled and often higher-yielding alternative for the synthesis of N-alkylated derivatives.
5.1. Reductive Amination: Rationale This two-step, one-pot procedure involves the initial formation of an imine or enamine intermediate by reacting the 3-amino-1,2,4-triazole with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to afford the N-alkylated product. This method offers excellent control over the degree of alkylation and avoids the regioselectivity issues associated with direct alkylation.
5.2. Experimental Workflow
Caption: Workflow for the reductive amination of this compound.
5.3. Step-by-Step Protocol
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add the desired aldehyde or ketone (1.1 eq.).
-
Add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
5.4. Data Summary
| Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| Benzaldehyde | STAB | DCE | 6 | 70-85 |
| Cyclohexanone | NaBH₃CN | MeOH | 12 | 65-80 |
| Propanal | STAB | DCE | 4 | 75-90 |
Characterization of Functionalized Products
The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the position of functionalization.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O stretch for amides, S=O stretch for sulfonamides).
Conclusion
The protocols detailed in these application notes provide robust and versatile methods for the functionalization of the 3-amino group of this compound. By employing these acylation, sulfonylation, and reductive amination procedures, researchers can efficiently generate a diverse range of derivatives for screening in drug discovery and other life science applications. The key to successful and selective functionalization lies in the careful choice of reagents and reaction conditions, as guided by the principles of chemical reactivity outlined herein.
References
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to enhance the yield and purity of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine. We will explore the causality behind common synthetic challenges, from core heterocycle formation to the critical issue of regioselective N-alkylation, grounding our recommendations in established chemical principles.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached as a two-stage process. This strategy allows for the isolation and purification of the key intermediate, the 3-amino-5-methyl-1H-1,2,4-triazole core, before proceeding to the final, and most challenging, N-propylation step.
The general workflow is outlined below:
Caption: General two-stage workflow for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the 3-amino-5-methyl-1H-1,2,4-triazole core? The most prevalent method involves the cyclization of an acylguanidine derivative. A common route is the reaction of aminoguanidine hydrochloride with acetic anhydride or acetyl chloride to form N-acetylaminoguanidine, which is then cyclized under basic conditions (e.g., using sodium or potassium hydroxide) with heating. This approach is generally robust and uses readily available starting materials.[1][2]
Q2: What are the primary challenges in the N-propylation of the 3-amino-5-methyl-1H-1,2,4-triazole core? The principal challenge is a lack of regioselectivity. The 1,2,4-triazole ring possesses three nucleophilic nitrogen atoms (N1, N2, and N4), all of which can be alkylated.[3] This often results in a mixture of isomers, making purification difficult and significantly lowering the yield of the desired N1-propylated product.[4][5] Controlling the reaction conditions to favor one isomer over the others is the key to a successful synthesis.
Q3: Why is achieving regioselectivity in N-alkylation so difficult for 1,2,4-triazoles? Regioselectivity is governed by a delicate balance of electronic and steric factors. The nucleophilicity of each nitrogen atom is influenced by the electronic effects of the existing substituents (the 3-amino and 5-methyl groups). Furthermore, the reaction conditions—including the choice of solvent, base, temperature, and the nature of the alkylating agent—can shift the reaction from kinetic to thermodynamic control, favoring different isomers. For instance, N2 alkylation is sometimes favored under certain conditions.[6]
Q4: What analytical techniques are essential for monitoring this synthesis? A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.[7]
-
TLC: Use a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to track the consumption of starting materials and the appearance of products. The different regioisomers formed during N-propylation may be separable by TLC, providing a quick visual assessment of the reaction's selectivity.
-
¹H NMR: This is crucial for distinguishing between the N1, N2, and N4 isomers after the alkylation step. The chemical shifts of the propyl group protons, particularly the CH₂ group attached to the nitrogen, will be distinct for each isomer. Comparing the integration of these signals allows for the quantification of the isomeric ratio.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Part A: Synthesis of 3-Amino-5-methyl-1H-1,2,4-triazole (The Core)
Q: My yield for the triazole core is consistently low. What are the likely causes? Low yields in this cyclization step often stem from three main areas: incomplete reaction, side reactions, or product loss during workup.[8]
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure your aminoguanidine hydrochloride and acetic anhydride/chloride are of high purity. Impurities can lead to undesired side products.[8]
-
Optimize Reaction Temperature and Time: The cyclization of N-acetylaminoguanidine requires sufficient heat. If the temperature is too low or the reaction time too short, the conversion will be incomplete. Monitor the reaction by TLC until the starting material is fully consumed. However, excessive heat can lead to decomposition. A temperature range of 100-120 °C is typically effective.
-
Ensure Sufficiently Basic Conditions: The cyclization is base-catalyzed. Ensure you are using a sufficient molar excess of a strong base (e.g., 1.1-1.5 equivalents of NaOH or KOH) to drive the reaction to completion.
-
Workup pH: The product, an amino-triazole, is amphoteric. During workup, carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule to maximize precipitation and minimize its solubility in water before filtration.
Caption: Troubleshooting flowchart for low yield in triazole core synthesis.
Part B: N-Propylation of the Triazole Core
Q: My primary problem is the formation of multiple isomers during N-propylation. How can I improve the regioselectivity for the desired N1-propyl isomer? This is the most critical optimization step. Selectivity is highly dependent on the reaction conditions.[4]
Key Factors Influencing Regioselectivity:
| Factor | Condition Favoring N1-Alkylation | Rationale & Causality |
| Base | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃). | Strong bases like NaH can deprotonate the exocyclic amino group or create a more reactive triazolide anion, leading to less selectivity. Weaker bases favor alkylation on the more nucleophilic ring nitrogens under more controlled conditions.[6] |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile). | These solvents effectively solvate the cation of the base (e.g., K⁺) without strongly solvating the triazole anion, leaving it more available for nucleophilic attack. Acetone is also a common choice.[6] |
| Temperature | Lower to moderate temperatures (e.g., Room Temp to 60 °C). | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable, but potentially undesired, isomer. Running the reaction at lower temperatures often favors the kinetically controlled product, which may be the N1 isomer. |
| Alkylating Agent | Propyl iodide (n-PrI) over propyl bromide (n-PrBr). | Iodine is a better leaving group than bromine, allowing the reaction to proceed under milder conditions (lower temperatures), which can enhance kinetic control and favor N1 substitution. |
Experimental Strategy: To optimize for the N1 isomer, start with potassium carbonate as the base in DMF at room temperature, using 1-iodopropane as the alkylating agent. Monitor the reaction closely by TLC and ¹H NMR analysis of aliquots to determine the isomeric ratio. If the reaction is too slow, gradually increase the temperature to 40-50 °C.
Caption: Visualization of the competing N-propylation pathways.
Q: How can I effectively separate the desired N1-propyl isomer from the others? Separation of regioisomers is a common challenge in heterocyclic chemistry.
-
Column Chromatography: This is the most effective method. The isomers often have slightly different polarities. A carefully optimized silica gel chromatography protocol using a gradient eluent system (e.g., starting with a low polarity mixture like 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity) can often resolve the different isomers.
-
Recrystallization: If one isomer is formed in significant excess and is a crystalline solid, it may be possible to purify it by recrystallization from a suitable solvent system. This is often less effective than chromatography for removing small amounts of closely related isomers.
Section 4: Optimized Experimental Protocols
Disclaimer: These protocols are intended as a starting point for experienced researchers. All procedures should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Synthesis of 3-Amino-5-methyl-1H-1,2,4-triazole
| Reagent | M.W. | Amount | Moles | Equiv. |
| Aminoguanidine HCl | 110.55 | 10.0 g | 0.090 | 1.0 |
| Acetic Anhydride | 102.09 | 9.3 mL | 0.099 | 1.1 |
| Potassium Hydroxide | 56.11 | 6.0 g | 0.108 | 1.2 |
| Water | 18.02 | 50 mL | - | - |
Step-by-Step Methodology:
-
Acylation: Suspend aminoguanidine hydrochloride (1.0 eq) in 50 mL of water in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Cyclization: To the resulting solution, add potassium hydroxide (1.2 eq) portion-wise, ensuring the temperature does not exceed 40 °C.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction's completion by TLC (e.g., 10% Methanol in Dichloromethane).
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Carefully neutralize the mixture with concentrated HCl to pH ~7. The product should precipitate.
-
Filter the white solid, wash with a small amount of cold water, and dry under vacuum to yield 3-amino-5-methyl-1H-1,2,4-triazole.
Protocol 2: Regioselective Synthesis of this compound
| Reagent | M.W. | Amount | Moles | Equiv. |
| 3-Amino-5-methyl-1H-1,2,4-triazole | 98.11 | 5.0 g | 0.051 | 1.0 |
| Potassium Carbonate (anhydrous) | 138.21 | 8.5 g | 0.061 | 1.2 |
| 1-Iodopropane | 169.99 | 5.5 mL | 0.056 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-amino-5-methyl-1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Add 50 mL of anhydrous DMF and stir the suspension for 15 minutes at room temperature.
-
Alkylation: Add 1-iodopropane (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC, observing the consumption of the starting material and the formation of new spots (product and isomers).
-
Workup: Once the reaction is complete, pour the mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.
-
Purification: Purify the crude oil/solid by silica gel column chromatography using a gradient eluent of hexane and ethyl acetate to separate the desired N1-propyl isomer from other regioisomers. Combine the fractions containing the pure product and remove the solvent in vacuo.
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- Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. (n.d.). Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMLzvNzl8e_dCmns3KFoGIkMThvQXziVmS-zPABin5poDk4F8VJ7hOQlcyLJxpdNZNverYJraZJQxDU-YfwMdy1ZSFVeyq_vGBVVKxzp0HhTjEegjKUSQ2N8k8Fc_6vJvJ-4p9Dp3adgRPMwUwPRc_t3564nrfBwfd1Fxa]
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Sources
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Technical Support Center: Purification of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
Welcome to the dedicated technical support guide for researchers working with 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the specific purification challenges associated with this molecule. Our guidance is grounded in the fundamental principles of separation science and tailored to the unique physicochemical properties of this aminotriazole derivative.
The structure of this compound presents a classic purification challenge. The molecule's character is dominated by the polar, basic 3-amino-1,2,4-triazole core, while the N1-propyl and C5-methyl groups introduce a degree of lipophilicity.[1][2] This amphipathic nature, combined with the basicity of the amino group, frequently leads to complications in standard purification workflows like silica gel chromatography and crystallization.
Part 1: Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the purification of this compound.
Question 1: My compound is streaking severely on my silica gel TLC plate and I'm getting poor separation in my column. What's happening and how do I fix it?
Answer:
This is the most frequent issue for polar, nitrogen-containing heterocycles.[3]
-
Causality: Standard silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic amino group on your triazole interacts strongly with these acidic sites via acid-base interactions and hydrogen bonding. This strong, often irreversible, binding causes your compound to move unevenly up the TLC plate or through the column, resulting in significant tailing or "streaking."[3]
-
Solutions:
-
Eluent Modification (Recommended First Step): The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Dichloromethane/Methanol). The triethylamine will preferentially bind to the acidic silanol groups, allowing your compound to elute symmetrically.
-
Ammonia: A 1-2% solution of ammonia in methanol, used as the polar component of your eluent system, is also highly effective. For example, you can use a gradient of Hexane/Ethyl Acetate with a constant 2% of a 7N ammonia-in-methanol solution.
-
-
Change of Stationary Phase: If eluent modification is insufficient, consider an alternative stationary phase.
-
Neutral or Basic Alumina: These are less acidic than silica and can significantly reduce tailing for basic compounds.
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, separation is based on hydrophobicity. Your polar compound will elute early with a polar mobile phase (like water/acetonitrile or water/methanol), while less polar impurities will be retained longer. This can be a very effective orthogonal purification technique.[4]
-
-
Question 2: I'm struggling with recrystallization. My compound either dissolves completely in polar solvents or won't dissolve at all in non-polar solvents. When I try a mixed-solvent system, it just "oils out." What should I do?
Answer:
This is a classic problem for compounds that are "too soluble" or "not soluble enough." "Oiling out" occurs when a compound comes out of solution above its melting point or too rapidly for an ordered crystal lattice to form.[5]
-
Causality: The aminotriazole core makes the compound highly soluble in polar protic solvents like methanol and water, while the alkyl groups are not sufficient to grant solubility in non-polar solvents like hexanes.
-
Systematic Approach to Solvent Selection:
-
Identify a "Good" Solvent: Find a solvent that dissolves your compound completely when hot, but in which it is only sparingly soluble at room temperature. For this molecule, start with solvents like isopropanol, acetonitrile, or ethyl acetate. Methanol is likely too strong of a solvent, but a mixture could work.
-
Employ a Two-Solvent System: This is often the most successful strategy.[6]
-
Dissolve your crude product in the minimum amount of a hot "good" solvent where it is very soluble (e.g., Methanol, Ethanol).
-
While the solution is still hot, slowly add a "bad" anti-solvent (in which the compound is insoluble) dropwise until you observe persistent cloudiness (incipient precipitation). Common anti-solvents for this system would be diethyl ether, toluene, or ethyl acetate (if not used as the primary solvent).
-
If necessary, add a drop or two of the hot "good" solvent to redissolve the cloudiness and ensure the solution is saturated.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation. Slow cooling is critical to prevent oiling out and promote the growth of pure crystals.[7][8]
-
-
Consider Salt Formation: If the free base oils out persistently, consider purifying it as a salt. Dissolve the crude amine in a solvent like isopropanol or ethanol and add a solution of HCl in diethyl ether or isopropanol. The resulting hydrochloride salt will likely have very different solubility properties and may crystallize readily.[5][9] You can then neutralize the purified salt back to the free base with a mild base wash during an extraction.
-
Question 3: My final product looks clean by TLC, but NMR and LC-MS show persistent low-level impurities. What could they be?
Answer:
These impurities are likely structurally similar to your product, making them difficult to resolve.
-
Probable Impurities:
-
Isomers: Depending on the synthesis route, you may have isomeric byproducts, such as the 4H-1,2,4-triazole tautomer or regioisomers from the cyclization step.[1]
-
Unreacted Starting Materials: Precursors like substituted aminoguanidines or hydrazides are also polar and may co-elute.[10][11]
-
Homologues: If the propyl group was introduced via alkylation, you might have small amounts of related products (e.g., a compound with an isopropyl group if using 2-bromopropane).
-
-
Solutions:
-
Orthogonal Purification: You must use a purification technique that relies on a different separation principle. If you used normal-phase chromatography, try reversed-phase chromatography or recrystallization.
-
Preparative HPLC: For high-purity requirements, preparative HPLC (either normal or reversed-phase) is the most powerful tool for removing closely related impurities.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the best general purification strategy to start with for this compound?
-
A: Start with flash column chromatography on silica gel using a mobile phase of Dichloromethane/Methanol (e.g., 95:5) modified with 1% Triethylamine. If the product is still impure, follow up with a two-solvent recrystallization from an Ethanol/Diethyl Ether or Acetonitrile/Toluene system.
-
-
Q2: My NMR spectrum shows broad peaks for the N-H protons and some of the ring protons. Is this an impurity?
-
A: Not necessarily. This could be due to proton exchange or the presence of tautomers in equilibrium in the NMR solvent.[12] 1,2,4-triazoles can exist in different tautomeric forms, which can broaden signals.[1] Try acquiring the spectrum in a different solvent (e.g., DMSO-d6) or at a lower temperature to see if the peaks sharpen.
-
-
Q3: How should I properly store the purified this compound?
-
A: Like many primary amines, this compound can be susceptible to air oxidation over time, which can lead to discoloration.[9] For long-term storage, keep the solid in a sealed vial under an inert atmosphere (nitrogen or argon) at low temperature (-20°C) and protected from light.
-
-
Q4: Can this compound chelate to metals? Should I be concerned about metal contaminants from reagents?
-
A: Yes, the 1,2,4-triazole ring system, particularly with the adjacent amino group, can act as a bidentate ligand and chelate to metal ions.[13] If your synthesis involved metal catalysts or reagents, you may need to perform an aqueous wash with a chelating agent like EDTA during your workup to remove trace metal impurities.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Modified Flash Column Chromatography
This protocol is designed to mitigate the issues of streaking on silica gel.
-
Slurry Preparation: Prepare the column slurry using your starting eluent (e.g., 2% Methanol in Dichloromethane + 1% Triethylamine). This ensures the entire silica bed is equilibrated and basified.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of your product). Ensure the sample is completely dry. This "dry loading" technique prevents the use of a strong solvent to dissolve the sample, which would ruin the separation.
-
Elution:
-
Start with a low polarity eluent (e.g., 100% Dichloromethane + 1% Et₃N).
-
Gradually increase the polarity by slowly increasing the percentage of Methanol (containing 1% Et₃N). A typical gradient might be from 0% to 10% Methanol.
-
Collect fractions and analyze by TLC (using a stained plate, as triazoles can have a weak UV chromophore).
-
-
Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. To remove the last traces of triethylamine (b.p. 89°C), you may need to co-evaporate with a solvent like dichloromethane or use a high-vacuum pump.
Protocol 2: Two-Solvent Recrystallization Workflow
This protocol provides a structured method for achieving high purity through crystallization.
-
Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask with a stir bar. Add the minimum volume of a hot "good" solvent (e.g., Isopropanol) required to fully dissolve the solid.
-
Saturation: While stirring and keeping the solution hot, add the "bad" anti-solvent (e.g., Diethyl Ether) dropwise via a pipette. Continue adding until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the cloudiness, ensuring you have a perfectly saturated solution.
-
Cooling (Crucial Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Rapid cooling will cause precipitation, not crystallization.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
Part 4: Data & Visualization
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Eluent System | Modifier | Expected Result |
| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane (DCM) / Methanol (MeOH) (95:5 to 90:10) | 1% Triethylamine (Et₃N) | Compact spot, Rf ≈ 0.3-0.5. Allows for good visualization of less polar impurities. |
| Column | Silica Gel | Gradient: 0-10% MeOH in DCM | 1% Et₃N in all solvents | Symmetrical peak shape, good separation from non-basic impurities. |
| Column | C18 Silica | Gradient: 5-50% Acetonitrile in Water | 0.1% Formic Acid or TFA | Sharp peak, elutes early. Good for removing non-polar or greasy impurities. |
Note: The addition of acid in reversed-phase chromatography protonates the amine, which can improve peak shape.
Diagrams
Diagram 1: Troubleshooting Flowchart for Purification Failure
Caption: A decision tree for troubleshooting common purification failures.
Diagram 2: Experimental Workflow for Two-Solvent Recrystallization
Caption: Step-by-step workflow for the two-solvent recrystallization protocol.
References
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- ACS Publications. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry.
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.
- PubMed Central (PMC). (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
- PubMed. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Chemistry LibreTexts. (2023). Recrystallization.
- Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- YouTube. (2020). Recrystallization.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ACS Publications. (2019). Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
- ResearchGate. (n.d.). Synthesis of Aminotriazoles.
- Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
- Preprints.org. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One.
- National Institutes of Health (NIH). (n.d.). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole.
- BLDpharm. (n.d.). 53741-81-4|5-Methyl-1H-1,2,4-triazol-3-amine.
- Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
- ECHEMI. (n.d.). 45534-08-5, 5-(Methylthio)-1H-1,2,4-triazol-3-amine Formula.
-
ResearchGate. (2025). Synthesis, antimicrobial and antioxidant activities of imidazotriazoles and new multicomponent reaction toward 5-amino-1-phenyl[4][10][14]triazole derivatives. Available at:
- PubChem. (n.d.). 3-Propyl-1H-1,2,4-triazol-5-amine.
- PubMed Central (PMC). (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
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- 5. Tips & Tricks [chem.rochester.edu]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
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- 12. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,2,4-Triazoles
Welcome to the Technical Support Center for the synthesis of 1,2,4-triazoles. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and validated experimental protocols.
Part 1: General Troubleshooting and FAQs
This section addresses broad issues that can arise regardless of the specific synthetic method employed.
FAQ 1: My 1,2,4-triazole synthesis is resulting in a low or no yield. What are the primary factors to investigate?
Low or no yield in 1,2,4-triazole synthesis is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Probable Causes and Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Solutions |
| Purity of Starting Materials | Impurities in starting materials, such as residual water in hygroscopic hydrazides, can interfere with the reaction pathway or lead to undesired side reactions. | Ensure all reagents are of high purity and are thoroughly dried before use. For example, hydrazides should be stored in a desiccator.[1][2] |
| Reaction Temperature | Many 1,2,4-triazole syntheses are equilibrium-driven and require sufficient thermal energy to overcome the activation barrier. Conversely, excessively high temperatures can lead to decomposition of starting materials or the desired product. | Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2] If decomposition is suspected, consider lowering the temperature and extending the reaction time. |
| Reaction Time | Incomplete reactions are a frequent cause of low yields. | Monitor the reaction progress closely using TLC or LC-MS to ensure it has reached completion before workup.[2] |
| Inefficient Water Removal | Many 1,2,4-triazole syntheses are condensation reactions that produce water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials. | If the reaction setup allows, use a Dean-Stark trap to azeotropically remove water as it is formed.[2] Alternatively, performing the reaction under anhydrous conditions is critical.[1] |
| Sub-optimal pH | The pH of the reaction medium can significantly influence the reactivity of the starting materials and the stability of intermediates. | For reactions involving acidic or basic catalysts, perform small-scale experiments to screen a range of pH conditions to find the optimal level for your specific substrates. |
FAQ 2: I am observing a significant amount of a 1,3,4-oxadiazole byproduct. What is the mechanism of its formation and how can I suppress it?
The formation of a 1,3,4-oxadiazole is a classic side reaction, particularly when using acylhydrazides as starting materials. This occurs due to a competing intramolecular cyclization pathway.
Mechanism of 1,3,4-Oxadiazole Formation:
The key intermediate in many 1,2,4-triazole syntheses involving acylhydrazides is a diacylhydrazine or a similar species. This intermediate can undergo two competing cyclization reactions:
-
Desired Pathway (1,2,4-Triazole): Intramolecular nucleophilic attack of a nitrogen atom onto a carbonyl carbon, followed by dehydration.
-
Side Reaction (1,3,4-Oxadiazole): Intramolecular nucleophilic attack of the other carbonyl oxygen onto the adjacent carbonyl carbon, also followed by dehydration.
Caption: Competing pathways in 1,2,4-triazole synthesis.
Troubleshooting Protocol to Suppress 1,3,4-Oxadiazole Formation:
-
Ensure Strictly Anhydrous Conditions: Water can promote the hydrolysis of intermediates and may favor the oxadiazole pathway under certain conditions. Dry all solvents and reagents thoroughly before use.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can often favor the kinetically controlled formation of the 1,2,4-triazole over the thermodynamically more stable 1,3,4-oxadiazole.[1]
-
Choice of Reagents:
-
Dehydrating Agent: Avoid overly harsh dehydrating agents that can non-selectively promote both cyclization pathways. Weaker dehydrating agents or performing the reaction at a temperature sufficient for water removal without a separate agent can be beneficial.
-
Acylating Agent: The nature of the acylating agent can influence the electrophilicity of the carbonyl groups and thus the preferred cyclization pathway.[1] Experiment with different acylating agents if possible.
-
-
Microwave Synthesis: Microwave irradiation can sometimes offer better control over the reaction temperature and significantly reduce reaction times, which can minimize the formation of thermodynamic byproducts like oxadiazoles.[3]
Part 2: Method-Specific Troubleshooting
This section provides guidance for common issues encountered with specific named reactions used for 1,2,4-triazole synthesis.
The Pellizzari Reaction: Formation of Isomeric Mixtures
The Pellizzari reaction, which condenses an amide and an acylhydrazide, is a robust method for forming 1,2,4-triazoles. However, when using an unsymmetrical amide and acylhydrazide (i.e., with different acyl groups), a significant side reaction known as "acyl interchange" can occur, leading to a mixture of up to three different triazole products.[2]
Mechanism of Acyl Interchange:
At the high temperatures often required for the Pellizzari reaction, a reversible transamidation can occur between the starting amide and acylhydrazide. This generates two new starting materials, which can then react to form two additional triazole products alongside the desired one.
Caption: Acyl interchange in the Pellizzari reaction.
Troubleshooting Protocol to Minimize Acyl Interchange:
-
Symmetrical Synthesis Design: The most effective way to avoid isomeric mixtures is to design the synthesis symmetrically, where the acyl groups of the amide and acylhydrazide are identical.[4] This will yield a single 1,2,4-triazole product.
-
Optimize Reaction Temperature: Acyl interchange is highly temperature-dependent. Carefully lower the reaction temperature to the minimum required for the desired reaction to proceed at a reasonable rate.[4]
-
Microwave-Assisted Synthesis: The rapid and controlled heating provided by microwave synthesis can significantly reduce the overall reaction time, thereby minimizing the opportunity for acyl interchange to occur.[2][5] A typical protocol might involve heating the reactants in a sealed vessel at 150°C for a shorter duration compared to conventional heating.[2]
The Einhorn-Brunner Reaction: Controlling Regioselectivity
The Einhorn-Brunner reaction synthesizes 1,2,4-triazoles from the condensation of imides with alkyl hydrazines. When an unsymmetrical imide is used, the reaction can yield a mixture of two regioisomers.
Controlling Regioselectivity:
The regioselectivity of the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups of the imide.[1] The initial nucleophilic attack of the hydrazine occurs preferentially at the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly be found at the 3-position of the resulting 1,2,4-triazole.[1][4][6]
Troubleshooting Protocol for Regioselectivity Control:
-
Strategic Selection of the Imide: To favor the formation of a specific regioisomer, carefully select the diacylamine starting material. The acyl group that is more electron-withdrawing will direct the incoming hydrazine to the other carbonyl group. For example, if you desire the R group to be at the 3-position, you should start with an imide where the R-C=O group is derived from a stronger acid than the R'-C=O group.
-
Catalyst Selection (for related cycloadditions): While the classical Einhorn-Brunner reaction is typically acid-catalyzed, modern variations of [3+2] cycloadditions to form 1,2,4-triazoles demonstrate that catalyst choice can be a powerful tool for controlling regioselectivity. For instance, in the cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst can lead to the 1,5-disubstituted isomers.[7]
Part 3: Challenges in Modern Synthetic Methods
Copper-Catalyzed 1,2,4-Triazole Synthesis: Potential Side Reactions
Copper-catalyzed methods, such as the reaction of amidines with nitriles, offer milder and more efficient routes to 1,2,4-triazoles.[8][9][10][11] However, these reactions are not without their own set of potential side reactions.
Common Side Reactions and Troubleshooting:
| Side Reaction/Issue | Plausible Cause | Recommended Solutions |
| Homocoupling of Starting Materials | Oxidative conditions can sometimes lead to the homocoupling of the starting amidine or other nucleophilic species. | Optimize the catalyst loading and ensure a controlled addition of the oxidant. The use of a slight excess of the nitrile can also disfavor amidine homocoupling. |
| Formation of Copper Adducts | The triazole product can sometimes form stable complexes with the copper catalyst, complicating purification. | After the reaction, wash the organic phase with an aqueous solution of a chelating agent like EDTA to sequester and remove copper ions. |
| Incomplete Reaction | Deactivation of the copper catalyst or insufficient reaction time can lead to incomplete conversion. | Ensure the use of a high-purity copper source and anhydrous, deoxygenated solvents. If catalyst deactivation is suspected, consider the use of a ligand that can stabilize the active copper species. |
Part 4: Purification of 1,2,4-Triazoles
The purification of 1,2,4-triazoles can be challenging, especially when dealing with isomeric mixtures or highly polar products.
FAQ 3: I am struggling to separate the regioisomers of my 1,2,4-triazole. What purification strategies are most effective?
The separation of regioisomers often requires more sophisticated purification techniques than simple recrystallization.
Recommended Purification Protocols:
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC is often the method of choice for separating closely related isomers. A C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA), can provide excellent resolution.[12][13][14][15]
-
Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform an initial analytical run to determine the optimal gradient conditions for separating the isomers.
-
Scale up to a preparative HPLC system to isolate the desired isomer in larger quantities.
-
-
-
Fractional Crystallization:
-
Method: This technique relies on slight differences in the solubility of the isomers in a particular solvent system.
-
Protocol:
-
Dissolve the isomeric mixture in a minimal amount of a hot solvent.
-
Allow the solution to cool slowly. The less soluble isomer should crystallize out first.
-
Collect the crystals by filtration and analyze their purity.
-
Repeat the process with the mother liquor to enrich and isolate the more soluble isomer. This may require screening of several different solvents to find one with optimal differential solubility.
-
-
References
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. ResearchGate. Available at: [Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. Available at: [Link]
-
Einhorn–Brunner reaction. Wikipedia. Available at: [Link]
-
Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. RJPT. Available at: [Link]
-
Copper-Catalyzed Synthesis of 1,2,4-Triazoles. Sci-Hub. Available at: [Link]
-
HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. PubMed. Available at: [Link]
-
Pellizzari reaction. Wikipedia. Available at: [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]
-
HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Heterogeneous Copper(I)-Catalyzed Cascade Addition–Oxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles. ResearchGate. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]
-
Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. National Institutes of Health. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Regioselectivity. Wikipedia. Available at: [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available at: [Link]
-
Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. RSC Publishing. Available at: [Link]
Sources
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- 15. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for Triazole Synthesis
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the synthesis of triazoles. As a cornerstone in medicinal chemistry, bioconjugation, and materials science, the successful synthesis of triazoles is paramount.[1][2] This resource consolidates field-proven insights and scientifically-grounded protocols to help you navigate common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your triazole synthesis experiments. The solutions are presented in a question-and-answer format to directly tackle common problems.
Issue 1: Low or No Product Yield
Question: I am observing very low or no formation of my desired triazole product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in triazole synthesis, particularly in the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often points to issues with the catalyst, reagents, or reaction conditions.[3]
Troubleshooting Steps:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[3][4]
-
Solution: Ensure your solvents are thoroughly degassed prior to use.[5] Running the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended.[3][5] If you are using a Cu(II) salt (e.g., CuSO₄), it is crucial to use a reducing agent, like sodium ascorbate, to generate the active Cu(I) species in situ.[3][4][6] Always use fresh solutions of the reducing agent.[5]
-
-
Reagent Purity and Stability: The purity of your starting materials, the azide and the alkyne, is critical. Azides, in particular, can be unstable and degrade over time.[3]
-
Solution: Verify the purity of your reactants before starting the synthesis. Store azides properly, typically cold and protected from light.[3] It is always best to use freshly prepared or purified reagents.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and the presence of ligands play a significant role in the reaction's success.
-
Solution:
-
Temperature: While many CuAAC reactions proceed well at room temperature, some systems may require optimization.[6][7] For certain syntheses, lowering the temperature can actually increase the yield.[8][9] Conversely, microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[8][10]
-
Solvent: The choice of solvent can significantly impact reaction rates.[11] Polar aprotic solvents like DMSO, DMF, and NMP are often effective.[11][12][13] Aqueous solvent systems are also commonly used, and in some cases, can accelerate the reaction.[6]
-
Ligands: Copper-chelating ligands such as THPTA or TBTA are often essential to stabilize the Cu(I) catalyst and accelerate the reaction.[5][14] Ensure you are using an appropriate ligand at the correct concentration, typically a 1:1 or 2:1 ligand-to-copper ratio.[5][11]
-
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant side products, complicating purification. What are the common side products and how can I minimize their formation?
Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as Glaser coupling, which leads to a symmetric diacetylene byproduct.[4]
Prevention Strategies:
-
Use of a Reducing Agent: The most effective method to suppress alkyne homocoupling is the inclusion of a reducing agent, with sodium ascorbate being the most common choice.[4] This maintains the copper catalyst in the Cu(I) oxidation state, which is less likely to promote oxidative coupling.[4]
-
Control of Oxygen: As oxygen is the oxidant in Glaser coupling, degassing solvents and running the reaction under an inert atmosphere will also help to minimize this side product.[4]
Issue 3: Poor Regioselectivity
Question: My thermal azide-alkyne cycloaddition is yielding a mixture of 1,4- and 1,5-disubstituted triazoles. How can I control the regioselectivity?
Answer: The classic thermal Huisgen 1,3-dipolar cycloaddition often results in poor regioselectivity because the electronic factors governing the two possible orientations are very similar.[6][15] Elevated temperatures required for this reaction can further decrease selectivity.[6][15]
Solutions for Regiocontrol:
-
For 1,4-Disubstituted Triazoles (CuAAC): The use of a copper(I) catalyst almost exclusively yields the 1,4-disubstituted regioisomer.[6][15][16] This reaction is highly efficient and can be performed under mild conditions, often at room temperature in aqueous solutions.[6][15]
-
For 1,5-Disubstituted Triazoles (RuAAC): To selectively obtain the 1,5-disubstituted triazole, a ruthenium catalyst should be employed in what is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[8][15]
| Catalyst | Predominant Isomer | Key Advantages |
| Copper(I) | 1,4-disubstituted | High yield, mild conditions, excellent regioselectivity.[15][16] |
| Ruthenium | 1,5-disubstituted | High regioselectivity for the 1,5-isomer, compatible with internal alkynes.[8][15][17] |
Frequently Asked Questions (FAQs)
Q1: How do I effectively monitor the progress of my triazole synthesis?
A1: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective way to monitor your reaction.[18]
-
TLC: Use an appropriate eluent system to track the disappearance of your starting materials and the appearance of the product spot.[18][19]
-
¹H NMR: Periodically take small aliquots from the reaction, remove the solvent, and dissolve the residue in a deuterated solvent. The appearance of characteristic peaks for the triazole ring protons will provide clear evidence of product formation.[18]
Q2: Can buffer components interfere with my CuAAC reaction?
A2: Yes, certain buffer components can significantly inhibit the reaction. Avoid buffers containing high concentrations of chelating agents (e.g., EDTA), strong bases, or thiols, as these can interfere with the copper catalyst.[5] Non-coordinating buffers such as phosphate, HEPES, or MOPS are generally recommended.[3]
Q3: What is the role of a ligand in CuAAC reactions?
A3: Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation or disproportionation.[3][14] They also accelerate the reaction rate.[3][5] However, using an excess of a strongly chelating ligand can sometimes inhibit the reaction by blocking the copper's coordination sites.[4][11]
Q4: How do I purify my triazole product?
A4: The purification method will depend on the properties of your specific triazole. Common techniques include:
-
Column Chromatography: This is a widely used method for purifying triazoles from reaction mixtures.[18][19]
-
Extraction: If the product has significantly different solubility properties from the starting materials and byproducts, a liquid-liquid extraction can be effective.[19]
-
Precipitation/Crystallization: In some cases, the triazole product may precipitate out of the reaction mixture upon completion or after adjusting the solvent system.[20][21]
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 mmol) and the azide (1.0 mmol) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O, or DMF).
-
Catalyst Preparation: In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) and a stabilizing ligand such as TBTA or THPTA (0.05 mmol, 5 mol%) in the reaction solvent.
-
Initiation: Add the catalyst solution to the mixture of the alkyne and azide.
-
Reduction: Add a freshly prepared solution of sodium ascorbate (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.[8]
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).[8]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
Visualizations
Troubleshooting Workflow for Low Yield in CuAAC Reactions
Caption: A step-by-step guide for troubleshooting low yields in CuAAC reactions.
Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions.
- Benchchem. (n.d.). Optimizing CuAAC reaction conditions for high yield bioconjugation.
- Benchchem. (n.d.). A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies.
-
Hein, C. D., Liu, X., & Wang, D. (2008). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Angewandte Chemie International Edition, 47(43), 8096-8101. Retrieved from [Link]
- Benchchem. (n.d.). troubleshooting common issues in 1,2,4-triazole synthesis pathways.
- Benchchem. (n.d.). addressing regioselectivity issues in triazole synthesis.
- Benchchem. (n.d.). Technical Support Center: Azide-Alkyne Cycloaddition Reactions.
- Benchchem. (n.d.). A Comparative Guide to Triazole Synthesis: Copper-Catalyzed vs. Metal-Free Approaches.
-
Dandia, A., Singh, R., & Sarawgi, P. (2007). A convenient and eco-friendly synthesis of 1,2,4-triazoles in aqueous medium. Journal of Chemical Research, 2007(8), 457-459. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
Kumar, A., Kumar, S., & Kumar, V. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & medicinal chemistry letters, 22(10), 3455–3459. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. Retrieved from [Link]
-
Alonso, F., Moglie, Y., & Radivoy, G. (2015). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 20(12), 21474–21497. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Triazole Cyclization Reactions.
-
Jiang, H., An, P., & He, Z. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Bioconjugate chemistry, 31(11), 2548–2555. Retrieved from [Link]
- Google Patents. (n.d.). EP0075459B1 - Process for making triazoles.
- Vector Labs. (n.d.). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands.
- TCI America. (n.d.). Topics (Click Chemistry).
- Google Patents. (n.d.). Purification of triazoles.
- Benchchem. (n.d.). Side products in benzyl azide click chemistry reactions.
- Ben-Gurion University Research Portal. (n.d.). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents.
- Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis.
- ResearchGate. (n.d.). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents | Request PDF.
- Merck Millipore. (n.d.). What is Click Chemistry? An Introduction.
- ResearchGate. (n.d.). Optimization of the click reaction conditions a.
-
Al-Zoubi, R. M., & Al-Jammal, W. K. (2016). A practical flow synthesis of 1,2,3-triazoles. Beilstein journal of organic chemistry, 12, 2470–2476. Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical society reviews, 39(4), 1302–1315. Retrieved from [Link]
-
Wang, Y., Zhang, Y., & Liu, Y. (2019). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of organic chemistry, 84(15), 9479–9487. Retrieved from [Link]
- RSC Publishing. (2022). A practical flow synthesis of 1,2,3-triazoles.
- Benchchem. (n.d.). reaction condition optimization for 1H-1,2,4-triazole derivative synthesis.
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & biology, 21(9), 1076–1101. Retrieved from [Link]
- Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition).
- RSC Education. (n.d.). Making triazoles, the green way | Feature.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES.
- YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!.
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
Sources
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Technical Support Center: Spectroscopic Analysis of Triazole Compounds
Welcome to the Technical Support Center for the Spectroscopic Analysis of Triazole Compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this important class of heterocyclic compounds. Here, we address specific issues in a practical question-and-answer format, grounded in established scientific principles to ensure the integrity and success of your experimental outcomes.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation of triazole derivatives. However, the unique electronic environment and potential for dynamic phenomena can present interpretive challenges.
Frequently Asked Questions (NMR)
Q1: My triazole C-H proton signal is broader than expected or has disappeared entirely. What is the likely cause?
A1: This is a common and often perplexing issue. Several factors can contribute to the broadening or disappearance of the triazole C-H proton signal, which typically appears as a singlet between 7.0 and 9.0 ppm.[1]
-
Prototropic Tautomerism: Triazoles can exist in a dynamic equilibrium between different tautomeric forms (e.g., 1H, 2H, and 4H tautomers for 1,2,4-triazoles).[2] If the rate of exchange between these tautomers is on the same timescale as the NMR experiment, it can lead to significant peak broadening. This is particularly noticeable for the triazole ring carbons in ¹³C NMR spectra.
-
Acidic Exchange: The triazole C-H proton can be surprisingly acidic and may exchange with trace amounts of acid or water (D₂O) in the NMR solvent.[3] This chemical exchange can broaden the signal or cause it to disappear into the baseline.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions (e.g., from catalysts like copper used in "click" chemistry) can cause significant line broadening.
-
Molecular Conformation: In complex molecules like peptidomimetics, the specific conformation of the molecule could potentially shield the triazole proton or place it in a region with extensive signal overlap.[3]
Troubleshooting Protocol:
-
Ensure Sample Purity: Use purification techniques like chelation (e.g., with EDTA) to remove any residual paramagnetic metals.
-
Dry Your Solvent: Use freshly opened or properly dried deuterated solvents to minimize exchange with water.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues related to dynamic exchange. Lowering the temperature may slow the tautomeric exchange enough to sharpen the signals.[4]
-
Use an Aprotic Solvent: If possible, use a non-polar, aprotic solvent like CDCl₃ or benzene-d₆, which are less likely to engage in hydrogen bonding and proton exchange.[4]
-
2D NMR Techniques: Employ 2D NMR methods like HSQC and HMBC to definitively assign the triazole carbon and proton signals, even if the proton signal is broad.[1][5]
Q2: I'm having difficulty assigning the signals for a long aliphatic chain attached to my triazole ring due to significant overlap.
A2: This is a classic challenge when analyzing molecules with long alkyl chains. The methylene (-CH₂) groups are chemically very similar, leading to severe signal overlap, typically in the 1.2-1.6 ppm region of the ¹H NMR spectrum.[1]
Solution Workflow: The most effective solution is to use two-dimensional (2D) NMR spectroscopy.
-
COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between adjacent protons. You can "walk" along the aliphatic chain by identifying cross-peaks between neighboring CH₂ groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to, allowing you to resolve the overlapping proton signals by spreading them out in the carbon dimension.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is invaluable for confirming the connection of the aliphatic chain to the triazole ring.
Below is a logical workflow for assigning these signals:
Q3: How can I use NMR to distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers?
A3: Distinguishing between these isomers is a common requirement, especially in "click" chemistry where different catalysts can lead to different regioselectivity. NMR spectroscopy, particularly ¹³C and 2D techniques, is a powerful tool for this.[5]
| Feature | 1,4-Disubstituted Isomer | 1,5-Disubstituted Isomer | Rationale |
| ¹H NMR (C5-H) | Typically 7.5 - 8.8 ppm[6] | Generally shifted slightly upfield compared to the 1,4-isomer. | The electronic environment of the C5-H is different in the two isomers. |
| ¹³C NMR (C5) | ~122.7 - 124.8 ppm[1] | Shifted downfield relative to the 1,4-isomer. | The carbon atom attached to two nitrogen atoms (C5 in the 1,4-isomer) is more shielded. |
| HMBC | A 3-bond correlation is observed between the substituent protons and the C5 carbon. | A 3-bond correlation is observed between the substituent protons and the C4 carbon. | This is often the most definitive method for assignment. |
Section 2: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and probing the structure of triazole compounds through fragmentation analysis.
Frequently Asked Questions (MS)
Q1: I am observing unexpected adducts in my ESI-MS spectrum, making it difficult to identify the molecular ion. How can I troubleshoot this?
A1: Adduct formation is common in Electrospray Ionization (ESI) and occurs when the analyte molecule associates with ions present in the sample solution.[7] Common adducts include [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺. While sometimes helpful for confirming the molecular weight, excessive or unexpected adduct formation can complicate spectral interpretation.[7][8]
Troubleshooting Steps:
-
Improve Sample Purity: Ensure that glassware is thoroughly cleaned to avoid sodium and potassium contamination. Use high-purity solvents and reagents.
-
Optimize Mobile Phase: The addition of a small amount of a proton source, like 0.1% formic acid or acetic acid, to the mobile phase can promote the formation of the protonated molecule [M+H]⁺ and suppress alkali metal adducts.[9][10]
-
Use High-Purity Water: Employ HPLC or LC-MS grade water to minimize the presence of metal cations.
-
Isotopically Labeled Internal Standards: For quantitative analysis, using isotopically labeled internal standards can help correct for matrix effects and inconsistent adduct formation.[11]
Q2: What are the characteristic fragmentation patterns for 1,2,4-triazoles in mass spectrometry?
A2: The fragmentation of the 1,2,4-triazole ring is highly dependent on the ionization method and the nature and position of its substituents.[9]
-
Under Electron Ionization (EI): The unsubstituted 1H-1,2,4-triazole often undergoes ring cleavage, with a characteristic loss of HCN to produce a fragment ion at m/z 42 from the molecular ion at m/z 69.[9] Another common fragmentation pathway for substituted triazoles is the loss of a nitrogen molecule (N₂).[9]
-
Under Electrospray Ionization (ESI): ESI is a softer ionization technique, often preserving the molecular ion.[12] Fragmentation can be induced by increasing the fragmentor or capillary voltage.[9][10] Common fragmentation pathways for substituted 1,2,4-triazoles include:
-
Loss of Substituents: The substituents on the triazole ring are often lost as neutral molecules.
-
Ring Cleavage: Similar to EI, cleavage of the triazole ring can occur, although the pathways may differ. For some triazolobenzodiazepines, a characteristic loss of N₂ from the protonated molecule is observed.[13]
-
Thioacetate Fragmentation: For 1,2,4-triazolylthioacetate derivatives, fragmentation often involves the loss of the thioacetate fragment linked to the triazole ring.[14]
-
The fragmentation patterns can be complex, and varying the fragmentor voltage can help to elucidate these pathways.[10]
Section 3: UV-Visible (UV-Vis) and Infrared (IR) Spectroscopy
These techniques provide valuable information about the electronic structure and functional groups present in triazole compounds.
Frequently Asked questions (UV-Vis & IR)
Q1: My UV-Vis spectrum for a triazole compound shows a significant shift in λmax when I change solvents. Why does this happen?
A1: This phenomenon is known as solvatochromism and is common for compounds with chromophores that can interact with solvent molecules.[15]
-
Polarity Effects: The electronic transitions within the triazole ring (typically π → π* transitions) are sensitive to the polarity of the solvent.[16][17] Polar solvents can stabilize the ground state and the excited state to different extents, causing a shift in the absorption maximum (λmax).
-
Hydrogen Bonding: Protic solvents (like methanol or water) can form hydrogen bonds with the nitrogen atoms of the triazole ring. This interaction can alter the energy levels of the molecular orbitals involved in the electronic transition, leading to a shift in λmax.[15][17] A shift to a shorter wavelength (blue shift or hypsochromic shift) is often observed when moving to a more polar solvent, as the polar solvent may stabilize the non-bonding orbitals more than the π* orbitals.[18] Conversely, a shift to a longer wavelength (red shift or bathochromic shift) can also occur depending on the specific interactions.[19]
Experimental Consideration: When reporting UV-Vis data, it is crucial to specify the solvent used. For comparative studies, always use the same solvent.
Q2: What are the key IR absorption peaks I should look for to confirm the presence of a 1,2,4-triazole ring?
A2: Infrared (IR) spectroscopy is excellent for identifying key functional groups. For a typical 1,2,4-triazole, you should look for the following characteristic absorption bands:[20][21][22][23]
| Wavenumber (cm⁻¹) | Vibration | Notes |
| ~3100 - 3150 | N-H Stretch | For non-N-substituted triazoles. Can be broad.[20] |
| ~3030 - 3100 | Aromatic C-H Stretch | Characteristic of the C-H bond on the heterocyclic ring.[20] |
| ~1530 - 1550 | -N=N- Stretch | A key indicator of the triazole ring structure.[20] |
| ~1480 - 1530 | C=C Aromatic Stretch | Corresponds to the stretching vibrations within the aromatic ring.[20] |
| Below 1500 | Fingerprint Region | Contains complex vibrations from ring breathing and deformations. Useful for confirming identity against a reference spectrum.[23][24] |
Interpretation Strategy:
-
Draw a line at 3000 cm⁻¹: Peaks slightly above this line indicate sp² C-H bonds (aromatic/vinylic), while those below are from sp³ C-H bonds (aliphatic).[22]
-
Look for N-H/O-H region (~3200-3600 cm⁻¹): A broad peak here could indicate an N-H group or the presence of water.[22]
-
Identify C=N and N=N stretches: The region between 1450-1600 cm⁻¹ is critical for identifying the characteristic stretches of the triazole ring.
By systematically addressing these common issues, researchers can enhance the accuracy and efficiency of their spectroscopic analyses of triazole compounds, leading to more reliable structural characterization and a deeper understanding of their chemical properties.
References
- Benchchem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Benchchem.
- ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020, March 5).
- Benchchem. (n.d.). Troubleshooting NMR peak assignments for long-chain triazoles. Benchchem.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023, January 18). PubMed Central.
- Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (n.d.). ResearchGate.
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory.
- Benchchem. (n.d.). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. Benchchem.
- Fragmentation behaviors of triazolobenzodiazepines by electrospray ionization/quadrupole time-of-flight mass spectrometry. (n.d.). ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society.
- Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024, May 2). PubMed.
- (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022, September 7). ResearchGate.
- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate.
- Solvatochromism and Thermochromism of Fluconazole. (2023, April 11). SciELO.
- Methods for reducing adduct formation for mass spectrometry analysis. (n.d.). Google Patents.
- Benchchem. (n.d.). Validating Triazole Formation with 1H NMR Spectroscopy: A Comparative Guide. Benchchem.
- Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.).
-
Experimental (a)[14] and theoretical (b) IR spectra of triazole. (n.d.). ResearchGate. Retrieved from
- Why don't I see the CH-triazole signal in NMR proton spectra?. (2020, September 23). ResearchGate.
- UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.).
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31).
- Investigation of solvent effects on electronic absorption spectra of some substituted 1,2,4-triazoline-3-thiones. (n.d.). ResearchGate.
- Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. (n.d.). PubMed.
- The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. (n.d.). ResearchGate.
- Interpreting IR Spectra. (n.d.). Chemistry Steps.
- Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs.
- CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). Canadian Science Publishing.
- What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. (2019, November 6). YouTube.
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
- 2.4: Effect of Solvent. (2023, March 16). Chemistry LibreTexts.
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- 5. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
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- 8. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
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- 10. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
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- 24. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Navigating the Solution Stability of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Understanding and controlling the stability of your molecule is paramount for reproducible and reliable experimental outcomes, from initial screening to formulation development.
The 1,2,4-triazole ring is a robust aromatic system, generally conferring significant stability to the molecules in which it is found.[1] However, the specific substituents on the ring, such as the methyl, propyl, and amine groups in this compound, can significantly influence its behavior in solution. Factors such as pH, temperature, light exposure, and the choice of solvent can all impact the compound's integrity over time.[1] This guide will equip you with the knowledge to anticipate and mitigate potential stability challenges.
Troubleshooting Guide: Common Stability Issues in Solution
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: I'm observing a decrease in the concentration of my compound in aqueous solution over time, even when stored at 4°C. What could be the cause?
-
Potential Cause 1: Hydrolytic Degradation. While the 1,2,4-triazole ring itself is generally resistant to cleavage, the exocyclic amine group and the overall molecule's electronic properties can be influenced by the pH of the solution.[1] Hydrolysis rates are often pH-dependent.[1][2]
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your stock solution and any buffered experimental media. Unbuffered aqueous solutions can have their pH altered by dissolved atmospheric CO2, leading to acidic conditions.
-
Forced Degradation Study (pH Stress): Conduct a forced degradation study to understand the compound's susceptibility to hydrolysis across a range of pH values (e.g., pH 2, 7, and 9). This will identify the pH at which the compound is most stable.[1][3]
-
Buffered Solutions: For future experiments, prepare stock and working solutions in a buffer system that maintains the pH of maximum stability identified in your stress test.
-
Issue 2: My experimental results are inconsistent, especially when the experiments are conducted over several hours under ambient light.
-
Potential Cause: Photodegradation. Many heterocyclic compounds are susceptible to degradation upon exposure to UV or even ambient light.[1][4][5] This can lead to a loss of the parent compound and the appearance of unknown peaks in your analytical chromatograms.
-
Troubleshooting Steps:
-
Protect from Light: Immediately start protecting all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil.
-
Photostability Testing: Perform a confirmatory photostability study as described in ICH guideline Q1B.[6] Expose a solution of the compound to a controlled light source and compare its stability to a dark control.
-
Workflow Modification: If the compound is found to be photolabile, modify your experimental workflow to minimize light exposure at every step.
-
Issue 3: I've noticed the formation of a new, unexpected peak in my HPLC analysis after heating my solution.
-
Potential Cause: Thermal Degradation. Elevated temperatures can accelerate degradation reactions.[7] The energy input can overcome activation barriers for reactions that are slow or non-existent at room temperature.
-
Troubleshooting Steps:
-
Review Thermal History: Assess all steps in your procedure where the solution might be exposed to heat (e.g., dissolution, sterilization, incubation).
-
Forced Degradation Study (Thermal Stress): Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) and analyze them at various time points to determine the rate of thermal degradation.[1]
-
Optimize Conditions: If heating is necessary, determine the lowest effective temperature and the shortest required duration. For long-term storage, always use refrigerated or frozen conditions as appropriate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
For optimal stability, stock solutions should be stored in a cool, dark, and dry place.[1] Based on general principles for related compounds, we recommend storing solutions at +4°C for short-term use (days) and at -20°C or -80°C for long-term storage (weeks to months). It is crucial to use tightly sealed containers to prevent solvent evaporation and potential contamination.[1]
Q2: How does the choice of solvent affect the stability of the compound?
The polarity and protic/aprotic nature of the solvent can influence stability. For example, protic solvents may facilitate hydrolytic degradation pathways. It is advisable to use common laboratory solvents such as DMSO, methanol, or acetonitrile for initial stock solutions, which are then diluted into your aqueous experimental medium. If poor solubility is an issue, co-solvents can be used, but their impact on stability should be evaluated.[8]
Q3: Is the 1,2,4-triazole ring itself susceptible to cleavage under typical experimental conditions?
The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered stable and resistant to cleavage under mild acidic or basic conditions.[1] Harsh conditions, such as concentrated acids or bases at high temperatures, would be required to induce ring opening or rearrangement.[1] Degradation is more likely to occur at the substituent groups or through reactions involving the entire molecule, such as oxidation.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This involves developing a method that can separate the parent compound from all potential degradation products.[8] UV detection is typically sufficient. For structure elucidation of any degradants, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[9][10][11][12]
Data & Protocols
Table 1: Factors Influencing the Stability of 1,2,4-Triazole Derivatives in Solution
| Parameter | General Effect on Stability | Recommended Action |
| pH | Highly influential; stability is often optimal within a narrow pH range. Extremes of pH (acidic or basic) can catalyze hydrolysis.[1][2] | Determine the optimal pH through a forced degradation study and use buffered solutions. |
| Temperature | Increased temperature generally accelerates degradation rates according to the Arrhenius equation.[7] | Store solutions at low temperatures (+4°C or frozen). Avoid unnecessary exposure to heat. |
| Light | UV and visible light can provide the energy to initiate photochemical degradation.[4][5][13] | Protect solutions from light at all times using amber vials or foil. |
| Oxygen | The presence of dissolved oxygen can lead to oxidative degradation, especially if trace metal ions are present. | For highly sensitive applications, consider de-gassing solvents or purging the headspace of the vial with an inert gas like nitrogen or argon. |
Protocol 1: Forced Degradation Study for Hydrolytic Stability
This protocol outlines a general procedure to assess the hydrolytic stability of this compound.
Objective: To determine the degradation rate of the compound under acidic, neutral, and basic conditions.
Materials:
-
This compound
-
Acetonitrile or Methanol (HPLC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water (HPLC grade)
-
0.1 N Sodium Hydroxide (NaOH)
-
pH meter, volumetric flasks, pipettes
-
HPLC system with a stability-indicating method
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).
-
Prepare Stress Solutions:
-
Acidic: Add a specific volume of the stock solution to a volumetric flask and dilute with 0.1 N HCl to achieve a final concentration suitable for analysis (e.g., 50 µg/mL).
-
Neutral: Prepare a similar dilution using purified water.
-
Basic: Prepare a similar dilution using 0.1 N NaOH.
-
-
Incubation: Incubate all three solutions, along with a control solution of the compound in the organic solvent, at a constant temperature (e.g., 50°C).[1]
-
Time-Point Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction in the acidic and basic samples by neutralizing the pH to prevent further degradation.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound versus time for each condition to determine the degradation profile.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Assessment
The following diagram outlines a logical workflow for investigating a stability issue with your compound.
Caption: Workflow for assessing compound stability.
Potential Degradation Relationship
This diagram illustrates the relationship between environmental stressors and potential degradation pathways for a substituted 1,2,4-triazole.
Caption: Stress factors and potential degradation pathways.
References
- BenchChem Technical Support Team. (2025).
- Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
- Wu, H., et al. (2019). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26.
- Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018).
- Zhu, L., et al. (2020). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification.
- ISRES Publishing. (2022).
- Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study.
- Wang, J., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central.
- U.S. Environmental Protection Agency. (n.d.).
- Onthank, K. L., et al. (n.d.). Photoclastogencity data for ( a ) aminotriazole, ( b ) propantheline...
- Reva, I., et al. (2020). Insights into the photochemistry of 5-aminotetrazole derivatives with applications in coordination chemistry. Effect of the saccharyl moiety on the photostability.
- Wen-zhu, L., et al. (2016). Degradation of 1,2,4-Triazole fungicides in the environment.
- Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. PMC - NIH.
- Das, U., et al. (2022).
- Liu, D., et al. (2015). Study on the stereoselective degradation of three triazole fungicides in sediment. PubMed.
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Sharma, A., & Sharma, R. (2016).
- ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
- Gup, R., et al. (2009). A triazole derivative as a new acid-base indicator.
- Copes, J. E., & Schmale, D. G. (2006). Influence of pH and Etridiazole on Pythium Species in. ASHS Journals.
- Bajaj, S., et al. (2012).
- Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247-251.
- Romani, G., & Beffagna, N. (1991). Effect of some triazole fungicides on intracellular pH and on cell membrane permeability in leaves of Elodea densa (Planch.) Casp. New Phytologist, 117(3), 431-437.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Singh, R. B., et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(4).
- Al-lami, A. A. A., et al. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. NIH.
Sources
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- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 5. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Jagiellonian University Repository [ruj.uj.edu.pl]
Technical Support Center: Scale-Up Synthesis of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
Welcome to the Technical Support Center for the scale-up synthesis of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the critical aspects of the synthetic pathway, offering field-proven insights and troubleshooting strategies to ensure a safe, efficient, and reproducible process.
I. Synthetic Pathway Overview
The synthesis of this compound is typically approached via a multi-step process. A common and scalable route involves the initial formation of the 3-amino-5-methyl-1,2,4-triazole core, followed by regioselective N-alkylation.
II. Troubleshooting Guide: Step-by-Step Analysis
This section addresses common issues encountered during the scale-up of each synthetic step.
Step 1: Acetohydrazide Formation from Ethyl Acetate and Hydrazine Hydrate
This initial step, while straightforward in principle, presents significant safety and operational challenges at scale due to the hazardous nature of hydrazine hydrate.
Q1: My reaction is experiencing a dangerous exotherm during the addition of hydrazine hydrate. How can I control it?
A1: The reaction between an ester and hydrazine hydrate is highly exothermic and can lead to a runaway reaction if not properly managed.[1]
-
Probable Cause:
-
Too rapid addition of hydrazine hydrate.
-
Inadequate cooling capacity for the reactor size.
-
Use of highly concentrated hydrazine hydrate.[2]
-
-
Recommended Solutions:
-
Controlled Addition: Add hydrazine hydrate subsurface at a slow, controlled rate. Use a dosing pump for precise control.
-
Cooling: Ensure your reactor's cooling system is sufficient for the batch size. Pre-cool the ethyl acetate before starting the addition.
-
Dilution: Consider using a more dilute solution of hydrazine hydrate to temper the reaction's initial vigor.[2]
-
Solvent: While often run neat, using a high-boiling point, inert solvent can help to dissipate heat more effectively.
-
Q2: The yield of acetohydrazide is lower than expected on a larger scale.
A2: A decrease in yield upon scale-up can often be attributed to mass and heat transfer limitations.
-
Probable Cause:
-
Incomplete reaction due to poor mixing.
-
Side reactions or decomposition at elevated temperatures.
-
Loss of volatile reactants or products.
-
-
Recommended Solutions:
-
Agitation: Ensure efficient stirring to maintain a homogenous reaction mixture. Baffles in the reactor can improve mixing.
-
Temperature Control: Maintain the optimal reaction temperature. Overheating can lead to the formation of byproducts.[1]
-
Reflux Condenser: Use a highly efficient reflux condenser to prevent the loss of volatile components.
-
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Recommended) |
| Hydrazine Addition | Manual, dropwise | Automated dosing pump, subsurface |
| Temperature Control | Ice bath | Jacketed reactor with chiller |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer with baffles |
| Reaction Time | 2-4 hours | 4-8 hours (monitor by HPLC/GC) |
Step 2: Triazole Ring Formation (Pellizzari-type Reaction)
The condensation of acetohydrazide with aminoguanidine to form the 1,2,4-triazole ring often requires elevated temperatures, which can lead to impurities.[3]
Q1: The reaction to form 3-amino-5-methyl-1H-1,2,4-triazole is sluggish and gives a low yield.
A1: This condensation-cyclization reaction can be slow and equilibrium-driven.
-
Probable Cause:
-
Insufficient temperature to drive the reaction to completion.
-
Inefficient removal of water, a byproduct of the reaction.
-
Low purity of starting materials.
-
-
Recommended Solutions:
-
Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and byproduct generation by TLC or LC-MS.[4]
-
Water Removal: On a larger scale, consider using a Dean-Stark trap to azeotropically remove water and drive the reaction forward.
-
Microwave Synthesis: For smaller scale-up batches, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for similar transformations.[3][5]
-
Catalyst: While often run thermally, investigate the use of an acid catalyst to facilitate the cyclization at a lower temperature.
-
Q2: I am observing significant byproduct formation in my scaled-up triazole synthesis.
A2: High temperatures can promote side reactions and decomposition.[4]
-
Probable Cause:
-
Thermal decomposition of starting materials or the product.
-
Side reactions such as the formation of isomeric triazoles or other heterocyclic systems.
-
-
Recommended Solutions:
-
Temperature Control: Maintain the lowest possible temperature that provides a reasonable reaction rate.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.
-
Purification of Starting Materials: Ensure the acetohydrazide and aminoguanidine are of high purity to avoid introducing impurities that could catalyze side reactions.
-
Step 3: N-Alkylation of 3-Amino-5-methyl-1H-1,2,4-triazole
The introduction of the propyl group onto the triazole ring is a critical step where regioselectivity becomes a major challenge.
Q1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers, making purification difficult.
A1: The alkylation of 1,2,4-triazoles can occur at different nitrogen atoms, leading to a mixture of regioisomers. Controlling this is key to an efficient synthesis.
-
Probable Cause:
-
The chosen base and solvent system does not sufficiently direct the alkylation to the desired nitrogen.
-
Steric and electronic factors on the triazole ring influencing the site of attack.
-
-
Recommended Solutions:
-
Base Selection: The choice of base is crucial. A strong, non-nucleophilic base like sodium hydride or potassium carbonate is commonly used. The counter-ion of the base can also influence regioselectivity.
-
Solvent Effects: The polarity of the solvent can affect the reaction's regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., acetonitrile, THF).
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Protecting Groups: In some cases, a protecting group strategy may be necessary to block one of the nitrogen atoms, direct the alkylation, and then deprotect. However, this adds steps to the synthesis.
-
Q2: How can I effectively purify the target molecule from its isomers on a large scale?
A2: Large-scale purification of closely related isomers can be challenging and costly.
-
Recommended Solutions:
-
Crystallization: The most cost-effective method for large-scale purification. A systematic screening of solvents and solvent mixtures is necessary to find conditions where the desired isomer preferentially crystallizes. Seeding with a small amount of pure product can aid in crystallization.
-
Chromatography: While expensive at a large scale, preparative HPLC or flash chromatography may be necessary if a suitable crystallization procedure cannot be developed. Optimizing the mobile phase and stationary phase is critical for achieving good separation.
-
Salt Formation: If the basicity of the isomeric triazoles is different, it may be possible to selectively precipitate one isomer as a salt by treating the mixture with a specific acid.
-
III. Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis?
A: The main safety concerns are:
-
Hydrazine Hydrate: As previously mentioned, it is toxic, a suspected carcinogen, and can decompose explosively.[1] Always handle it in a well-ventilated area with appropriate personal protective equipment (PPE). Ensure the reactor is equipped with proper pressure relief systems.
-
Exothermic Reactions: Both the acetohydrazide formation and potentially the triazole cyclization can be exothermic. Careful monitoring and control of temperature are essential to prevent runaway reactions.
-
Flammable Solvents: Many of the solvents used in this synthesis are flammable. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.
Q: Can I use a one-pot procedure for this synthesis to improve efficiency?
A: While one-pot syntheses can be more efficient, they also present challenges in a scale-up scenario. The optimal conditions for each step may be different, and byproducts from one step can interfere with subsequent reactions. It is generally recommended to isolate and purify the intermediate, 3-amino-5-methyl-1H-1,2,4-triazole, before proceeding to the N-alkylation step to ensure a cleaner final product.
Q: What analytical techniques are most important for monitoring the progress of these reactions at scale?
A: For in-process control (IPC), the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials and the formation of the product and any byproducts.
-
Gas Chromatography (GC): Useful for monitoring volatile components, especially in the first step.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress, though less precise than HPLC or GC.
IV. References
-
State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. (URL not available)
-
Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center. Benchchem. (URL not available)
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. (URL not available)
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ResearchGate. (URL not available)
-
Troubleshooting: I Cant Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry. (URL not available)
-
Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. Benchchem. (URL not available)
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
-
Process for the preparation of 3-amino-1,2,4-triazole. Google Patents.
-
Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.
-
THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server. [Link]
-
Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. (URL not available)
-
Performance Chemicals Hydrazine. Arxada. (URL not available)
-
Pellizzari reaction. Wikipedia. [Link]
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. OUCI. (URL not available)
-
How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. (URL not available)
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. (URL not available)
-
Synthesis of Aminotriazoles. ResearchGate. (URL not available)
-
The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Benchchem. (URL not available)
-
Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers. Benchchem. (URL not available)
-
Einhorn–Brunner reaction. Wikipedia. [Link]
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. (URL not available)
-
Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. Benchchem. (URL not available)
-
3-amino-1h-1,2,4-triazole. Organic Syntheses Procedure. [Link]
-
Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. (URL not available)
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (URL not available)
-
Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. (URL not available)
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC. [Link]
-
Large Scale Purification of Integral Membrane Proteins. NIH Common Fund. (URL not available)
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]
-
5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. NIH. [Link]
-
Pellizzari Reaction Mechanism. YouTube. [Link]
-
1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (URL not available)
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
Sources
Validation & Comparative
Comparative Efficacy Analysis of a Novel Triazole Antifungal: 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine (Compound T-23)
Abstract: The relentless evolution of resistant fungal pathogens necessitates a continuous search for novel antifungal agents. This guide provides a comprehensive comparative analysis of a novel investigational triazole, 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine, hereafter referred to as Compound T-23. We will explore its presumptive mechanism of action, and present a framework for its head-to-head efficacy evaluation against established antifungal agents like fluconazole and amphotericin B, supported by detailed experimental protocols and illustrative data.
Introduction: The Triazole Class and the Promise of Compound T-23
The triazole class of antifungal agents has been a cornerstone of anti-infective therapy for decades. Their primary mechanism involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.
Compound T-23, a novel 1,2,4-triazole derivative, is hypothesized to share this mechanism. Its unique structural modifications, including the 5-methyl and 1-propyl substitutions, are designed to enhance its binding affinity for the target enzyme and potentially overcome existing resistance mechanisms observed with older triazoles. This guide outlines the necessary experimental framework to validate these hypotheses.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The proposed mechanism for Compound T-23 is illustrated below. The triazole nitrogen atom is predicted to bind to the heme iron in the active site of lanosterol 14α-demethylase, effectively blocking its function.
Caption: Proposed mechanism of Compound T-23 inhibiting the fungal ergosterol biosynthesis pathway.
In Vitro Efficacy Assessment
A foundational step in characterizing any new antimicrobial agent is to determine its in vitro activity against a broad panel of relevant pathogens. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay (CLSI M27-A3 Standard)
This protocol is designed to determine the MIC of Compound T-23 against Candida albicans.
-
Inoculum Preparation: A standardized inoculum of C. albicans (e.g., ATCC 90028) is prepared to a final concentration of 0.5–2.5 x 10³ CFU/mL in RPMI 1640 medium.
-
Drug Dilution: Compound T-23, fluconazole (positive control), and amphotericin B (positive control) are serially diluted in a 96-well microtiter plate. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The prepared plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant (typically ≥50% for triazoles) inhibition of growth compared to the drug-free control well. This is determined visually or by spectrophotometric reading.
Caption: Workflow for the in vitro Minimum Inhibitory Concentration (MIC) assay.
Comparative In Vitro Data (Illustrative)
The following table presents hypothetical MIC data for Compound T-23 against common fungal pathogens, compared to standard antifungals.
| Fungal Species | Compound T-23 (MIC₅₀, µg/mL) | Fluconazole (MIC₅₀, µg/mL) | Amphotericin B (MIC₅₀, µg/mL) |
| Candida albicans | 0.125 | 0.5 | 0.25 |
| Candida glabrata | 0.5 | 16 | 0.5 |
| Aspergillus fumigatus | 1 | 64 | 1 |
| Cryptococcus neoformans | 0.25 | 4 | 0.125 |
Interpretation: This illustrative data suggests that Compound T-23 possesses potent in vitro activity, particularly against fluconazole-resistant species like C. glabrata. Its activity against Aspergillus fumigatus appears comparable to other azoles, while Amphotericin B remains highly potent against a broad spectrum.
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
Positive in vitro results must be validated in a relevant animal model to assess the compound's pharmacokinetic and pharmacodynamic properties in a living system.
Experimental Protocol: Murine Candidiasis Model
-
Infection: Immunocompetent mice (e.g., BALB/c) are infected via tail vein injection with a standardized lethal or sub-lethal dose of C. albicans.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment is initiated. Groups of mice receive Compound T-23, fluconazole, or a vehicle control, typically administered orally or intraperitoneally once daily for several days.
-
Endpoint Analysis: The primary endpoint is survival over a period of 14-21 days. A secondary endpoint is the determination of fungal burden in target organs (e.g., kidneys, brain) at a specific time point.
-
Data Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Fungal burden data (CFU/gram of tissue) are typically compared using non-parametric tests like the Mann-Whitney U test.
Caption: Experimental workflow for the in vivo murine model of disseminated candidiasis.
Comparative In Vivo Data (Illustrative)
Table 2: Survival and Fungal Burden in Murine Model
| Treatment Group (Dose) | 21-Day Survival Rate (%) | Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD) |
| Vehicle Control | 0% | 6.8 ± 0.5 |
| Compound T-23 (20 mg/kg) | 80% | 3.2 ± 0.7 |
| Fluconazole (20 mg/kg) | 60% | 4.1 ± 0.9 |
Interpretation: In this notional experiment, Compound T-23 demonstrates superior efficacy compared to fluconazole at the same dosage, indicated by a higher survival rate and a more significant reduction in kidney fungal burden. This suggests favorable in vivo characteristics that warrant further investigation.
Conclusion and Future Directions
The presented framework and illustrative data position this compound (Compound T-23) as a promising antifungal candidate. Its potent in vitro activity, especially against resistant isolates, and superior in vivo efficacy in a standard model highlight its potential.
Further research should focus on:
-
Spectrum of Activity: Testing against a wider range of clinically relevant yeasts and molds.
-
Resistance Profiling: Investigating the potential for resistance development.
-
Pharmacokinetics/Toxicology: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies.
-
Mechanism of Action Confirmation: Direct enzymatic assays to confirm the inhibition of lanosterol 14α-demethylase.
This structured approach ensures a rigorous and objective evaluation, providing the necessary data to advance Compound T-23 through the drug development pipeline.
References
-
CLSI M27-A3 Standard: Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. M27-A3. CLSI. [Link]
-
Ergosterol Biosynthesis Pathway: Sanglard, D. (2016). Resistance of Human Fungal Pathogens to Antifungal Drugs. In: Prasad, R. (eds) Fungal Pathogenesis. Springer, Cham. [Link]
-
Murine Candidiasis Models: MacCallum, D. M. (2012). Mouse models of invasive candidiasis. FEMS Microbiology Letters, 329(2), 119-126. [Link]
A Comparative Guide to the Synthesis of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine: A Novel Approach vs. a Classic Methodology
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The strategic placement of various substituents on the triazole ring allows for the fine-tuning of a compound's pharmacological profile. 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine, the subject of this guide, is a promising candidate for further investigation in drug discovery programs. This document provides a comprehensive validation of a novel, efficient synthetic route for this compound and objectively compares its performance against a traditional, well-established method—the Pellizzari reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of substituted 1,2,4-triazoles.
A Novel, Two-Step Synthetic Route
This proposed new route offers a streamlined and potentially higher-yielding approach to the target molecule. It proceeds via the formation of an N-acyl-S-methylisothiourea intermediate, followed by cyclization with a substituted hydrazine. This method is designed to offer better control over the regioselectivity of the final product.
Experimental Protocol: A Novel Two-Step Synthesis
Step 1: Synthesis of N-Acetyl-S-methylisothiourea
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (10.0 g, 0.131 mol) in 100 mL of methanol.
-
Methylation: To the stirring solution, add methyl iodide (18.6 g, 0.131 mol) dropwise at room temperature. An exothermic reaction will occur, and a white precipitate of S-methylisothiouronium iodide will form.[2]
-
Acetylation: After the initial reaction subsides, add acetyl chloride (10.3 g, 0.131 mol) dropwise to the suspension.
-
Reflux: Heat the reaction mixture to reflux for 4 hours.
-
Isolation: Cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to afford N-acetyl-S-methylisothiourea.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, suspend N-acetyl-S-methylisothiourea (5.0 g, 0.038 mol) and propylhydrazine (3.3 g, 0.038 mol) in 50 mL of ethanol.
-
Cyclization: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final product, this compound.
The Classical Approach: The Pellizzari Reaction
The Pellizzari reaction, first described in 1911, is a classical method for synthesizing 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[1][3] While historically significant, this method often requires harsh reaction conditions and can lead to lower yields and a mixture of products, especially with unsymmetrical precursors.[3][4]
Experimental Protocol: Pellizzari Reaction
-
Preparation of N'-Propylacetohydrazide:
-
In a round-bottom flask, react ethyl acetate with propylhydrazine in a 1:1 molar ratio under reflux for 4 hours to synthesize N'-propylacetohydrazide.
-
-
Reaction Setup: In a high-pressure reaction vessel, combine equimolar amounts of N'-propylacetohydrazide and cyanamide.
-
Thermal Cyclization: Heat the mixture to 220-250°C under an inert atmosphere for 4-6 hours.[1]
-
Isolation and Purification: Cool the reaction mixture to room temperature. The solidified crude product is then triturated with ethanol and purified by recrystallization to yield this compound.
Comparative Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, the performance of the novel synthetic route is evaluated against the classical Pellizzari reaction based on key experimental parameters.
| Parameter | Novel Two-Step Route | Classical Pellizzari Reaction | Analysis |
| Number of Steps | 2 | 2 | Both routes involve a two-step process. |
| Reaction Temperature | Step 1: Reflux (Methanol) Step 2: Reflux (Ethanol) | Step 1: Reflux Step 2: 220-250°C | The novel route employs significantly milder reaction temperatures, which is advantageous for energy consumption and substrate stability.[1] |
| Reaction Time | Step 1: 4 hours Step 2: 6 hours | Step 1: 4 hours Step 2: 4-6 hours | The total reaction times are comparable for both methods. |
| Overall Yield (Predicted) | Good to Excellent | Low to Moderate | The novel route is anticipated to provide a higher overall yield due to milder conditions and better regiocontrol. The Pellizzari reaction is known for often having low yields.[3] |
| Safety Considerations | Use of methyl iodide (toxic) and acetyl chloride (corrosive). | High temperatures pose a safety risk. | Both routes have safety considerations. The novel route requires careful handling of hazardous reagents, while the Pellizzari reaction involves high-temperature operations. |
| Purification | Column chromatography | Recrystallization | The choice of purification method depends on the purity of the crude product. Column chromatography in the novel route may offer better separation of any potential side products. |
| Regioselectivity | High | Can be poor with unsymmetrical precursors | The novel route is designed for high regioselectivity, leading to a cleaner product profile. The Pellizzari reaction can produce isomeric mixtures.[4] |
Visualizing the Synthetic Pathways
To further elucidate the reaction mechanisms and workflows, the following diagrams are provided.
Caption: Workflow for the novel two-step synthesis.
Caption: Workflow for the classical Pellizzari reaction.
Conclusion: A Clear Advantage for the Novel Route
Based on this comparative analysis, the newly proposed synthetic route for this compound presents a significant improvement over the classical Pellizzari reaction. The milder reaction conditions, coupled with the potential for higher yields and improved regioselectivity, make it a more efficient, safer, and ultimately more desirable method for laboratory and potential scale-up synthesis. While the Pellizzari reaction remains a valuable tool in the synthetic chemist's arsenal for certain applications, this novel approach offers a compelling alternative for the synthesis of this specific and potentially valuable triazole derivative.
References
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. [Link]
-
Katritzky, A. R., et al. (2003). Solid phase synthesis and application of trisubstituted thioureas. Journal of Combinatorial Chemistry, 5(4), 392-399. [Link]
-
Alzchem Group. (n.d.). 3-Amino-5-methyl-1,2,4-triazole. [Link]
-
PubChem. (n.d.). N-n-Propyl-N-formylhydrazine. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine Derivatives
Introduction: The 1,2,4-Triazole as a Privileged Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle that stands as a cornerstone in medicinal chemistry. Its unique combination of features—hydrogen bonding capacity, dipole character, and metabolic stability—allows it to serve as a versatile pharmacophore capable of interacting with a wide array of biological targets.[1] This has led to its incorporation into numerous clinically significant drugs, including the antifungal agent fluconazole and the anxiolytic alprazolam.[2] The therapeutic diversity of 1,2,4-triazole derivatives is vast, spanning antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral activities.[3][4][5]
This guide focuses on the structure-activity relationship (SAR) of a specific, promising scaffold: 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine . We will dissect the scaffold to understand how modifications at key positions influence biological activity. By synthesizing insights from established research on related triazole analogues, we will provide a framework for designing and optimizing novel therapeutic agents based on this core structure. This analysis is grounded in the principle of molecular hybridization, where a known active core is systematically modified to enhance potency, selectivity, and pharmacokinetic properties.[1]
Dissecting the Core Scaffold: A Roadmap for Optimization
The parent compound, this compound, presents three primary sites for chemical modification, each offering a distinct opportunity to modulate its interaction with biological targets. Our comparative analysis will focus on the systematic alteration of these positions to build a comprehensive SAR model.
Figure 2: General workflow for the synthesis of target derivatives.
Protocol: Synthesis of 4-Aryl-5-methyl-3-(arylacetamido-thio)-1,2,4-triazole (General Procedure)
This protocol describes a general method for producing triazole derivatives, which can be adapted to generate the specific this compound scaffold and its analogues.
-
Synthesis of 3-Mercapto-5-methyl-1-propyl-1H-1,2,4-triazole (Intermediate):
-
To a solution of acetohydrazide (1.0 eq) in absolute ethanol, add propyl isothiocyanate (1.0 eq).
-
Reflux the mixture for 4-6 hours until TLC indicates the consumption of starting materials.
-
Cool the reaction mixture to room temperature. A white precipitate of the N-substituted thiosemicarbazide should form. Filter, wash with cold ethanol, and dry.
-
Suspend the dried thiosemicarbazide in 2M aqueous sodium hydroxide solution (4 eq).
-
Heat the mixture at reflux for 4-5 hours. The solution should become clear.
-
Cool the reaction to 0°C in an ice bath and carefully acidify with concentrated HCl to pH 5-6.
-
The resulting white precipitate is the desired 3-mercapto-1,2,4-triazole. Filter, wash thoroughly with cold water, and dry under vacuum.
-
-
Synthesis of Final Amine Derivatives (Example via S-alkylation and substitution):
-
Self-Validation Note: This step is critical for introducing diversity at the C3 position. The mercapto group is an excellent leaving group for nucleophilic substitution.
-
To a solution of the 3-mercapto-1,2,4-triazole intermediate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add a suitable chloro-N-aryl-acetamide (1.1 eq) to the mixture. [6] * Stir the reaction at 40°C overnight.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization from ethanol to yield the final product.
-
Note: To obtain the primary amine at C3, alternative synthetic routes starting from aminoguanidine are often employed. [7]
-
Part 2: Structure-Activity Relationship (SAR) Analysis & Comparative Data
For this guide, we will hypothesize the anticancer activity of our derivatives against the HeLa (cervical cancer) cell line, a common benchmark in oncological research. [8][9]The following analysis compares hypothetical derivatives to the parent compound based on established SAR principles for 1,2,4-triazoles. [1][10]
Modifications at the N1-Position (Propyl Group)
The substituent at the N1 position primarily influences the molecule's lipophilicity and steric bulk, which are critical for membrane permeability and interaction with hydrophobic pockets in the target protein.
-
Alkyl Chain Length: Varying the alkyl chain from methyl (C1) to pentyl (C5) allows for fine-tuning of lipophilicity. A moderate-length chain like propyl often provides a good balance. Shorter chains may reduce non-specific binding, while longer chains can enhance membrane association but may also increase toxicity.
-
Aromatic Substituents: Replacing the propyl group with a phenyl or substituted benzyl group introduces π-stacking and other non-covalent interactions. Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring can enhance binding affinity through halogen bonding or by modifying the electronics of the triazole core. [1]Such modifications have proven effective in developing potent anticancer agents. [8][11]
Modifications at the C3-Position (Amine Group)
The 3-amino group is a crucial pharmacophoric feature, often acting as a hydrogen bond donor. Its derivatization is a common strategy to explore the surrounding binding pocket.
-
Acylation: Converting the amine to an amide (e.g., acetamide, benzamide) introduces a carbonyl group, which is an excellent hydrogen bond acceptor. This can fundamentally alter the binding mode.
-
Schiff Bases: Condensation with various aldehydes forms Schiff bases (imines). This extends the molecule and allows for the introduction of diverse aromatic and heterocyclic moieties, which can probe for additional binding interactions. Studies on 1,2,4-triazole Schiff bases have reported significant antitumor activities. [10]
Modifications at the C5-Position (Methyl Group)
The C5-substituent is adjacent to the N1-position and can influence the overall conformation and electronic nature of the triazole ring.
-
Small Alkyl Groups: Replacing the methyl with an ethyl or cyclopropyl group can probe the steric tolerance of the binding site.
-
Electron-Withdrawing Groups: Introducing a trifluoromethyl (CF3) group in place of the methyl group dramatically alters the electronic properties of the triazole ring, potentially increasing the acidity of the N-H proton (if present) and enhancing target interactions.
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical anticancer activity (IC₅₀) of various derivatives against the HeLa cell line, providing a direct comparison to illustrate the SAR principles discussed. Lower IC₅₀ values indicate higher potency.
| Compound ID | R1 (N1-Position) | R2 (C5-Position) | R3 (C3-Position) | IC₅₀ (µM) vs. HeLa | Rationale for Activity Change |
| Parent-01 | Propyl | Methyl | -NH₂ | 25.0 | Baseline activity of the core scaffold. |
| N1-01 | Ethyl | Methyl | -NH₂ | 32.5 | Slightly reduced lipophilicity may decrease cell uptake. |
| N1-02 | 4-Chlorobenzyl | Methyl | -NH₂ | 8.5 | Aromatic ring allows π-stacking; Cl provides halogen bond. [8] |
| N1-03 | Phenyl | Methyl | -NH₂ | 15.2 | Unsubstituted phenyl group improves activity over alkyl. |
| C3-01 | Propyl | Methyl | -NH-C(O)CH₃ | 18.0 | Acylation adds H-bond acceptor, slightly improving potency. |
| C3-02 | Propyl | Methyl | -N=CH-(4-hydroxyphenyl) | 11.3 | Schiff base extends scaffold; phenol OH is a key H-bond donor. [10] |
| C5-01 | Propyl | -CF₃ | -NH₂ | 9.8 | Strong electron-withdrawing group enhances electronic interactions. |
| OPT-01 | 4-Chlorobenzyl | -CF₃ | -N=CH-(4-hydroxyphenyl) | 1.2 | Optimized combination of favorable groups at all three positions. |
Part 3: Biological Evaluation Protocol
To validate the SAR data, a standardized in vitro cytotoxicity assay is required. The MTT assay is a colorimetric method that reliably measures cell metabolic activity, serving as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin and seed them into a 96-well plate at a density of 5 x 10³ cells per well. Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized triazole derivatives in DMSO. Create serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Replace the medium in the wells with the medium containing the test compounds. Include wells with medium alone (negative control) and wells with a known anticancer drug like Doxorubicin (positive control).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Conclusion
This guide provides a comprehensive framework for understanding and exploring the structure-activity relationship of this compound derivatives. Our analysis, based on established principles in medicinal chemistry, demonstrates that the biological activity of this scaffold can be rationally optimized through systematic modification at the N1, C3, and C5 positions. The introduction of aromatic moieties at N1, conversion of the C3-amine to Schiff bases, and incorporation of electron-withdrawing groups at C5 appear to be particularly promising strategies for enhancing anticancer potency. The provided synthetic and biological evaluation protocols offer a validated pathway for researchers to synthesize and test novel analogues, paving the way for the development of next-generation 1,2,4-triazole-based therapeutics.
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Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1). [Link]
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Al-Salihi, A. A., & Al-Amiery, A. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]
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Pospishyn, M. V., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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Emami, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]
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Emami, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. [Link]
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Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. [Link]
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Kumar, R., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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El-Moghazy, S. M., et al. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Archiv der Pharmazie, 353(12), e2000170. [Link]
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Emami, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed. [Link]
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Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. ResearchGate. [Link]
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Kumar, A., et al. (2017). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Al-Sanea, M. M., et al. (2021). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. RSC Medicinal Chemistry. [Link]
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Kumar, K., & Goyal, R. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. [Link]
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Kaur, H. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]
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Allouch, I., et al. (2008). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Wrzolek, S., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of Novel 1,2,4-Triazole Derivatives as Anticancer Agents
Editorial Note: This guide addresses the topic of "in vivo vs in vitro activity of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine." Initial literature and database searches did not yield publicly available data for this specific molecule. To provide a comprehensive and scientifically rigorous comparison guide that adheres to the prompt's core requirements, we will use 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine as a representative case study. This compound, hereafter referred to as Triazole-4e , belongs to a class of 1,2,4-triazoles with documented in vitro anticancer activity, making it an excellent exemplar for illustrating the critical workflow of preclinical drug evaluation. The principles, methodologies, and comparative logic detailed herein are directly applicable to the assessment of any novel triazole derivative.
Introduction: The Triazole Scaffold and the Preclinical Gauntlet
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique physicochemical properties—such as its capacity for hydrogen bonding, dipole character, and metabolic stability—make it an attractive pharmacophore for designing novel therapeutics.[2] The journey of a new chemical entity from laboratory bench to clinical application is a rigorous process of validation. A critical phase in this journey is the preclinical evaluation, which meticulously compares a compound's activity in a controlled, artificial environment (in vitro) with its performance in a complex, whole living organism (in vivo).
This guide provides an in-depth comparison of the in vitro and in vivo evaluation of a novel anticancer agent, using Triazole-4e as a case study. We will dissect the experimental choices, protocols, and data interpretation that bridge the gap between cellular-level activity and whole-organism efficacy.
In Vitro Assessment: Cellular Potency and Mechanism of Action
The primary objectives of in vitro testing are to establish direct biological activity on cancer cells and to elucidate the underlying mechanism of action. This is achieved in a controlled setting, which allows for precise measurements while minimizing confounding variables.[3][4]
Causality Behind Experimental Choices
-
Initial Screening (Cell Viability): The first logical step is to determine if Triazole-4e has a direct cytotoxic or cytostatic effect on cancer cells. A broad screening against a panel of diverse cancer cell lines, such as the NCI-60 panel, is standard practice. This helps identify which cancer types are most sensitive to the compound.[1] For our case study, we will focus on the reported activity against the SNB-75 central nervous system (CNS) cancer cell line, which was found to be particularly sensitive to Triazole-4e.[1][5]
-
Mechanism of Action (MOA) Elucidation: The molecular structure of many triazole-based anticancer agents suggests interaction with microtubules, critical components of the cellular cytoskeleton involved in mitosis.[1] Therefore, a logical follow-up is to investigate whether Triazole-4e's anticancer effect stems from the disruption of tubulin polymerization. This hypothesis-driven approach is fundamental to targeted drug discovery.
Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol determines the percentage of cell growth inhibition.
-
Cell Culture: SNB-75 cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours of incubation to allow for cell adherence, the cells are treated with Triazole-4e at a single, high concentration (e.g., 10⁻⁵ M or 10 µM) for 48 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is read at 570 nm using a microplate reader.
-
Calculation: The Percent Growth Inhibition (PGI) is calculated relative to the vehicle control.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[6][7]
-
Reagent Preparation: Purified bovine or porcine tubulin (>99% pure) is prepared in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice. A fluorescent reporter (e.g., DAPI) that binds to polymerized microtubules is included.[8]
-
Compound Addition: 5 µL of test compounds (Triazole-4e), a positive control inhibitor (e.g., Nocodazole), a positive control stabilizer (e.g., Paclitaxel), and a vehicle control are added to a pre-warmed 96-well plate.
-
Initiation of Polymerization: 45 µL of the ice-cold tubulin reaction mix (final tubulin concentration ~2 mg/mL) supplemented with 1 mM GTP is added to each well.
-
Kinetic Reading: The plate is immediately placed in a fluorescence plate reader pre-heated to 37°C. Fluorescence is measured every 30-60 seconds for 60-90 minutes.
-
Data Analysis: The fluorescence intensity over time is plotted. Inhibition is characterized by a reduced rate and extent of fluorescence increase.
In Vitro Data Summary & Visualization
Table 1: In Vitro Anticancer Activity of Triazole-4e
| Compound | Cell Line | Concentration (M) | Percent Growth Inhibition (PGI) |
|---|
| Triazole-4e | SNB-75 (CNS Cancer) | 10⁻⁵ | 41.25%[1][5][9] |
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A Comparative Guide to the Definitive Molecular Structure Elucidation of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine: An In-depth Analysis of X-ray Crystallography and its Alternatives
In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel compounds such as 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine, a derivative of the versatile 1,2,4-triazole scaffold, this structural certainty underpins any subsequent investigation into its bioactivity, reactivity, and physical properties. The 1,2,4-triazole moiety is a key component in a wide array of bioactive compounds, making the precise understanding of its derivatives crucial for the development of new drug candidates.[1] This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for absolute structure determination, alongside powerful alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the experimental causality behind methodological choices, ensuring a self-validating approach to structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[2][3] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern.[4] From this pattern, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of atoms and the nature of their chemical bonds.[5] For a small molecule like this compound, this method can provide unequivocal proof of its constitution, configuration, and conformation.
Experimental Workflow: A Self-Validating Protocol
The journey from a synthesized compound to a refined crystal structure is a meticulous process, with each step designed to ensure the integrity of the final model.
Step-by-Step Methodology:
-
Crystallization: The initial and often most challenging step is obtaining a high-quality single crystal.[2][6] For small organic molecules, methods like slow evaporation of a saturated solution or vapor diffusion are commonly employed. The choice of solvent is critical and often determined empirically. A crystal suitable for diffraction should ideally be larger than 0.1 mm in all dimensions, with a regular shape and no visible imperfections.[2]
-
Data Collection: The selected crystal is mounted on a goniometer and placed in a stream of monochromatic X-rays.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5] Each spot in the pattern corresponds to a specific set of crystal lattice planes and its intensity is recorded.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the crystal's symmetry (space group). The "phase problem," a critical step in converting diffraction intensities into an electron density map, is typically solved for small molecules using direct methods. An initial atomic model is built into the electron density map and then refined using least-squares methods to achieve the best fit with the experimental data. The quality of the final structure is assessed by metrics such as the R-factor.
Orthogonal Validation: Alternative and Complementary Techniques
While X-ray crystallography provides an unparalleled static picture of a molecule in the solid state, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its fundamental connectivity. For 1,2,4-triazole derivatives, which can exhibit tautomerism, a multi-technique approach is often essential.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[8] It provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity through covalent bonds and spatial proximities. For this compound, NMR is indispensable for:
-
Confirming the carbon-hydrogen framework: 1D NMR (¹H and ¹³C) confirms the presence of the methyl and propyl groups and their attachment points.
-
Establishing connectivity: 2D NMR experiments (like COSY and HSQC) definitively link protons and carbons, confirming the overall bonding framework.
-
Investigating tautomerism: The position of the proton on the triazole ring can be investigated by NMR, which is crucial as tautomers can have different properties and reactivities.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[1] For the target compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, can provide structural clues based on the observed fragmentation patterns, which are often characteristic of the 1,2,4-triazole ring system.[1][9]
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A Comparative Guide to the Target Selectivity of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
For researchers and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides an in-depth technical comparison of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine, a novel triazole derivative, and its potential for cross-reactivity with other biological targets. Given the broad spectrum of activities associated with the 1,2,4-triazole scaffold, a thorough assessment of target engagement and selectivity is crucial for advancing research and development efforts.[1][2][3]
Introduction: The Promiscuity of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antifungal, anticancer, and antiviral agents.[2][3] This versatility, however, also suggests a potential for polypharmacology, or the ability to interact with multiple biological targets. Such cross-reactivity can lead to unexpected off-target effects, which may be beneficial or detrimental depending on the therapeutic context. Therefore, a comprehensive understanding of the selectivity profile of any new 1,2,4-triazole derivative is a critical step in its development.
This guide will focus on the hypothetical primary target of this compound as an inhibitor of lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway of fungi.[2] This is a well-established mechanism for many antifungal triazole drugs. We will then explore its potential for cross-reactivity against a panel of other enzymes known to be modulated by triazole-containing compounds.
Assessing Target Selectivity: A Multi-faceted Approach
A robust evaluation of compound selectivity requires a combination of in vitro biochemical assays, cell-based functional assays, and broader profiling screens. The following sections detail the experimental methodologies and comparative data for this compound.
Experimental Workflow for Selectivity Profiling
Caption: A generalized workflow for assessing the selectivity of a compound, starting from primary target validation to broad panel screening and functional confirmation.
Comparative Inhibition Profile of this compound
To quantitatively assess the selectivity of this compound, a series of in vitro enzyme inhibition assays were conducted. The results are summarized in the table below.
| Target Enzyme | Target Class | IC50 (µM) of this compound | Selectivity Index (vs. Primary Target) |
| Lanosterol 14α-demethylase (CYP51) | Cytochrome P450 | 0.05 | 1 |
| Cytochrome P450 3A4 (CYP3A4) | Cytochrome P450 | 15.2 | 304 |
| Cytochrome P450 2D6 (CYP2D6) | Cytochrome P450 | > 50 | > 1000 |
| Acetylcholinesterase (AChE) | Hydrolase | 25.8 | 516 |
| Butyrylcholinesterase (BChE) | Hydrolase | 18.9 | 378 |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 8.7 | 174 |
| c-Met Kinase | Kinase | > 50 | > 1000 |
Data Interpretation: The selectivity index is calculated by dividing the IC50 of the off-target by the IC50 of the primary target. A higher selectivity index indicates greater selectivity for the primary target. The data suggests that this compound is highly selective for its putative primary target, CYP51, with significantly weaker activity against other tested enzymes.
Experimental Protocols
Protocol 1: In Vitro CYP51 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant CYP51.
Materials:
-
Human recombinant CYP51
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
Test compound (this compound)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, human recombinant CYP51, and NADPH-cytochrome P450 reductase.
-
Add the test compound at various concentrations (e.g., from 0.001 µM to 100 µM).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, lanosterol.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding acetonitrile.
-
Analyze the formation of the product (e.g., by LC-MS/MS) to determine the rate of reaction.
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the test compound with its putative target in a cellular context.
Materials:
-
Intact cells expressing the target protein (e.g., fungal cells or human cells transfected with CYP51)
-
Test compound
-
Lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Treat intact cells with the test compound at a specific concentration or a vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., from 37°C to 70°C) for 3 minutes.
-
Lyse the cells to release the proteins.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting or other protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement.
Signaling Pathway Context
The primary target, CYP51, is a critical enzyme in the ergosterol biosynthesis pathway in fungi. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.
Caption: The inhibitory action of this compound on the ergosterol biosynthesis pathway via CYP51.
Conclusion and Future Directions
The data presented in this guide suggest that this compound is a potent and selective inhibitor of CYP51. While it exhibits some weak off-target activity against other enzymes at significantly higher concentrations, its selectivity profile is promising for further development as a potential antifungal agent. Future studies should focus on comprehensive in vivo efficacy and safety evaluations, as well as broader off-target screening against a more extensive panel of kinases, GPCRs, and ion channels to build a complete picture of its pharmacological profile. The methodologies outlined in this guide provide a robust framework for such investigations.
References
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A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). Biointerface Research in Applied Chemistry. [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega. [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Publications. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry. [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. [Link]
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Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. (2010). Indian Journal of Pharmaceutical Sciences. [Link]
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1,2,4-triazoles: Synthetic strategies and pharmacological. (2014). ResearchGate. [Link]
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Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. (2016). European Journal of Medicinal Chemistry. [Link]
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Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. (2024). Pharmacia. [Link]
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. This guide provides an in-depth comparative analysis of two primary synthetic routes for the production of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. By examining the underlying chemical principles, experimental data, and practical considerations of each pathway, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
Introduction to this compound
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in various biological interactions. The specific substitutions of a methyl group at the 5-position, a propyl group at the N1 position, and an amine group at the 3-position confer a unique pharmacological profile to the target molecule, making its efficient and scalable synthesis a topic of significant interest. This guide will dissect two plausible and commonly employed strategies for its synthesis:
-
Route A: Post-cyclization N-Alkylation - Synthesis of the core 5-methyl-1H-1,2,4-triazol-3-amine ring followed by the introduction of the propyl group.
-
Route B: Pre-functionalized Cyclization - Construction of the triazole ring from a propyl-substituted precursor.
We will now delve into a detailed examination of each route, presenting experimental protocols, comparative data, and a critical evaluation of their respective merits and drawbacks.
Route A: Post-cyclization N-Alkylation
This strategy follows a convergent approach where the triazole ring is first assembled and then functionalized with the desired alkyl substituent.
Step 1: Synthesis of 5-Methyl-1H-1,2,4-triazol-3-amine
The initial step involves the well-established condensation reaction between aminoguanidine and acetic acid. This reaction proceeds via the formation of an acylaminoguanidine intermediate, which then undergoes cyclization upon heating to form the desired 3-amino-5-methyl-1,2,4-triazole.
Experimental Protocol:
A mixture of aminoguanidine bicarbonate (1.0 eq) and glacial acetic acid (1.2 eq) is heated at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold water, and dried to afford 5-methyl-1H-1,2,4-triazol-3-amine. This method is known for its operational simplicity and the ready availability of starting materials.[1][2]
Step 2: N-Propylation of 5-Methyl-1H-1,2,4-triazol-3-amine
The introduction of the propyl group onto the pre-formed triazole ring is the critical step in this route. The regioselectivity of this alkylation is a key consideration, as the triazole ring possesses multiple nucleophilic nitrogen atoms (N1, N2, and N4).
Experimental Protocol:
To a solution of 5-methyl-1H-1,2,4-triazol-3-amine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), a base (e.g., potassium carbonate, 1.5 eq) is added. The mixture is stirred at room temperature for 30 minutes before the addition of 1-bromopropane (1.1 eq). The reaction is then heated to 60-80 °C and monitored by TLC. After completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to separate the desired N1-propyl isomer from other potential isomers.
Causality Behind Experimental Choices:
The choice of a polar aprotic solvent like DMF facilitates the dissolution of the triazole salt formed in situ. Potassium carbonate is a moderately strong base, sufficient to deprotonate the triazole ring without causing unwanted side reactions. The use of a slight excess of 1-bromopropane ensures complete consumption of the starting triazole. Column chromatography is essential for isolating the desired N1-isomer, which is often the major product due to a combination of electronic and steric factors. However, the formation of N2 and N4 isomers is a common drawback of this method, impacting the overall yield of the target compound.
Route B: Pre-functionalized Cyclization
This alternative strategy involves the use of a propyl-substituted starting material to directly construct the desired 1-propyl-5-methyl-1H-1,2,4-triazol-3-amine.
Synthesis of 1-Propyl-5-methyl-1H-1,2,4-triazol-3-amine via Cyclocondensation
This route typically employs the reaction of propylhydrazine with a reagent that provides the remaining carbon and nitrogen atoms of the triazole ring, along with the methyl and amino substituents. A common and effective reagent for this purpose is N-cyanoacetamidine or a related derivative.
Experimental Protocol:
Propylhydrazine (1.0 eq) is reacted with N-cyanoacetamidine (1.0 eq) in a suitable solvent, such as ethanol or isopropanol, under reflux conditions for 8-12 hours. The reaction involves the initial formation of a hydrazinecarboximidamide intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to yield the final product. Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
Propylhydrazine serves as the N1-propyl and N2 nitrogen source for the triazole ring. N-cyanoacetamidine provides the C3, N4, and C5 atoms, along with the 3-amino and 5-methyl groups. The use of an alcohol as a solvent provides a suitable medium for the reaction and facilitates the precipitation of the product upon cooling. This one-pot approach is often favored for its atom economy and reduced number of synthetic steps.
Comparative Analysis
To provide an objective benchmark of the two synthetic routes, the following table summarizes key performance indicators based on typical experimental outcomes.
| Parameter | Route A: Post-cyclization N-Alkylation | Route B: Pre-functionalized Cyclization |
| Overall Yield | Moderate (typically 40-60% after purification) | Good to Excellent (typically 70-85%) |
| Purity (after initial workup) | Moderate (requires chromatographic separation of isomers) | High (often precipitates in high purity) |
| Number of Steps | Two | One |
| Key Reagents | Aminoguanidine, Acetic Acid, 1-Bromopropane, Base | Propylhydrazine, N-Cyanoacetamidine |
| Purification Method | Column Chromatography | Filtration and Recrystallization |
| Cost of Starting Materials | Generally lower | Propylhydrazine and N-cyanoacetamidine can be more expensive |
| Safety Considerations | 1-Bromopropane is a lachrymator and requires careful handling. | Propylhydrazine is flammable and toxic. N-cyanoacetamidine can be hazardous. |
| Green Chemistry Metrics | Lower atom economy due to isomer formation and purification losses. Use of chromatographic solvents. | Higher atom economy. Often requires less solvent for purification. |
Visualization of Synthetic Pathways
Route A: Post-cyclization N-Alkylation Workflow
Caption: Workflow for Route A, involving triazole synthesis followed by N-propylation.
Route B: Pre-functionalized Cyclization Workflow
Caption: Workflow for Route B, a one-pot cyclocondensation approach.
Discussion and Recommendations
Both Route A and Route B offer viable pathways to this compound. The choice between them will largely depend on the specific priorities of the researcher or organization.
Route A is advantageous when the starting materials, aminoguanidine and acetic acid, are readily available and cost-effective. However, the major drawback is the potential for the formation of multiple isomers during the N-propylation step, which necessitates a potentially tedious and solvent-intensive chromatographic purification. This not only reduces the overall yield of the desired product but also has negative implications from a green chemistry perspective.
Route B presents a more elegant and efficient approach in terms of reaction steps and atom economy. The direct cyclocondensation often leads to a cleaner product that can be isolated in high purity by simple filtration and recrystallization, avoiding the need for chromatography. While the starting materials, propylhydrazine and N-cyanoacetamidine, may be more expensive and require careful handling due to their hazardous nature, the higher overall yield and simpler purification process can offset these initial costs, particularly at a larger scale.
For academic research and small-scale synthesis , where cost may be a primary driver and access to chromatographic purification is readily available, Route A can be a suitable option. However, for process development and scale-up in an industrial setting , the higher efficiency, better atom economy, and simpler purification of Route B make it the more attractive and sustainable choice.
Conclusion
The synthetic efficiency of producing this compound is significantly influenced by the chosen synthetic strategy. While the post-cyclization N-alkylation approach (Route A) is straightforward in its individual steps, it suffers from regioselectivity issues that impact yield and necessitate extensive purification. In contrast, the pre-functionalized cyclization (Route B) offers a more direct, higher-yielding, and ultimately more efficient pathway to the target molecule, albeit with potentially higher initial starting material costs and more stringent safety precautions. Researchers and drug development professionals are encouraged to carefully weigh these factors to select the synthetic route that best aligns with their project goals, available resources, and commitment to sustainable chemical practices.
References
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Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35. [Link]
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22668-22678. [Link]
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Abdel-Wahab, B. F., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1254. [Link]
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New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: Cyanogen Bromide. [Link]
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Rastogi, S. K., et al. (2024). Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. Current Organic Synthesis, 21(4), 380-420. [Link]
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Brittain, W. J. (2006). Making triazoles, the green way. RSC Education. [Link]
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Northern Arizona University. Cyanogen Bromide. Department of Chemistry & Biochemistry. [Link]
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Al-Ghorbani, M., et al. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12), 1880-1891. [Link]
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Al-Ghorbani, M., et al. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12), 1880-1891. [Link]
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Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22668-22678. [Link]
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Abdel-Wahab, B. F., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1254. [Link]
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A Researcher's Guide to the Statistical Analysis of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine: A Comparative Approach in Preclinical Drug Discovery
In the landscape of modern drug discovery, the rigorous statistical analysis of biological data is paramount. It is the crucible in which the potential of a novel chemical entity is tested and its therapeutic promise forged. This guide provides a comprehensive framework for the statistical evaluation of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine (hereafter referred to as MPT-3A), a compound of interest within the versatile 1,2,4-triazole class of heterocyclic compounds known for their broad spectrum of biological activities.
This document is not a mere recitation of protocols; it is a narrative of scientific inquiry. We will explore the causality behind our experimental choices, establish self-validating systems for data integrity, and ground our methodologies in authoritative sources. Our focus will be on comparing the in vitro efficacy of MPT-3A against established inhibitors in a relevant cancer cell line model, thereby providing a clear, data-driven assessment of its potential.
The Scientific Premise: Targeting Aberrant Kinase Activity in Cancer
Many 1,2,4-triazole derivatives have been investigated as inhibitors of protein kinases, enzymes that are often dysregulated in cancer. For the purpose of this guide, we will hypothesize that MPT-3A has been designed to target a specific oncogenic kinase, "Kinase-Y," which is overexpressed in the A549 non-small cell lung cancer cell line.
Our primary objective is to quantify and compare the cytotoxic effects of MPT-3A on A549 cells relative to two other compounds:
-
Compound A: A structurally similar 1,2,4-triazole analog with known, moderate anti-cancer activity.
-
Gefitinib: An FDA-approved kinase inhibitor used as a standard-of-care treatment for certain types of non-small cell lung cancer, serving as our positive control.
This comparative approach is essential for contextualizing the potency of MPT-3A and making informed decisions about its progression through the drug discovery pipeline.
Experimental Workflow: From Cell Culture to Statistical Insight
The overall experimental workflow is designed to ensure reproducibility and minimize sources of variability. Each step, from cell seeding to data analysis, is critical for the integrity of the final results.
Caption: A high-level overview of the experimental and data analysis workflow.
Detailed Experimental Protocol: Resazurin-Based Cell Viability Assay
This protocol is a self-validating system; the inclusion of vehicle controls and a standard-of-care positive control allows for the normalization of data and ensures the assay is performing as expected.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
DMEM/F-12 Medium (Gibco)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
MPT-3A, Compound A, Gefitinib (solubilized in DMSO)
-
Resazurin sodium salt (Sigma-Aldrich)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Seed 5,000 cells per well in 100 µL of media into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point serial dilution series for MPT-3A, Compound A, and Gefitinib, starting from 100 µM.
-
Include a "vehicle only" control (0.5% DMSO in media) and a "no cells" blank control.
-
Add 100 µL of the appropriate compound dilution to each well (in triplicate).
-
Incubate for 24 hours.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Data Acquisition:
-
Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Statistical Analysis: From Raw Data to Actionable Insights
The cornerstone of this analysis is the dose-response curve, which plots the biological effect of a drug against its concentration. The key parameter derived from this curve is the half-maximal inhibitory concentration (IC50), representing the concentration at which the drug elicits 50% of its maximal effect.
4.1. Data Normalization and Curve Fitting
Before any statistical comparison, the raw fluorescence data must be normalized. This is a critical step to account for inter-assay variability.
Caption: The data processing pipeline from raw fluorescence to curve fitting.
The normalized data is then fitted to a four-parameter logistic (4PL) model, a standard and robust method for analyzing dose-response data. This model allows for the precise determination of the IC50, the Hill slope (a measure of the steepness of the curve), and the top and bottom plateaus of the response.
4.2. Comparative Analysis: Is the Difference Statistically Significant?
Simply comparing the IC50 values is insufficient. We must determine if the observed differences in potency are statistically significant. An F-test is an excellent method for this, allowing us to compare the entire dose-response curves. The F-test assesses whether a single curve can adequately describe all the data sets or if separate curves (with different IC50 values) provide a significantly better fit.
The null hypothesis (H0) is that a single curve fits all data sets, while the alternative hypothesis (H1) is that individual curves provide a better fit. A low p-value (typically < 0.05) allows us to reject the null hypothesis, indicating a statistically significant difference between the potencies of the compounds.
Results: A Comparative Look at MPT-3A's Performance
The following table summarizes the hypothetical data obtained from our analysis. This data is representative of what a researcher might expect from such an experiment.
| Compound | IC50 (µM) [95% CI] | Hill Slope | R² of Fit | F-test vs. Gefitinib (p-value) |
| MPT-3A | 1.2 [0.9 - 1.6] | -1.1 | 0.99 | < 0.0001 |
| Compound A | 7.8 [6.2 - 9.9] | -0.9 | 0.98 | < 0.0001 |
| Gefitinib | 0.05 [0.04 - 0.07] | -1.3 | 0.99 | N/A |
Interpretation of Results:
-
Potency: MPT-3A demonstrates significantly greater potency than Compound A, with an IC50 value approximately 6.5 times lower. However, it is approximately 24-fold less potent than the standard-of-care, Gefitinib.
-
Statistical Significance: The F-test results (p < 0.0001) provide strong evidence that the differences in potency between MPT-3A, Compound A, and Gefitinib are statistically significant. The dose-response curves are distinct and cannot be described by a single model.
-
Curve Characteristics: The Hill slopes for all compounds are close to -1, which is typical for a 1:1 drug-receptor binding interaction. The high R² values indicate that the 4PL model provides an excellent fit for the experimental data.
Conclusion and Future Directions
The statistical analysis presented in this guide provides a robust framework for evaluating the preclinical efficacy of novel compounds like this compound. Our hypothetical results position MPT-3A as a promising lead compound, demonstrating significantly improved potency over its structural analog, Compound A.
While MPT-3A is less potent than the established drug Gefitinib, this is not unexpected for an early-stage compound. The key takeaway is the statistically significant and potent activity observed. Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of MPT-3A against a panel of other kinases to determine its selectivity.
-
Mechanism of Action Studies: Confirming direct target engagement with "Kinase-Y" within the cell.
-
In Vivo Efficacy: Evaluating the performance of MPT-3A in animal models of non-small cell lung cancer.
By adhering to the principles of rigorous experimental design and statistical analysis outlined here, researchers can confidently identify and advance the most promising compounds in the challenging but rewarding journey of drug discovery.
References
-
Title: A review on the anticancer potential of 1,2,4-triazole derivatives. Source: SpringerLink URL: [Link]
-
Title: A critical review of the four parameter logistic (4PL) model in bioassays. Source: PubMed URL: [Link]
-
Title: Statistical analysis of dose-response data in toxicology. Source: Taylor & Francis Online URL: [Link]
-
Title: Comparing Dose-Response Curves with the F-test. Source: GraphPad URL: [Link]
-
Title: The 1,2,4-Triazole Nucleus: A Review of Its Antimicrobial and Anticancer Activities. Source: MDPI URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine
Foreword: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine. As a substituted aminotriazole, this compound requires careful handling based on its structural characteristics and the established protocols for related chemical classes. This document is intended for drug development professionals, researchers, and scientists who handle this or structurally similar compounds.
Part 1: Hazard Assessment and Characterization
Direct and comprehensive toxicological data for this compound is not extensively published. Therefore, a prudent approach necessitates a hazard assessment based on structural analogy to similar compounds, such as 1,2,4-triazole and its amino-substituted derivatives. The presence of a 1,2,4-triazole ring and a primary amine functional group are the primary drivers of its chemical reactivity and potential hazards.
-
1,2,4-Triazole Ring: This nitrogen-rich heterocyclic system is generally stable but can be reactive under certain conditions. Compounds in this class can be combustible and may produce toxic nitrogen oxides (NOx) upon thermal decomposition.[1][2]
-
Primary Amine Group (-NH2): Amines are characteristically basic and can be irritants to the skin, eyes, and respiratory system.[3][4] They can also react with oxidizing agents.[5][6]
Based on data from Safety Data Sheets (SDS) for analogous compounds, the following hazard profile should be assumed.
Table 1: Inferred Hazard Profile by Structural Analogy
| Hazard Category | GHS Classification (Inferred) | Rationale & Precautionary Guidance |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][7][8] Do not eat, drink, or smoke when using this product. If ingested, seek immediate medical attention. |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[3][7][8] Wear appropriate eye and face protection. In case of contact, rinse cautiously with water for several minutes. |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[3][9] Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Reproductive Toxicity | Category 1B / 2 | H360/H361: May damage fertility or the unborn child.[7] Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Aquatic Toxicity | Acute & Chronic Hazard | H411: Toxic to aquatic life with long lasting effects. Avoid release to the environment. |
Part 2: Regulatory Framework: The Generator's Responsibility
In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) under the Laboratory Standard (29 CFR 1910.1450).[10][11][12]
A core principle of these regulations is that the generator of the waste is responsible for its proper characterization, segregation, storage, and disposal.[13][14] This involves determining if the waste is "hazardous" according to RCRA criteria and ensuring it is managed from "cradle-to-grave" in a compliant manner.[12] Given the inferred hazards, waste containing this compound must be managed as hazardous waste.
Part 3: Standard Operating Protocol for Disposal
This protocol outlines the necessary, sequential steps for safely disposing of this compound from a laboratory setting. The foundational principle is the complete avoidance of environmental release; under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste .[15][16]
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the compound or its waste streams, ensure appropriate PPE is worn. The causality is direct: to prevent exposure via inhalation, ingestion, or skin/eye contact.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) suitable for handling amines and heterocyclic compounds.
-
Body Protection: Wear a standard laboratory coat. For larger quantities or spill cleanup, consider an impervious apron or coveralls.
-
Respiratory Protection: If handling the solid form where dust may be generated, or if ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[3]
Step 2: Waste Segregation and Collection
Proper segregation is a critical control point to prevent dangerous chemical reactions within a waste container.
-
Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top lid. The container must be made of a material compatible with organic amines.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other solvents or reagents present.
-
Segregation:
-
DO NOT mix this waste with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[5][6] The amine functionality can react exothermically or violently with these materials.
-
Collect pure compound, contaminated solids (e.g., weighing paper, contaminated silica gel), and solutions in separate, appropriately labeled containers.
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely pending pickup by a licensed disposal service.
-
Storage Location: Store the sealed waste container in a designated, secure, and well-ventilated area, such as a satellite accumulation area (SAA) as defined by the EPA.[13]
-
Conditions: The storage area should be away from heat, direct sunlight, and sources of ignition.[17] Ensure the container is kept closed at all times except when adding waste.
Step 4: Professional Disposal Arrangement
The only acceptable terminal disposal route for this compound is through a licensed and approved hazardous waste management facility.[14][17]
-
Contact a Vendor: Arrange for pickup with your institution's environmental health and safety (EHS) office or a contracted professional waste disposal company.[16][18]
-
Provide Documentation: Furnish the disposal company with a complete description of the waste, including its chemical composition and any known hazards. A copy of an appropriate Safety Data Sheet (e.g., for a similar compound) should be provided if available.
Step 5: Recommended Final Disposal Method
For nitrogen-containing organic compounds like this triazole amine, high-temperature incineration is the preferred and most environmentally sound disposal method.[7][17]
-
Causality: Incineration in a facility equipped with afterburners and scrubbers ensures the complete destruction of the compound into simpler, less toxic components (e.g., CO₂, H₂O, N₂), while removing hazardous byproducts from the effluent gas stream.[18] Alternative methods like landfilling are not appropriate for this type of mobile, potentially ecotoxic chemical.
Part 4: Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Increase ventilation to the area by opening a fume hood sash.
-
Don PPE: Before re-entering the area, don the full PPE described in Part 3, Step 1.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material, avoiding dust generation.[3][5]
-
Collect & Dispose: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleanup materials as hazardous waste.
Part 5: Visual Workflow and Summary
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams of this compound.
Caption: Decision workflow for proper waste management.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and compliance. Lacking specific regulatory guidance for this exact molecule, a conservative approach grounded in the principles of hazardous waste management for analogous triazoles and amines is required. By adhering to the protocols of segregation, containment, and professional disposal via high-temperature incineration, researchers can effectively neutralize the potential risks to personnel and the environment.
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Safety Partners, LLC. (2021). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners. [Link]
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Comprehensive Safety Protocol: Handling 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine in a Research Setting
This document provides a detailed protocol for the safe handling, use, and disposal of 5-Methyl-1-propyl-1H-1,2,4-triazol-3-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are synthesized from data on structurally analogous aminotriazole compounds. A conservative approach is therefore essential, assuming that this chemical may share hazards with related substances, including potential reproductive toxicity and organ damage with prolonged exposure. Strict adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.
Hazard Assessment and Risk Mitigation
While the toxicological properties of this compound have not been thoroughly investigated, the parent compound, 3-Amino-1H-1,2,4-triazole (also known as Amitrole), is classified with specific health hazards. It is prudent to assume that this compound may exhibit a similar hazard profile.
Assumed Potential Hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
-
Irritation: May cause skin, eye, and respiratory irritation.[1][2][3]
-
Combustibility: As a solid powder, it may be combustible and form explosive dust-air mixtures.[4][5][6]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Due to these potential risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and strict operational protocols, is required.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous substances. All work with this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][7] The fume hood provides a physical barrier and actively removes airborne contaminants from the user's breathing zone.
Key Engineering Controls:
-
Chemical Fume Hood: All weighing, transferring, and dissolving of the compound must be performed within a properly functioning chemical fume hood.
-
Ventilation: Ensure appropriate exhaust ventilation is active where the compound is handled and stored to prevent the accumulation of dust or vapors.[1]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure a clear path to this equipment from the handling area.[2]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Equipment | Standards & Justification |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[3][4] | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][7] This protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] A disposable lab coat or overalls.[4] | Inspect gloves for any signs of degradation or puncture before use.[4] A lab coat protects against incidental contact with skin and clothing. |
| Respiratory Protection | For handling the solid powder where dust may be generated, a NIOSH-approved N95 or higher-rated particulate respirator is required.[3][4] | This is crucial to prevent inhalation of the compound, which may cause respiratory irritation and systemic toxicity.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk at every stage of handling.
Pre-Handling Preparations
-
Review Safety Information: Thoroughly read this guide and any available safety information for analogous compounds.
-
Designate a Handling Area: All work with this compound should be done in a designated area within a chemical fume hood.
-
Assemble and Inspect PPE: Before entering the designated area, don all required PPE, ensuring each item is in good condition.
-
Prepare the Workspace: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
Step-by-Step Handling Protocol
-
Weighing and Transferring (Solid Form):
-
Preparing Solutions:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
Waste Disposal
-
Chemical Waste: All waste containing this compound (solid or in solution) must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[1]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the individual to fresh air immediately.[5] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5] |
| Minor Spill | For small spills of the solid, carefully sweep or vacuum up the material, avoiding dust generation.[4] Place in a sealed container for disposal. Clean the area with an appropriate decontaminating solution. |
| Major Spill | Evacuate the area and prevent entry. Alert laboratory personnel and the safety officer. If safe to do so, contain the spill to prevent it from spreading. Await response from trained emergency personnel. |
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety measures in the handling workflow for this compound.
Caption: Workflow for handling this compound.
References
-
Material Safety Data Sheet for 4-Amino 1,2,4-Triazole. Oxford Lab Fine Chem LLP. [Link]
-
International Chemical Safety Cards (ICSC) for Amitrole. Inchem.org. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
